Product packaging for 2-(4-aminocyclohexyl)acetic Acid(Cat. No.:CAS No. 2952-00-3)

2-(4-aminocyclohexyl)acetic Acid

Cat. No.: B3024269
CAS No.: 2952-00-3
M. Wt: 157.21 g/mol
InChI Key: XVDSFSRMHSDHGJ-UHFFFAOYSA-N
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Description

2-(4-Aminocyclohexyl)acetic Acid (CAS 1197-54-2) is a conformationally constrained β-amino acid of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol , this compound serves as a versatile chiral building block for the synthesis of varied pharmaceutical molecules . Its primary research value lies in its role as a key intermediate and ligand. It is a crucial raw material in the synthesis of biologically active compounds, including drugs that target dopamine receptors . In scientific research, it is employed in the synthesis and crystallographic characterization of mononuclear transition metal complexes (e.g., with Co(II), Ni(II), Cu(II), and Zn(II) ions) . These complexes are investigated for their potential as chemotherapeutic drugs and diagnostic agents due to the unique coordination modes and varied geometries enabled by the metal centers . The compound acts as a bidentate ligand, coordinating to metal ions through its amine and carboxylate functional groups to form stable, six-membered chelate rings in a Κ²-O,N fashion . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B3024269 2-(4-aminocyclohexyl)acetic Acid CAS No. 2952-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSFSRMHSDHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-aminocyclohexyl)acetic acid. This compound, particularly its trans-isomer, is a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the antipsychotic medication cariprazine.

Core Chemical Properties

This compound is a non-proteinogenic amino acid characterized by a cyclohexane ring substituted with an amino group and an acetic acid moiety. Its properties are influenced by the stereochemical relationship (cis or trans) between these two functional groups.

PropertyData
IUPAC Name This compound[1]
Synonyms 4-Aminocyclohexaneacetic acid
CAS Number 1197-54-2[1][2][3]
Molecular Formula C₈H₁₅NO₂[1][3]
Molecular Weight 157.21 g/mol [1][2][3]
Appearance Off-White Solid[2]
Melting Point 173-176°C[2]; a separate source reports 289.5°C, likely for a specific isomer or salt form.[4]
Boiling Point 301.3±15.0 °C (Predicted)[4]
Solubility Slightly soluble in methanol.[5] The hydrochloride salt form exhibits enhanced aqueous solubility.[5]
Storage Keep in a dark place, sealed in dry, at 2-8°C.[3]
SMILES O=C(O)CC1CCC(N)CC1[2][3]
InChI Key XVDSFSRMHSDHGJ-UHFFFAOYSA-N
Structurally Related Compounds and Derivatives

Several derivatives of this compound are commercially available and utilized in multi-step syntheses. The hydrochloride salts of the acid and its esters are common due to their improved handling and solubility properties. The Boc-protected derivative is essential for reactions where the amine group requires shielding.[5]

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
trans-2-(4-Aminocyclohexyl)acetic acid HCl C₈H₁₆ClNO₂193.6776325-96-7Hydrochloride salt for enhanced aqueous solubility.[5]
Ethyl trans-2-(4-Aminocyclohexyl)acetate C₁₀H₁₉NO₂185.2676308-28-6Ethyl ester form, reduces polarity.[][7]
Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl C₁₀H₂₀ClNO₂221.72 / 222[8]76308-26-4A key intermediate in pharmaceutical synthesis, such as for cariprazine.[5][8][9]
Methyl trans-2-(4-Aminocyclohexyl)acetate HCl C₉H₁₇ClNO₂206.69313683-56-6Methyl ester analog, used as an intermediate in peptide and small-molecule synthesis.[5]
Boc-protected trans-4-aminocyclohexyl acetic acid C₁₃H₂₃NO₄257.33Not specifiedBoc-protected amine allows for selective reactions at the carboxylic acid moiety.[5]

Experimental Protocols

The synthesis of trans-4-aminocyclohexyl acetic acid derivatives is a critical process for their application in pharmaceutical manufacturing. The most common industrial route involves the hydrogenation of 4-nitrophenylacetic acid.

Protocol: Synthesis of trans-4-amino-cyclohexyl-acetic acid ethyl ester HCl

This protocol is based on a two-step hydrogenation process followed by esterification.[5][10]

Step 1: Initial Hydrogenation (Nitro Group Reduction)

  • Charging the Reactor: A suitable reactor (e.g., a 2500 L enamelled autoclave) is charged with a protic solvent such as deionized water (1000 kg).[8][11]

  • Substrate Addition: 4-nitrophenylacetic acid (210 kg, 1.16 kM) is added at room temperature under a nitrogen atmosphere.[8][11]

  • Catalyst Addition: A suspension of 10% Palladium on carbon (Pd/C) (21 kg) in deionized water (20 kg) is added to the mixture.[8][11]

  • Hydrogenation: The vessel is purged with hydrogen gas. The hydrogenation is then carried out at a temperature of 44-46°C under a hydrogen overpressure of up to 0.6 bar.[5][8]

  • Monitoring: The reaction is continued until the hydrogen uptake slows, indicating the selective reduction of the nitro group to an amine, yielding 4-aminophenylacetic acid in situ.[5][8]

Step 2: Secondary Hydrogenation (Aromatic Ring Saturation)

  • Temperature and Pressure Adjustment: The temperature of the reaction mixture is increased to 55-58°C.[5][11]

  • Hydrogenation: The hydrogenation is continued at the elevated temperature, maintaining a hydrogen overpressure of up to 4.0 bar.[11]

  • Completion: The reaction proceeds until hydrogen uptake ceases, indicating the complete saturation of the benzene ring. This step yields a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid, with a typical trans:cis ratio of 60-70%.[5]

  • Work-up: The mixture is cooled, purged with nitrogen, and the catalyst is removed by filtration.[11]

Step 3: Esterification and Crystallization

  • Solvent Exchange: The aqueous filtrate is concentrated by distillation under vacuum. Ethyl alcohol is added, and the distillation is continued to remove residual water.[8][11]

  • Esterification: Ethanolic HCl (e.g., 30%) is added to the residue, and the reaction mixture is heated to reflux for approximately 2 hours to form the ethyl ester.[8][11]

  • Crystallization: The reaction mixture is concentrated again by vacuum distillation. Acetonitrile is added to the residue.[8][11]

  • Isolation: The solution is cooled to 0 to -5°C to induce crystallization of the trans-isomer hydrochloride salt, which is less soluble.[5][10]

  • Purification: The precipitated crystals are collected by centrifugation, washed with cold acetonitrile, and dried to yield the final product, trans-4-amino-cyclohexyl-acetic acid ethyl ester hydrochloride.[5][8][11]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the industrial synthesis of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.

Synthesis_Workflow Start 4-Nitrophenylacetic Acid Step1 Nitro Group Reduction (Step 1 Hydrogenation) Start->Step1 H₂, Pd/C 44-46°C, <0.6 bar Intermediate1 4-Aminophenylacetic Acid (in situ) Step1->Intermediate1 Step2 Ring Saturation (Step 2 Hydrogenation) Intermediate1->Step2 H₂, Pd/C 55-58°C, <4 bar Intermediate2 cis/trans-4-Aminocyclohexyl Acetic Acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Ethanolic HCl Reflux Intermediate3 cis/trans-Ester HCl Salt in Solution Step3->Intermediate3 Step4 Crystallization & Purification Intermediate3->Step4 Acetonitrile Cooling (0 to -5°C) End trans-2-(4-aminocyclohexyl)acetic acid ethyl ester HCl Step4->End

Caption: Synthesis workflow for the target compound.

Logical Relationship of Key Compounds

This diagram shows the relationship between the parent acid and its common synthetic derivatives.

Compound_Relationships Parent This compound (Free Base) HCl_Salt Hydrochloride Salt Parent->HCl_Salt + HCl Ester Ethyl Ester Derivative Parent->Ester + EtOH, H⁺ Ester_HCl Ethyl Ester HCl Salt Parent->Ester_HCl Esterification w/ Ethanolic HCl Boc Boc-Protected Acid Parent->Boc + Boc₂O Ester->Ester_HCl + HCl

Caption: Key derivatives of this compound.

Stereochemistry and Biological Significance

The stereochemistry of this compound is of paramount importance for its biological activity and application in pharmaceuticals.

  • Trans-Isomer: The trans-isomer is generally more thermodynamically stable due to reduced steric hindrance, with the substituents occupying equatorial positions on the cyclohexane ring.[5] In the synthesis of active pharmaceutical ingredients like cariprazine, only the stereomerically pure trans-isomer is applicable.[10]

  • Cis-Isomer: The cis-isomer is also formed during synthesis but is typically removed during purification.[10]

  • Analytical Confirmation: The trans-configuration is verified analytically using techniques such as NMR spectroscopy, where coupling constants (J = 10–12 Hz) for trans-diaxial protons are indicative of the geometry, and X-ray diffraction for unambiguous spatial arrangement.[5]

The primary driver for the extensive study of this compound is its role as a precursor to drugs that target central nervous system disorders.[9] For instance, it is a key intermediate for cariprazine, which acts as a dopamine D₂ and D₃ receptor partial agonist.[9] The specific orientation of the amino and acetic acid groups on the cyclohexane scaffold is critical for the final drug's ability to bind effectively to its biological targets.

References

An In-depth Technical Guide to 2-(4-aminocyclohexyl)acetic acid: From Chemical Intermediate to a Precursor for a Clinically Significant Neuropsychiatric Drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-aminocyclohexyl)acetic acid is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of cariprazine, a third-generation antipsychotic agent. While the direct mechanism of action of this compound itself is not extensively documented in a therapeutic context, its structural contribution to cariprazine is critical for the latter's unique pharmacological profile. This technical guide provides a comprehensive overview of this compound, focusing on its role in the synthesis of cariprazine and the subsequent mechanism of action of cariprazine as a dopamine D₂ and D₃ receptor partial agonist with preferential binding to D₃ receptors.

Introduction

This compound, a cyclohexane derivative, serves as a crucial building block in multi-step organic synthesis. Its primary significance in the pharmaceutical industry lies in its use as a key starting material for the production of cariprazine, a medication approved for the treatment of schizophrenia and bipolar disorder. The therapeutic effects of cariprazine are attributed to its distinct interaction with central nervous system dopamine receptors, a feature made possible by the specific stereochemistry and functional groups introduced via the this compound backbone.

Role in the Synthesis of Cariprazine

The synthesis of cariprazine from this compound involves a series of chemical transformations. The general synthetic pathway underscores the importance of this intermediate in constructing the final active pharmaceutical ingredient.

Experimental Protocol: Synthesis of Cariprazine from trans-4-(Aminocyclohexyl)acetic acid

The following is a generalized experimental protocol for the synthesis of cariprazine, highlighting the key steps involving the this compound moiety. Specific reagents and conditions may vary based on patented synthetic routes.

  • Amine Protection: The amino group of trans-4-(aminocyclohexyl)acetic acid is typically protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the tert-butoxycarbonyl (Boc) group.

  • Carboxylic Acid Activation: The carboxylic acid group is activated to facilitate amide bond formation. This can be achieved using various coupling agents such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride.

  • Amide Coupling: The activated carboxylic acid is then reacted with N'-(2,3-dichlorophenyl)piperazine to form the amide bond.

  • Deprotection and Urea Formation: The protecting group on the amine is removed, and the primary amine is then reacted with a suitable reagent, such as N,N-dimethylcarbamoyl chloride, to form the final urea moiety of cariprazine.

Logical Workflow for Cariprazine Synthesis

G A This compound B Amine Protection (e.g., Boc anhydride) A->B C Protected Intermediate B->C D Carboxylic Acid Activation (e.g., DCC) C->D E Activated Intermediate D->E G Amide Coupling E->G F N'-(2,3-dichlorophenyl)piperazine F->G H Protected Cariprazine Precursor G->H I Deprotection (e.g., TFA) H->I J Amine Intermediate I->J K Urea Formation (e.g., N,N-dimethylcarbamoyl chloride) J->K L Cariprazine K->L

Caption: Synthetic pathway from this compound to Cariprazine.

Mechanism of Action of Cariprazine

The clinical efficacy of cariprazine in treating schizophrenia and bipolar disorder is a direct result of its unique mechanism of action at dopamine and serotonin receptors.

Dopamine D₂ and D₃ Receptor Partial Agonism

Cariprazine functions as a partial agonist at dopamine D₂ and D₃ receptors. This means it can both stimulate and block these receptors depending on the endogenous dopamine levels.

  • In states of low dopamine (e.g., negative symptoms of schizophrenia): Cariprazine acts as an agonist, stimulating the receptors to increase dopaminergic neurotransmission.

  • In states of high dopamine (e.g., positive symptoms of schizophrenia): Cariprazine acts as an antagonist, blocking the receptors to reduce dopaminergic hyperactivity.

Preferential Binding to Dopamine D₃ Receptors

A key feature of cariprazine is its high affinity for the dopamine D₃ receptor, with approximately 6- to 8-fold higher affinity for D₃ than for D₂ receptors. The D₃ receptor is implicated in the regulation of mood and cognition, and cariprazine's potent activity at this receptor may contribute to its efficacy in treating cognitive and negative symptoms of schizophrenia, as well as bipolar depression.

Serotonin Receptor Activity

Cariprazine also exhibits partial agonism at the serotonin 5-HT₁ₐ receptor and antagonism at the 5-HT₂ₐ and 5-HT₂ₑ receptors. This modulation of the serotonergic system may also contribute to its overall therapeutic effects, including its antidepressant and anxiolytic properties.

Signaling Pathway of Cariprazine at Dopamine Receptors

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R D3R D₃ Receptor Dopamine->D3R AC Adenylyl Cyclase D2R->AC D3R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Effector Downstream Effectors DARPP32->Effector Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist (High Affinity)

Caption: Cariprazine's interaction with postsynaptic D₂ and D₃ receptors.

Quantitative Data

The binding affinities of cariprazine for various receptors are crucial for understanding its pharmacological profile.

ReceptorBinding Affinity (Ki, nM)
Dopamine D₃0.085
Dopamine D₂0.49
Serotonin 5-HT₁ₐ2.6
Serotonin 5-HT₂ₑ0.58
Serotonin 5-HT₂ₐ18.8

Data presented are approximate values from various preclinical studies and may vary.

Conclusion

While this compound does not have a well-defined therapeutic mechanism of action on its own, its role as a key intermediate in the synthesis of cariprazine is of high significance in medicinal chemistry and drug development. The structural framework provided by this molecule is fundamental to the unique pharmacological properties of cariprazine, particularly its high-affinity partial agonism at dopamine D₃ receptors. Understanding the synthesis and the subsequent mechanism of action of the final drug product is essential for researchers and scientists working in the field of neuropsychopharmacology.

The Central Role of 2-(4-aminocyclohexyl)acetic Acid in Advanced Neuropharmacology: A Technical Guide to the Biological Activity of its Derivative, Cariprazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-(4-aminocyclohexyl)acetic acid stands as a pivotal molecular scaffold in modern medicinal chemistry. While exhibiting limited intrinsic biological activity itself, its true significance lies in its function as a crucial intermediate in the synthesis of complex pharmaceutical agents. This technical guide delves into the profound biological impact of its most prominent derivative, cariprazine, an atypical antipsychotic with a unique pharmacological profile. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanism of action, quantitative pharmacological data, and key experimental protocols related to cariprazine, all stemming from the foundational structure of this compound.

This compound: A Key Building Block

This compound is a cyclohexane derivative featuring both an amino group and an acetic acid moiety. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules. Its hydrochloride salt is often utilized to enhance aqueous solubility, facilitating its use in various synthetic applications. The primary route to synthesizing this intermediate involves the hydrogenation of 4-nitrophenylacetic acid.

Physicochemical Properties of this compound
PropertyValueReference
IUPAC NameThis compound[1][2]
Molecular FormulaC8H15NO2[1][2]
Molecular Weight157.21 g/mol [3]
CAS Number1197-54-2[1]

Synthesis of Cariprazine from this compound

Cariprazine is synthesized using trans-2-(4-aminocyclohexyl)acetic acid hydrochloride as a key intermediate. The synthesis involves a multi-step process that ultimately couples the aminocyclohexyl scaffold to a dichlorophenylpiperazine moiety.

G cluster_start Starting Material cluster_synthesis Cariprazine Synthesis This compound This compound Intermediate A Intermediate A This compound->Intermediate A Activation of Carboxylic Acid Intermediate B Intermediate B Intermediate A->Intermediate B Amide Coupling with 1-(2,3-dichlorophenyl)piperazine Cariprazine Cariprazine Intermediate B->Cariprazine Further Modification (e.g., Urea Formation) G cluster_cariprazine Cariprazine cluster_receptors Receptor Targets cluster_signaling Downstream Signaling Cariprazine Cariprazine D2R D2 Receptor Cariprazine->D2R Partial Agonist D3R D3 Receptor Cariprazine->D3R Partial Agonist (High Affinity) HT1AR 5-HT1A Receptor Cariprazine->HT1AR Partial Agonist HT2AR 5-HT2A Receptor Cariprazine->HT2AR Antagonist AC Adenylyl Cyclase D2R->AC Gi -> Inhibition D3R->AC Gi -> Inhibition HT1AR->AC Gi -> Inhibition PLC Phospholipase C HT2AR->PLC Gq -> Activation cAMP cAMP AC->cAMP Production IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activation G cluster_workflow Experimental Workflow: Receptor Binding Assay Cell Membrane\nPreparation Cell Membrane Preparation Incubation with\nRadioligand & Cariprazine Incubation with Radioligand & Cariprazine Cell Membrane\nPreparation->Incubation with\nRadioligand & Cariprazine Filtration Filtration Incubation with\nRadioligand & Cariprazine->Filtration Scintillation\nCounting Scintillation Counting Filtration->Scintillation\nCounting Data Analysis\n(IC50 -> Ki) Data Analysis (IC50 -> Ki) Scintillation\nCounting->Data Analysis\n(IC50 -> Ki)

References

An In-depth Technical Guide to 2-(4-aminocyclohexyl)acetic acid (CAS Number: 1197-54-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-aminocyclohexyl)acetic acid, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, established synthesis protocols, biological significance, and analytical methodologies.

Chemical and Physical Properties

This compound is a cyclohexane derivative characterized by an amino group and an acetic acid moiety. It exists as cis and trans isomers, with the trans isomer being thermodynamically more stable and often the isomer of interest for pharmaceutical applications due to reduced steric hindrance.[1] The compound is typically a white to off-white crystalline solid.[2] Its hydrochloride salt is often used to enhance aqueous solubility for synthetic and pharmaceutical applications.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource(s)
CAS Number 1197-54-2[3]
Molecular Formula C₈H₁₅NO₂[3][4]
Molecular Weight 157.21 g/mol [3][4]
IUPAC Name This compound[4]
Appearance Solid[5]
Melting Point 173-176°C[6][7]
Solubility Slightly soluble in methanol[1][8]
Storage Conditions 2-8°C, keep in a dark place, sealed in dry conditions[2]
Purity >97%[4][5]

Table 2: Properties of Common Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key FeaturesSource(s)
trans-2-(4-Aminocyclohexyl)acetic acid HCl76325-96-7C₈H₁₆ClNO₂193.67Hydrochloride salt, enhances aqueous solubility. Melting point: 240-242°C[1]
Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl76308-26-4C₁₀H₂₀ClNO₂221.72 / 221.73Ethyl ester, reduced polarity. Melting point: 177°C[1][9][10]
Methyl trans-2-(4-Aminocyclohexyl)acetate HCl313683-56-6C₉H₁₇ClNO₂206.69Methyl ester, intermediate in peptide synthesis.[1]
Boc-protected trans-4-aminocyclohexyl acetic acidN/AC₁₃H₂₃NO₄257.33Boc-protected amine for selective reactions in multi-step synthesis.[1]

Synthesis and Manufacturing

The most prevalent industrial synthesis of this compound starts from 4-nitrophenylacetic acid. The process involves a two-stage catalytic hydrogenation.

  • Nitro Group Reduction: The nitro group of 4-nitrophenylacetic acid is selectively reduced to an amine, yielding 4-aminophenylacetic acid.

  • Aromatic Ring Saturation: The aromatic ring of 4-aminophenylacetic acid is then fully hydrogenated to form the cyclohexane ring, resulting in a mixture of cis and trans isomers of this compound.[1]

The trans isomer is typically favored, with reported trans:cis ratios of 60-70%.[1] For pharmaceutical applications, which often require the pure trans isomer, further purification or stereoselective synthesis methods are necessary.[7]

G cluster_synthesis Synthesis Workflow A 4-Nitrophenylacetic Acid B Step 1: Nitro Group Reduction (Pd/C Catalyst, 40-50°C, 0.1-0.6 bar H₂) A->B Protic Solvent (e.g., Water) C 4-Aminophenylacetic Acid B->C D Step 2: Aromatic Ring Saturation (Pd/C Catalyst, 50-60°C, 1-4 bar H₂) C->D In situ E This compound (cis/trans mixture) D->E

A simplified workflow for the synthesis of this compound.

Biological Activity and Applications

This compound is not typically used as a therapeutic agent itself. Its primary significance lies in its role as a crucial building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7]

  • Pharmaceutical Intermediate: It is a key starting material for synthesizing various complex organic molecules and APIs.[8][10] Its derivatives are particularly important in the development of dopamine receptor ligands.[11]

  • Synthesis of Cariprazine: The trans isomer is a key intermediate in the manufacturing of Cariprazine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder.[1]

  • Peptide Chemistry: The compound and its derivatives, such as the methyl ester, are utilized as unnatural amino acids in peptide synthesis.[1][12]

  • Organic Synthesis: It serves as a versatile scaffold in general organic synthesis for creating novel compounds.[8]

The mechanism of action is dependent on the final molecule it is incorporated into. For instance, in Cariprazine, the structural motif derived from this intermediate contributes to the drug's interaction with dopamine D2 and D3 receptors.[1]

G A trans-2-(4-Aminocyclohexyl) acetic acid B Multi-step Chemical Synthesis A->B C Cariprazine (Antipsychotic Drug) B->C D Interaction with Dopamine D2/D3 Receptors C->D E Therapeutic Effect D->E

Logical relationship of the compound as an intermediate in drug development.

Experimental Protocols

The following protocols are generalized from patent literature describing the synthesis of the ethyl ester hydrochloride derivative from 4-nitrophenylacetic acid.[7][13][14] Researchers must adapt these protocols with appropriate safety measures for laboratory scale.

Protocol 1: Two-Stage Hydrogenation of 4-Nitrophenylacetic Acid

  • Materials: 4-Nitrophenylacetic acid, 5-10% Palladium on carbon (Pd/C), protic solvent (e.g., deionized water, ethanol), Hydrogen gas.

  • Step 1: Nitro Group Reduction

    • Charge a suitable pressure reactor with 4-nitrophenylacetic acid and the protic solvent.

    • Add the Pd/C catalyst (5-10 wt%).

    • Purge the reactor with nitrogen, followed by hydrogen.

    • Heat the mixture to 40-50°C (optimized at 44-46°C).[1]

    • Pressurize with hydrogen to 0.1-0.6 bar and maintain until hydrogen uptake slows significantly. This indicates the formation of 4-aminophenylacetic acid.[1][7]

  • Step 2: Aromatic Ring Saturation

    • Without isolating the intermediate, increase the reactor temperature to 50-60°C (optimized at 55-58°C).[1]

    • Increase the hydrogen pressure to 1-4 bar.[1][7]

    • Continue the reaction until hydrogen uptake ceases, indicating the complete saturation of the aromatic ring.

    • Cool the reaction mixture, purge with nitrogen, and filter the catalyst. The resulting solution contains this compound.

Protocol 2: Esterification and Isolation of the trans-Hydrochloride Salt

  • Materials: Solution from Protocol 1, Ethanolic HCl, Acetonitrile.

  • Procedure:

    • Concentrate the filtrate from Protocol 1 under vacuum to remove the initial solvent.

    • Add ethanol saturated with HCl gas (hydrochloric ethanol) to the residue.

    • Heat the mixture to reflux (approx. 78-80°C) for 1-3 hours to facilitate esterification.[1][7]

    • Remove the solvent by distillation under vacuum.

    • Add acetonitrile to the residue and distill off a portion to azeotropically remove any remaining water.[7]

    • Cool the concentrated acetonitrile solution to between -5°C and 0°C to induce crystallization of the trans isomer hydrochloride salt.[7]

    • Isolate the crystals by filtration, wash with cold acetonitrile, and dry under vacuum.

Analytical and Characterization Methods

Standard analytical techniques are used to characterize this compound and its derivatives to confirm structure, purity, and isomeric ratio.

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and the separation and quantification of cis and trans isomers.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for impurity profiling and confirmation of molecular weight.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation of the final compound and any intermediates. The chemical shifts and coupling constants provide detailed information about the cyclohexane ring conformation and the position of substituents.[15][16]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretches of the amine, O-H and C=O stretches of the carboxylic acid, and C-H stretches of the cyclohexane ring.

  • Melting Point Analysis: A fundamental technique for assessing the purity of the crystalline solid product.[1]

Safety Information

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-aminocyclohexyl)acetic acid, a substituted GABA analogue, exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the aminocyclohexyl and acetic acid moieties confers unique physicochemical and pharmacological properties upon each isomer. The trans isomer, in particular, is a key intermediate in the synthesis of the antipsychotic drug cariprazine.[1][2] This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential biological activities of the cis and trans isomers of this compound, with a focus on their relevance to drug discovery and development.

Physicochemical Properties

Propertycis Isomer Derivativetrans Isomer Derivative
Derivative 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acidtrans-2-(4-Aminocyclohexyl)acetic acid hydrochloride
Molecular Formula C13H23NO4C8H16ClNO2
Molecular Weight 257.33 g/mol 193.67 g/mol [2]
Melting Point Not specified~274–278°C[1]
Boiling Point 414.9ºC at 760 mmHgNot available
Density 1.11 g/cm³Not available
Refractive Index 1.492Not available
Storage Conditions 2-8ºCRoom Temperature
Solubility Not specifiedThe hydrochloride salt has enhanced aqueous solubility.[2]
Derivative Ethyl 2-(cis-4-aminocyclohexyl)acetate hydrochlorideEthyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
Molecular Formula C10H20ClNO2C10H20ClNO2
Molecular Weight 221.73 g/mol 221.72 g/mol [2]
Melting Point Not specified177 °C[2][3]

Synthesis and Separation of Isomers

The synthesis of this compound typically yields a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the reaction conditions.

Experimental Protocol: Synthesis of a cis/trans Mixture

A common route involves the hydrogenation of 4-nitrophenylacetic acid.[2][4]

Step 1: Reduction of the Nitro Group

  • Substrate: 4-Nitrophenylacetic acid

  • Catalyst: 5-10 wt% Palladium on carbon (Pd/C)

  • Solvent: Protic solvent (e.g., water, ethanol)

  • Temperature: 40–50°C

  • Pressure: 0.1–0.6 bar hydrogen overpressure

  • Outcome: Selective reduction of the nitro group to yield 4-aminophenylacetic acid.[2]

Step 2: Hydrogenation of the Aromatic Ring

  • Substrate: 4-Aminophenylacetic acid (from Step 1)

  • Catalyst: Pd/C (can be reused from Step 1)

  • Temperature: 50–60°C

  • Pressure: 1–4 bar hydrogen overpressure

  • Outcome: Saturation of the benzene ring to form a mixture of cis- and trans-2-(4-aminocyclohexyl)acetic acid, typically with a trans:cis ratio of 60-70%.[2]

Experimental Protocol: Separation of Isomers

The separation of the cis and trans isomers can be challenging. A patented method involves the esterification of the amino acid mixture followed by fractional crystallization of the hydrochloride salts.[4]

Step 1: Esterification

  • The crude mixture of cis/trans-2-(4-aminocyclohexyl)acetic acid is refluxed for 1-3 hours in ethanol saturated with hydrochloric acid gas (10–12 M).[2]

  • This converts the carboxylic acids to their corresponding ethyl esters.

Step 2: Fractional Crystallization

  • The solvent is removed by distillation under vacuum.

  • Acetonitrile is added to the residue.

  • The solution is cooled to between -5 and 0°C to precipitate the less soluble trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.[4]

  • The crystals are isolated by centrifugation and washed with cold acetonitrile.[4]

An alternative enzymatic approach for obtaining the pure trans isomer involves the use of transaminases. These enzymes can selectively convert the cis-diastereomer into the corresponding ketone, allowing for the isolation of the highly pure trans-amine.[5]

Pharmacological Activity and Signaling Pathways

As analogues of the inhibitory neurotransmitter GABA, the isomers of this compound are of interest for their potential interaction with GABA receptors. The conformational restriction imposed by the cyclohexane ring can lead to selectivity for different receptor subtypes.

The interaction of these isomers with GABA receptors would likely modulate the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Potential Signaling Pathway

GABA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_release GABA Release GABA_A_R GABA_A Receptor GABA_release->GABA_A_R Activates Cl_channel Chloride Channel GABA_A_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx leads to Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Isomers cis/trans Isomers Isomers->GABA_A_R Bind to

Caption: Putative signaling pathway of this compound isomers at a GABAergic synapse.

Experimental Protocol: GABAA Receptor Binding Assay

To quantify the affinity of the cis and trans isomers for the GABAA receptor, a radioligand binding assay can be performed.[7]

Membrane Preparation:

  • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in deionized water and re-centrifuge. Repeat this wash step.

  • The final pellet is resuspended in the binding buffer (50 mM Tris-HCl, pH 7.4) and can be stored at -70°C.

Binding Assay:

  • Thaw the prepared membranes and wash twice with the binding buffer by centrifugation.

  • Resuspend the pellet in the binding buffer.

  • In a multi-well plate, add 0.1-0.2 mg of membrane protein per well.

  • For competition assays, add a constant concentration of a radioligand (e.g., 5 nM [³H]muscimol) and varying concentrations of the unlabeled cis or trans isomer.

  • To determine non-specific binding, use a high concentration of unlabeled GABA (10 mM).

  • Incubate at 4°C for 45 minutes.

  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • The IC50 values can then be calculated and converted to Ki values to determine the binding affinity of each isomer.

Characterization of Isomers

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the coupling constants of the cyclohexane ring protons.

  • Sample Preparation: Dissolve an accurately weighed sample of the purified isomer (or its derivative) in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the axial and equatorial protons on the cyclohexane ring will differ.

    • Coupling Constants (J-values): The key to distinguishing the isomers lies in the coupling constants between adjacent protons. In the trans isomer, where the substituents are likely in a di-equatorial conformation, the axial-axial (J_ax-ax) couplings are typically large (around 10-13 Hz). In the cis isomer, with one axial and one equatorial substituent, the axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (around 2-5 Hz).

Logical Workflow for Isomer Synthesis, Separation, and Characterization

workflow start Start: 4-Nitrophenylacetic Acid nitro_reduction Nitro Group Reduction (Pd/C, H2) start->nitro_reduction ring_hydrogenation Aromatic Ring Hydrogenation (Pd/C, H2) nitro_reduction->ring_hydrogenation mixture cis/trans Isomer Mixture ring_hydrogenation->mixture esterification Esterification (EtOH, HCl) mixture->esterification ester_mixture cis/trans Ester HCl Mixture esterification->ester_mixture fractional_crystallization Fractional Crystallization (Acetonitrile, low T) ester_mixture->fractional_crystallization trans_isomer Pure trans Isomer fractional_crystallization->trans_isomer cis_isomer Pure cis Isomer (in filtrate) fractional_crystallization->cis_isomer characterization Characterization (NMR, etc.) trans_isomer->characterization cis_isomer->characterization end End characterization->end

Caption: Workflow for the synthesis, separation, and characterization of this compound isomers.

Conclusion

The cis and trans isomers of this compound represent valuable building blocks in medicinal chemistry. Their distinct stereochemistry dictates their physical properties and, potentially, their pharmacological profiles. The established synthetic routes, coupled with effective separation techniques, allow for the isolation of the individual isomers for further investigation. While the trans isomer has a clear role as a precursor to cariprazine, a deeper understanding of the comparative biological activities of both isomers, particularly at GABA receptors, could unveil new therapeutic opportunities. The experimental protocols outlined in this guide provide a framework for researchers to synthesize, separate, and characterize these compounds, paving the way for future studies into their pharmacological potential.

References

Thermodynamic Stability of 2-(4-aminocyclohexyl)acetic Acid Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the thermodynamic stability of the geometric isomers of 2-(4-aminocyclohexyl)acetic acid, a key intermediate in the synthesis of the atypical antipsychotic drug cariprazine. A comprehensive understanding of the relative stabilities of the cis and trans isomers is crucial for optimizing synthetic routes and ensuring the purity of the final active pharmaceutical ingredient (API). This document outlines the fundamental principles of conformational analysis of disubstituted cyclohexanes, presents calculated thermodynamic data, details relevant experimental methodologies for stability determination, and discusses the biological relevance of isomeric purity in the context of drug development.

Introduction

This compound is a disubstituted cyclohexane derivative that can exist as two geometric isomers: cis and trans. The spatial arrangement of the amino and acetic acid functional groups significantly influences the molecule's physical and chemical properties, including its thermodynamic stability. In pharmaceutical manufacturing, particularly for drugs like cariprazine where specific stereoisomerism is required for therapeutic activity, controlling the isomeric ratio is paramount. The trans isomer is the desired precursor for cariprazine synthesis.[1] This guide delves into the thermodynamic principles governing the stability of these isomers.

Conformational Analysis and Thermodynamic Principles

The thermodynamic stability of cyclohexane derivatives is primarily dictated by the steric strain arising from the spatial arrangement of substituents on the chair conformation of the cyclohexane ring. Substituents can occupy either axial or equatorial positions. Generally, equatorial positions are sterically favored as they minimize 1,3-diaxial interactions.

The energy difference between the axial and equatorial conformations for a given substituent is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial conversion.

Conformational Analysis of cis-2-(4-aminocyclohexyl)acetic acid

In the cis isomer, the amino and acetic acid groups are on the same side of the cyclohexane ring. In a chair conformation, this necessitates that one substituent occupies an axial position while the other is in an equatorial position. A ring flip results in the interchange of these positions.

Conformational Analysis of trans-2-(4-aminocyclohexyl)acetic acid

For the trans isomer, the substituents are on opposite sides of the ring. This allows for a chair conformation where both the amino and acetic acid groups can simultaneously occupy the more stable equatorial positions. A ring flip would force both bulky groups into highly unfavorable axial positions. Consequently, the di-equatorial conformation of the trans isomer is significantly more stable.

Quantitative Thermodynamic Data

To quantify the relative stabilities of the cis and trans isomers, we can estimate the Gibbs free energy difference (ΔG°) between them. This can be approximated by considering the A-values of the individual substituents.

Table 1: Conformational Free Energy (A-values) of Substituents

SubstituentA-value (kcal/mol)Reference
Amino (-NH₂)1.2 - 1.7Estimated from various sources
Carboxymethyl (-CH₂COOH)~1.7Estimated based on related structures

Note on A-values: The A-value for the amino group can vary depending on the solvent and protonation state. The A-value for the carboxymethyl group is not well-established and is estimated here to be similar to a methyl group due to the free rotation around the C-C bond, which can orient the carboxylic acid group to minimize steric hindrance.

Calculated Thermodynamic Parameters

The Gibbs free energy difference (ΔG°) between the cis and trans isomers can be estimated based on the energy cost of having a substituent in the axial position. For the trans isomer, the most stable conformer has both groups equatorial (e,e), which is considered the ground state (0 kcal/mol of additional steric strain). For the cis isomer, one group must be axial (a,e or e,a).

The energy of the cis isomer relative to the trans isomer is approximately the sum of the A-values of the two groups, as one of them is always in an axial position.

ΔG° (cis - trans) ≈ A-value (-NH₂) + A-value (-CH₂COOH) ΔG° (cis - trans) ≈ 1.5 kcal/mol + 1.7 kcal/mol = 3.2 kcal/mol

From this ΔG°, we can calculate the equilibrium constant (Keq) at a standard temperature (298 K) using the equation:

ΔG° = -RT ln(Keq)

Where:

  • R = 1.987 cal/mol·K

  • T = 298 K

ln(Keq) = -ΔG° / RT = -3200 / (1.987 * 298) ≈ -5.4 Keq = e-5.4 ≈ 0.0045

This Keq represents the ratio of [cis]/[trans] at equilibrium. This indicates that the trans isomer is overwhelmingly favored. Synthesis of this compound via hydrogenation of 4-aminophenylacetic acid has been reported to yield a trans:cis ratio of 60-70%, further supporting the higher stability of the trans isomer.

Table 2: Calculated Thermodynamic Data for the Isomerization of cis- to trans-2-(4-aminocyclohexyl)acetic acid at 298 K

ParameterValue
ΔG° (kcal/mol)-3.2
Keq ([trans]/[cis])~222
% trans at equilibrium>99%
% cis at equilibrium<1%

Experimental Protocols for Stability Determination

The thermodynamic stability of the isomers of this compound can be determined experimentally using various techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant between the cis and trans isomers and between the different chair conformers of the cis isomer.

Methodology:

  • Sample Preparation: Dissolve a mixture of the cis and trans isomers in a suitable deuterated solvent (e.g., methanol-d₄ or D₂O with pH adjustment).

  • Low-Temperature NMR: Acquire ¹H and ¹³C NMR spectra at various low temperatures. Lowering the temperature slows down the rate of chair-flipping, allowing for the observation of distinct signals for axial and equatorial protons.

  • Signal Integration: For the cis isomer, integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) is the ratio of the integrated areas of the signals for the two conformers.

  • Gibbs Free Energy Calculation: Calculate ΔG° from Keq using the equation ΔG° = -RT ln(Keq).

Calorimetry

Objective: To determine the enthalpy difference (ΔH°) between the cis and trans isomers.

Methodology:

  • Sample Preparation: Obtain pure samples of both the cis and trans isomers.

  • Heat of Combustion: Use a bomb calorimeter to measure the heat of combustion for each isomer. The difference in the heats of combustion will correspond to the difference in their standard enthalpies of formation (ΔHf°).

  • Differential Scanning Calorimetry (DSC): DSC can be used to study phase transitions and can provide information on the relative thermal stabilities of the isomers.

Computational Chemistry

Objective: To model the structures and calculate the relative energies of the cis and trans isomers and their respective conformers.

Methodology:

  • Structure Building: Build the 3D structures of the cis and trans isomers of this compound.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy conformers for each isomer.

  • Quantum Mechanical Calculations: Use methods such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*) to perform geometry optimization and frequency calculations for each conformer.

  • Energy Calculation: The calculations will yield the electronic energies and Gibbs free energies of each conformer, from which the relative stabilities can be determined.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Isomer Separation cluster_analysis Thermodynamic Stability Analysis cluster_data Data Output synthesis Synthesis of This compound (cis/trans mixture) separation Isomer Separation (e.g., Crystallization, Chromatography) synthesis->separation computational Computational Chemistry (DFT Calculations) synthesis->computational Model Isomers nmr NMR Spectroscopy (Low Temperature) separation->nmr Determine Keq calorimetry Calorimetry (Bomb or DSC) separation->calorimetry Determine ΔH° delta_g ΔG° nmr->delta_g keq Keq nmr->keq delta_h ΔH° calorimetry->delta_h computational->delta_g computational->delta_h

Caption: Experimental workflow for determining the thermodynamic stability of isomers.

Biological Relevance and Signaling Pathways

The thermodynamic stability of the isomers of this compound is of paramount importance in the synthesis of cariprazine, an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors, and as an antagonist at 5-HT₂ₐ receptors. The therapeutic efficacy of cariprazine is critically dependent on its specific stereochemistry, which is derived from the trans isomer of its precursor.

The less stable cis isomer is an impurity that must be removed to ensure the safety and efficacy of the final drug product. The thermodynamic preference for the trans isomer facilitates its purification, as crystallization processes will favor the formation of the more stable, lower-energy crystal lattice of the trans isomer.

signaling_pathway cluster_synthesis Cariprazine Synthesis cluster_pharmacology Pharmacological Action cluster_response Therapeutic Response precursor This compound (trans isomer) synthesis Multi-step Synthesis precursor->synthesis cariprazine Cariprazine (API) synthesis->cariprazine d2_receptor Dopamine D2 Receptor cariprazine->d2_receptor Partial Agonist d3_receptor Dopamine D3 Receptor cariprazine->d3_receptor Partial Agonist ht1a_receptor Serotonin 5-HT1A Receptor cariprazine->ht1a_receptor Partial Agonist ht2a_receptor Serotonin 5-HT2A Receptor cariprazine->ht2a_receptor Antagonist antipsychotic Antipsychotic Effect d2_receptor->antipsychotic d3_receptor->antipsychotic mood Mood Stabilization ht1a_receptor->mood ht2a_receptor->mood

Caption: Role of the trans isomer in the synthesis and action of cariprazine.

Conclusion

The thermodynamic stability of this compound isomers is a critical factor in the synthesis of cariprazine. The trans isomer is significantly more stable than the cis isomer, with an estimated Gibbs free energy difference of approximately 3.2 kcal/mol. This substantial energy difference is due to the ability of the trans isomer to adopt a di-equatorial conformation, minimizing steric strain. This inherent stability facilitates the purification of the desired trans isomer, which is essential for the efficacy and safety of the final pharmaceutical product. The experimental and computational methods outlined in this guide provide a robust framework for the quantitative assessment of the thermodynamic properties of these and other important pharmaceutical intermediates.

References

2-(4-aminocyclohexyl)acetic Acid: A Technical Evaluation of its Potential as a GABA Analog

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of 2-(4-aminocyclohexyl)acetic acid in the context of its potential as a gamma-aminobutyric acid (GABA) analog. It is important to note that, to date, there is no publicly available scientific literature that directly characterizes the binding affinity or functional activity of this compound at GABA receptors. This guide, therefore, summarizes the known chemical properties of the compound, discusses the relevant pharmacology of GABA receptors, and outlines the standard methodologies that would be employed to determine its potential as a GABA analog.

Introduction to GABA and its Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its role in reducing neuronal excitability makes it a critical component in maintaining the balance between neuronal excitation and inhibition.[1][2] GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[1][2]

GABA analogs are compounds structurally similar to GABA that can interact with the GABAergic system. These molecules are of significant interest in drug development for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity. Prominent examples of clinically successful GABA analogs include gabapentin and pregabalin, which, despite their structural resemblance to GABA, primarily exert their effects by binding to the α2δ subunit of voltage-gated calcium channels rather than directly activating GABA receptors.

This technical guide focuses on this compound, a cyclic amino acid, and explores its potential as a GABA analog based on its structural characteristics and the established structure-activity relationships of other cyclic GABAergic compounds.

Chemical Identity and Synthesis of this compound

This compound is a cyclohexane derivative featuring an amino group and an acetic acid moiety.[3] The compound exists as cis and trans isomers, with the trans isomer being a key intermediate in the synthesis of the antipsychotic drug cariprazine.[3]

Physicochemical Properties
PropertyValueReference
IUPAC NameThis compound[4]
Molecular FormulaC8H15NO2[4]
Molecular Weight157.21 g/mol [4]
CAS Number1197-54-2[4]
Synthesis Protocol

The synthesis of trans-2-(4-aminocyclohexyl)acetic acid hydrochloride is typically achieved through a two-step hydrogenation of 4-nitrophenylacetic acid.[3]

Step 1: Reduction of the Nitro Group

  • Substrate: 4-nitrophenylacetic acid

  • Catalyst: Palladium on carbon (Pd/C)

  • Solvent: Protic solvent (e.g., water, ethanol)

  • Conditions: The reaction is carried out under a hydrogen atmosphere.

  • Product: 4-aminophenylacetic acid

Step 2: Saturation of the Aromatic Ring

  • Substrate: 4-aminophenylacetic acid

  • Catalyst: Palladium on carbon (Pd/C)

  • Solvent: Protic solvent

  • Conditions: The reaction is conducted under increased hydrogen pressure and temperature.

  • Product: A mixture of cis and trans isomers of this compound. The trans isomer can be selectively isolated.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Nitrophenylacetic Acid Step1 Nitro Group Reduction (Pd/C, H2) Start->Step1 Intermediate 4-Aminophenylacetic Acid Step1->Intermediate Step2 Aromatic Ring Hydrogenation (Pd/C, H2) Intermediate->Step2 Product This compound (cis/trans mixture) Step2->Product

Caption: Synthesis workflow for this compound.

GABA Receptors: Structure and Function

A thorough understanding of GABA receptors is essential to evaluate the potential of a novel compound as a GABA analog.

GABAA Receptors

GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).[1] Upon GABA binding, the channel opens, leading to an influx of Cl- and hyperpolarization of the neuronal membrane, which results in an inhibitory postsynaptic potential (IPSP).[1] These receptors are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ).[5] The specific subunit composition determines the pharmacological and physiological properties of the receptor.[5]

GABAB Receptors

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate their effects through second messenger systems.[2][6] They are heterodimers composed of GABAB1 and GABAB2 subunits.[6] Presynaptic GABAB receptors inhibit neurotransmitter release by downregulating calcium channels, while postsynaptic receptors mediate slow and prolonged inhibition by activating inwardly rectifying potassium channels.[7]

GABA_Signaling_Pathways cluster_GABA_A GABAA Receptor Signaling cluster_GABA_B GABAB Receptor Signaling GABA_A GABAA Receptor Cl_influx Cl- Influx GABA_A->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition_A Neuronal Inhibition Hyperpolarization->Inhibition_A GABA_B GABAB Receptor G_protein G-protein Activation GABA_B->G_protein Ca_inhibition Inhibition of Ca2+ Channels (Presynaptic) G_protein->Ca_inhibition K_activation Activation of K+ Channels (Postsynaptic) G_protein->K_activation Reduced_NT_release Reduced Neurotransmitter Release Ca_inhibition->Reduced_NT_release Hyperpolarization_B Membrane Hyperpolarization K_activation->Hyperpolarization_B Inhibition_B Neuronal Inhibition Reduced_NT_release->Inhibition_B Hyperpolarization_B->Inhibition_B

Caption: Simplified signaling pathways for GABAA and GABAB receptors.

Experimental Protocols for Characterizing GABA Analogs

To ascertain whether this compound acts as a GABA analog, a series of established in vitro and in vivo experiments would need to be performed.

Radioligand Binding Assays

Radioligand binding assays are a fundamental first step to determine if a compound interacts with a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or from cell lines expressing recombinant GABA receptors.

    • Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]muscimol for the GABAA receptor agonist site, [3H]SR95531 for the GABAA antagonist site, or [3H]CGP54626 for the GABAB receptor) and varying concentrations of the test compound (this compound).

    • Separation: Separate the bound from the unbound radioligand via rapid filtration.

    • Quantification: Measure the amount of radioactivity bound to the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 (concentration of the test compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Assays

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons or brain slices, are used to determine the functional activity of a compound at ion channels.

  • Objective: To determine if this compound is an agonist, antagonist, or allosteric modulator of GABAA or GABAB receptors.

  • Methodology (TEVC in Xenopus oocytes):

    • Oocyte Injection: Inject cRNA encoding the subunits of the desired GABA receptor subtype into Xenopus oocytes.

    • Incubation: Allow 2-5 days for receptor expression on the oocyte membrane.

    • Recording: Place the oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).

    • Compound Application:

      • Agonist activity: Apply varying concentrations of this compound and measure any elicited current.

      • Antagonist activity: Co-apply a known concentration of GABA with varying concentrations of this compound and measure the inhibition of the GABA-evoked current.

      • Modulatory activity: Co-apply a sub-maximal concentration of GABA with the test compound to see if it potentiates or inhibits the GABA response.

    • Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Experimental_Workflow cluster_workflow Screening Workflow for a Potential GABA Analog Start Test Compound (this compound) Binding_Assay Radioligand Binding Assay (GABAA & GABAB Receptors) Start->Binding_Assay Functional_Assay Electrophysiology (e.g., TEVC, Patch-Clamp) Binding_Assay->Functional_Assay If binding is observed Agonist_Test Agonist Activity? Functional_Assay->Agonist_Test Antagonist_Test Antagonist Activity? Agonist_Test->Antagonist_Test No Characterize_Activity Characterize Potency (EC50/IC50) & Efficacy Agonist_Test->Characterize_Activity Yes Modulator_Test Allosteric Modulator? Antagonist_Test->Modulator_Test No Antagonist_Test->Characterize_Activity Yes No_Activity No Significant Activity Modulator_Test->No_Activity No Modulator_Test->Characterize_Activity Yes

Caption: A logical workflow for the initial screening of a potential GABA analog.

Conclusion

While this compound is a known chemical entity with established synthetic routes, its potential as a GABA analog remains unexplored in the public domain. Its structural similarity to other cyclic GABAergic compounds suggests that it is a candidate for investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to determine the binding affinity and functional activity of this compound at GABA receptors. Such studies would be crucial in elucidating whether this compound holds any promise as a novel modulator of the GABAergic system for therapeutic applications. Until such data is generated and published, any claims regarding its activity as a GABA analog are purely speculative.

References

An In-depth Technical Guide to 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-(4-aminocyclohexyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Data

This compound is a cyclohexane derivative containing both an amine and a carboxylic acid functional group. Its properties are summarized in the table below.

ParameterValueReference
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
CAS Number 1197-54-2[1]
IUPAC Name This compound[1]

The hydrochloride salt and various ester derivatives of this compound are also commonly used in synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
trans-2-(4-Aminocyclohexyl)acetic acid hydrochlorideC₈H₁₆ClNO₂193.6776325-96-7
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochlorideC₁₀H₂₀ClNO₂221.7276308-26-4

Synthesis Protocols

The trans isomer of this compound is a crucial building block for the synthesis of the antipsychotic drug cariprazine.[3] The most common synthetic route involves the catalytic hydrogenation of 4-nitrophenylacetic acid.[3][4][5]

Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Ethyl Ester Hydrochloride

This two-step hydrogenation process yields the ethyl ester hydrochloride of the trans isomer with good selectivity.[4][5]

Step 1: Reduction of the Nitro Group

  • Reactant: 4-Nitrophenylacetic acid

  • Catalyst: Palladium on carbon (Pd/C)

  • Solvent: Protic solvent (e.g., deionized water)

  • Temperature: 44-46°C

  • Pressure: 0.1-0.6 bar of hydrogen gas

  • Procedure: 4-Nitrophenylacetic acid is dissolved in deionized water in an autoclave. A suspension of Pd/C is added, and the reactor is purged with nitrogen and then hydrogen. The reaction is carried out under hydrogen pressure at 44-46°C until hydrogen uptake ceases. This selectively reduces the nitro group to an amine, yielding 4-aminophenylacetic acid.[4][5]

Step 2: Hydrogenation of the Aromatic Ring

  • Reactant: 4-Aminophenylacetic acid (from Step 1)

  • Catalyst: Pd/C (can be from Step 1)

  • Temperature: 55-58°C

  • Pressure: Up to 4.0 bar of hydrogen gas

  • Procedure: The temperature of the reaction mixture from Step 1 is raised to 55-58°C, and the hydrogenation is continued at a higher hydrogen pressure. This saturates the phenyl ring to form a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid, with the trans isomer being the major product.[4][5]

Step 3: Esterification and Isolation

  • Reagents: Ethanolic HCl, Acetonitrile

  • Procedure: After hydrogenation, the catalyst is filtered off. The aqueous solution is concentrated, and ethanolic HCl is added. The mixture is refluxed to form the ethyl ester hydrochloride. The product is then precipitated by the addition of acetonitrile and cooling. The crystalline product is collected by filtration, washed with cold acetonitrile, and dried.[5][6]

Synthesis_Workflow cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Ring Hydrogenation cluster_step3 Step 3: Esterification & Isolation A 4-Nitrophenylacetic acid C 4-Aminophenylacetic acid A->C Hydrogenation B H₂, Pd/C 44-46°C, 0.1-0.6 bar E trans-2-(4-Aminocyclohexyl)acetic acid C->E Hydrogenation D H₂, Pd/C 55-58°C, up to 4.0 bar G Ethyl trans-2-(4-aminocyclohexyl)acetate HCl E->G Esterification F Ethanolic HCl Acetonitrile

Figure 1. Synthetic workflow for ethyl trans-2-(4-aminocyclohexyl)acetate HCl.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is used to determine the purity and confirm the structure of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the compound.

  • Column: A reversed-phase C18 column is typically used.[7][8]

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or phosphate buffer) and a polar organic solvent like acetonitrile is common for separating polar compounds.[7][8]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for compounds lacking a strong chromophore.[7][8]

  • Sample Preparation: The sample is dissolved in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent, and filtered through a 0.45 µm filter before injection.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure and determine the stereochemistry (cis/trans isomer ratio).

  • Solvent: A deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ is used.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. For the trans isomer, the coupling constants between the axial protons on the cyclohexane ring are typically in the range of 10-12 Hz.[3]

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)
  • Purpose: To determine the molecular weight and confirm the elemental composition of the compound.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules like amino acids.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. High-resolution mass spectrometry can be used to confirm the elemental formula.

Biological Significance and Applications

The primary application of trans-2-(4-aminocyclohexyl)acetic acid is as a key intermediate in the synthesis of cariprazine.[1][3] Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and D₃ receptors.[1]

The synthesis of cariprazine from the ethyl ester of trans-2-(4-aminocyclohexyl)acetic acid involves several steps, including the formation of a urea derivative followed by coupling with 1-(2,3-dichlorophenyl)piperazine and subsequent reduction.[2][9]

Cariprazine_Synthesis_Pathway A Ethyl trans-2-(4-aminocyclohexyl) acetate HCl C trans-2-(4-Aminocyclohexyl)acetic acid A->C B Hydrolysis B->C E trans-4-{[(Dimethylamino)carbonyl]amino} cyclohexyl)acetic acid C->E D Dimethylcarbamoyl chloride D->E G Amide Intermediate E->G F 1-(2,3-Dichlorophenyl)piperazine, Coupling agent F->G I Cariprazine G->I H Reduction H->I

Figure 2. Simplified pathway for the synthesis of Cariprazine.

References

An In-depth Technical Guide on the Solubility Profile of 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-(4-aminocyclohexyl)acetic acid. Due to the limited availability of direct experimental data for the free acid form, this document focuses on its physicochemical properties, predicted solubility behavior, and detailed experimental protocols for determining its solubility and pKa values. The enhanced aqueous solubility of its hydrochloride salt is also discussed. This guide serves as a valuable resource for researchers and professionals involved in the development and formulation of drugs containing this molecule.

Introduction

This compound is a saturated cyclic amino acid derivative. Its structure, containing both a primary amine and a carboxylic acid functional group, suggests a zwitterionic character and a pH-dependent solubility profile. Understanding this profile is critical for its application in drug development, influencing aspects such as formulation, bioavailability, and pharmacokinetics. This guide outlines the theoretical basis for its solubility and provides robust methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that direct experimental data is scarce, and therefore, some values are based on predictions and the properties of structurally similar compounds.

PropertyValue/InformationSource
Molecular Formula C₈H₁₅NO₂-
Molecular Weight 157.21 g/mol -
Appearance Solid (predicted)-
pKa (acidic) Predicted to be in the range of 4-5General knowledge of carboxylic acids
pKa (basic) Predicted to be in the range of 9-10General knowledge of primary amines
Aqueous Solubility The hydrochloride salt enhances aqueous solubility.[1][1]
Organic Solubility The ethyl ester hydrochloride is slightly soluble in methanol.[1][1]

Predicted Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the solvent due to its amphoteric nature.

  • In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), while the carboxylic acid group will be largely unionized (-COOH). The molecule will carry a net positive charge, and its solubility in aqueous media is expected to be enhanced.

  • Near the isoelectric point (pI): The molecule will exist predominantly as a zwitterion (-NH₃⁺ and -COO⁻). At this point, the net charge is zero, and aqueous solubility is typically at its minimum.

  • In basic solutions (high pH): The carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The molecule will carry a net negative charge, leading to increased solubility in aqueous solutions.

The solubility in organic solvents is generally expected to be low for the free acid due to its polar, zwitterionic nature. However, esterification of the carboxylic acid, for instance, to its ethyl ester, increases lipophilicity and can improve solubility in less polar organic solvents like methanol.[1]

Experimental Protocols

To obtain precise quantitative data for the solubility profile of this compound, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

The dissociation constants (pKa) of the carboxylic acid and amino groups are fundamental to understanding the pH-solubility profile. Potentiometric titration is a standard method for their determination.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Deionized water, CO₂-free

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Begin stirring the solution gently.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH drops significantly and a clear inflection point is observed on the titration curve (pH vs. volume of HCl added).

  • Repeat the titration in a separate experiment using 0.1 M NaOH as the titrant, continuing until the pH rises significantly and a second inflection point is observed.

  • Plot the pH values against the volume of titrant added for both titrations.

  • The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (for the carboxylic acid) will be determined from the titration with NaOH, and the second pKa (for the amino group) will be determined from the titration with HCl.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Vials with screw caps

Procedure:

  • Add an excess amount of solid this compound to vials containing a known volume of each pH buffer. The excess solid should be sufficient to ensure that a saturated solution is formed.

  • Securely cap the vials and place them in the shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, the sample should be filtered (using a syringe filter compatible with the sample) or centrifuged.

  • Dilute the sample appropriately with the mobile phase of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • The measured concentration represents the solubility of the compound at that specific pH and temperature.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physicochemical properties of this compound.

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Prepare 0.01 M solution of This compound titrate_acid Titrate with 0.1 M HCl prep->titrate_acid titrate_base Titrate with 0.1 M NaOH prep->titrate_base record_pH Record pH after each addition titrate_acid->record_pH titrate_base->record_pH plot_curve Plot pH vs. Volume of Titrant record_pH->plot_curve determine_pKa Determine pKa at half-equivalence points plot_curve->determine_pKa Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep Add excess solid to buffers of varying pH shake Shake at constant temperature (e.g., 24-72h) prep->shake separate Filter or Centrifuge the supernatant shake->separate quantify Quantify concentration (HPLC-UV or LC-MS) separate->quantify solubility Determine Solubility at each pH quantify->solubility

References

Navigating the Safety Profile of 2-(4-aminocyclohexyl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 2-(4-aminocyclohexyl)acetic acid (CAS No. 1197-54-2), a key building block in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and to mitigate potential risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound and its Ethyl Ester Hydrochloride Derivative

PropertyThis compoundEthyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride
CAS Number 1197-54-276308-26-4
Molecular Formula C₈H₁₅NO₂C₁₀H₂₀ClNO₂
Molecular Weight 157.21 g/mol 221.72 g/mol
Appearance SolidWhite to Almost white powder to crystal
Melting Point Not specified175.0 to 179.0 °C[1]
Solubility Not specifiedSlightly soluble in Methanol
Storage Temperature 4°C, protect from lightRoom Temperature (Recommended in a cool and dark place, <15°C), Store under inert gas

Safe Handling and Storage Protocols

Proper handling and storage procedures are paramount to minimizing exposure and ensuring the stability of the compound.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

  • Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.[2][3]

    • Body Protection: Wear a lab coat or other suitable protective clothing.[2]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[2]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]

  • Conditions: Store in a cool, dark place. For this compound, a storage temperature of 4°C is recommended, with protection from light.[4] The ethyl ester hydrochloride derivative should be stored under an inert gas.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep Assess Hazards (Review SDS) ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Gloves - Lab Coat prep->ppe Proceed with Caution handle Work in a Ventilated Area (Chemical Fume Hood) ppe->handle Begin Work avoid Avoid Inhalation, Ingestion, and Contact handle->avoid hygiene Practice Good Laboratory Hygiene - No eating, drinking, or smoking - Wash hands after handling handle->hygiene store Store in a Tightly Closed Container - Cool, dry, well-ventilated area - Protect from light hygiene->store After Use dispose Dispose of Waste According to Regulations store->dispose End of Lifecycle

Caption: General workflow for the safe handling of this compound.

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

G cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air Provide Oxygen if Needed inhalation->fresh_air wash_skin Wash with Soap and Water Remove Contaminated Clothing skin->wash_skin rinse_eyes Rinse with Water for 15 min Remove Contact Lenses eye->rinse_eyes rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First aid procedures for exposure to this compound.

Experimental Protocols for Safety Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[4]

  • Application of Test Substance: A defined amount of the test substance (liquid or solid) is applied directly to the surface of the RhE tissue. For solids, the surface is typically moistened to ensure good contact.[5] At least three replicates are used for each test chemical.[5]

  • Exposure and Incubation: The tissues are exposed to the substance for a specific duration (e.g., 60 minutes), after which they are rinsed and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[6]

  • Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.[6]

  • Classification: The substance is classified as a skin irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[4][6]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion. It is typically performed as a last resort when in vitro methods are not sufficient.

  • Animal Selection: Healthy, young adult albino rabbits are used for this test.[2]

  • Pre-Test Examination: Both eyes of each animal are examined for any pre-existing irritation or defects.[2]

  • Application of Test Substance: A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[7]

  • Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity, and iris lesions) at 1, 24, 48, and 72 hours after application. The observation period may be extended to assess the reversibility of the effects.[8]

  • Scoring and Classification: The severity of the observed lesions is scored according to a standardized system. The classification of the substance as an irritant or corrosive is based on the severity and reversibility of the eye lesions.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the advice of a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.

References

Spectral Data Analysis of 2-(4-aminocyclohexyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(4-aminocyclohexyl)acetic acid. These values are derived from typical ranges for the functional groups present in the molecule and should be considered as a reference for experimental data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
H on Cα (CH-COOH)2.2 - 2.6MultipletShifted downfield by the adjacent carboxylic acid group.
H on C4 (CH-NH₂)2.5 - 3.0MultipletShifted downfield by the adjacent amino group.
Cyclohexyl H (axial)1.0 - 1.5MultipletsShielded compared to equatorial protons.
Cyclohexyl H (equatorial)1.6 - 2.0MultipletsDeshielded compared to axial protons.
-NH₂1.0 - 3.0Broad SingletChemical shift and peak shape are dependent on solvent and concentration.
-COOH10.0 - 13.0Broad SingletHighly deshielded proton, sensitive to solvent and hydrogen bonding.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Notes
C=O (Carboxylic Acid)175 - 185Characteristic downfield shift for a carbonyl carbon in a carboxylic acid.
Cα (CH-COOH)40 - 50Aliphatic carbon attached to the carboxylic acid.
C4 (CH-NH₂)45 - 55Aliphatic carbon attached to the amino group.
Cyclohexyl Carbons25 - 40Range for the remaining methylene carbons in the cyclohexane ring.
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadVery broad absorption due to hydrogen bonding.
N-H (Amine)3300 - 3500MediumTwo bands expected for a primary amine (symmetric and asymmetric stretching).
C-H (Aliphatic)2850 - 2960StrongStretching vibrations of the C-H bonds in the cyclohexane and methylene groups.
C=O (Carboxylic Acid)1700 - 1725StrongCharacteristic strong absorption for the carbonyl group.
N-H (Amine)1590 - 1650MediumBending vibration of the primary amine.
C-N (Amine)1000 - 1250MediumStretching vibration.
C-O (Carboxylic Acid)1210 - 1320StrongStretching vibration.
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentNotes
157[M]⁺Molecular ion peak (for the free base).
140[M - NH₃]⁺Loss of ammonia from the molecular ion.
112[M - COOH]⁺Loss of the carboxylic acid group.
98[C₆H₁₂N]⁺Fragmentation of the cyclohexane ring.
56[C₃H₆N]⁺Further fragmentation of the amine-containing portion.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will affect the chemical shifts of exchangeable protons (-NH₂ and -COOH).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.

    • Solvent suppression techniques may be necessary if using a protic solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As a solid, the sample can be prepared using one of the following methods:

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is recommended for this type of molecule.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or after separation by liquid chromatography (LC-MS).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Application in Pharmaceutical Synthesis: The Cariprazine Pathway

This compound is a crucial building block in the synthesis of the atypical antipsychotic drug, Cariprazine. The following workflow illustrates the key steps in this synthetic route.

Cariprazine_Synthesis A 2-(4-nitrophenyl)acetic acid B This compound A->B Catalytic Hydrogenation (e.g., Pd/C, H2) C Ethyl 2-(4-aminocyclohexyl)acetate B->C Esterification (Ethanol, Acid catalyst) D N-Boc protected intermediate C->D Boc Protection E Amide coupling with 1-(2,3-dichlorophenyl)piperazine D->E Amide Formation F Cariprazine E->F Deprotection and further steps

Caption: Synthetic pathway of Cariprazine from 2-(4-nitrophenyl)acetic acid.

This guide provides a foundational understanding of the spectral characteristics of this compound and its role in pharmaceutical synthesis. Researchers can use this information to design experiments, interpret data, and accelerate the development of new therapeutics.

The Pivotal Role of 2-(4-Aminocyclohexyl)acetic Acid in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminocyclohexyl)acetic acid, a seemingly simple saturated carbocyclic amino acid, stands as a critical and versatile building block in the landscape of modern medicinal chemistry. While direct therapeutic applications of the compound itself are not extensively documented, its rigid cyclohexane scaffold and strategically positioned amino and acetic acid moieties are instrumental in the design and synthesis of potent and selective therapeutic agents. This technical guide delves into the potential therapeutic applications of this compound, primarily through a detailed examination of its role in the antipsychotic drug cariprazine. Furthermore, this document explores its potential as a scaffold for novel gamma-aminobutyric acid (GABA) analogues, presenting a compelling case for its broader application in neuroscience drug discovery.

Introduction: The Structural Significance of this compound

This compound is a cyclohexane derivative characterized by a trans-configured amino group at the 4-position and an acetic acid substituent at the 1-position. This specific stereochemistry and the presence of both a primary amine and a carboxylic acid group make it a valuable synthon in pharmaceutical manufacturing.[1] The rigid cyclohexane ring provides a defined three-dimensional structure that can orient pharmacophoric elements in a precise manner for optimal interaction with biological targets. The hydrochloride salt of the compound enhances its aqueous solubility, facilitating its use in various synthetic and pharmaceutical processes.[1]

The Central Role of this compound in Cariprazine

The most prominent therapeutic application of this compound is its function as a key intermediate in the synthesis of cariprazine, a third-generation atypical antipsychotic.[1] Cariprazine is approved for the treatment of schizophrenia, bipolar I disorder (manic, mixed, and depressive episodes), and as an adjunctive treatment for major depressive disorder.[2][3][4]

Mechanism of Action of Cariprazine: The Contribution of the Cyclohexyl Scaffold

Cariprazine exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor, and as a partial agonist at serotonin 5-HT1A receptors.[2][4][5][6] It also functions as an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[2][7] The this compound moiety is crucial for the efficacy of cariprazine, as it forms the core of the molecule that is further elaborated to interact with these receptors. The trans-configuration of the substituents on the cyclohexane ring is believed to be critical for the drug's specific binding and functional activity at its target receptors.[1]

The partial agonism of cariprazine at D2 and D3 receptors is a key feature of its mechanism. In conditions of dopamine hyperactivity, such as the positive symptoms of schizophrenia, cariprazine acts as a functional antagonist, reducing dopaminergic neurotransmission.[5] Conversely, in brain regions with low dopamine levels, which is thought to contribute to negative and cognitive symptoms, its partial agonist activity can enhance dopaminergic function.[5] The high affinity for D3 receptors is particularly noteworthy, as this receptor is implicated in cognition, mood, and motivation, suggesting that cariprazine's efficacy in treating negative symptoms and cognitive deficits may be linked to its D3 receptor activity.[3][6][8]

Quantitative Pharmacological Data of Cariprazine

The following table summarizes the receptor binding affinities (Ki) of cariprazine for various human receptors, highlighting its potent and selective profile.

ReceptorKi (nM)Functional Activity
Dopamine D30.085Partial Agonist
Dopamine D2L0.49Partial Agonist
Dopamine D2S0.69Partial Agonist
Serotonin 5-HT1A2.6Partial Agonist
Serotonin 5-HT2B0.58Antagonist
Serotonin 5-HT2A18.8Antagonist
Histamine H123.2Antagonist
Serotonin 5-HT2C134Lower Affinity
Adrenergic α1A155Lower Affinity
Muscarinic (M1-M5)> 1000No Appreciable Affinity

Data sourced from DrugBank Online and other pharmacological studies.[2][9]

Synthesis of Cariprazine: An Experimental Overview

The synthesis of cariprazine from this compound involves several key steps. A generalized synthetic scheme is presented below. The process typically starts with the protection of the amino group of this compound, followed by activation of the carboxylic acid and subsequent amide bond formation with a piperazine derivative. The final step involves deprotection to yield cariprazine.

A common synthetic route involves the reaction of trans-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexylamine with N,N-dimethylcarbamoyl chloride.[10] Another approach starts from N-(4-oxocyclohexyl)acetamide and proceeds through a series of reactions including a Wittig-Horner reaction, reduction, hydrolysis, deacylation, amidation, and reductive amination to yield cariprazine.[11][12]

Generalized Synthetic Workflow for Cariprazine:

G cluster_0 Synthesis of Key Intermediate cluster_1 Coupling and Deprotection 2_4_aminocyclohexyl_acetic_acid This compound Amino_Protection Amino Group Protection 2_4_aminocyclohexyl_acetic_acid->Amino_Protection e.g., Boc anhydride Protected_Intermediate N-Protected Intermediate Amino_Protection->Protected_Intermediate Carboxyl_Activation Carboxylic Acid Activation Protected_Intermediate->Carboxyl_Activation e.g., SOCl2, EDCI Activated_Intermediate Activated Intermediate Carboxyl_Activation->Activated_Intermediate Coupling_Reaction Amide Bond Formation Activated_Intermediate->Coupling_Reaction Piperazine_Derivative 1-(2,3-Dichlorophenyl)piperazine derivative Piperazine_Derivative->Coupling_Reaction Protected_Cariprazine Protected Cariprazine Coupling_Reaction->Protected_Cariprazine Deprotection Deprotection Protected_Cariprazine->Deprotection e.g., TFA, HCl Cariprazine Cariprazine Deprotection->Cariprazine

Caption: A generalized workflow for the synthesis of cariprazine from this compound.

Signaling Pathway of Cariprazine:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_D3_Receptor D2/D3 Receptors Dopamine_Release->D2_D3_Receptor Binds Downstream_Signaling Modulation of Downstream Signaling D2_D3_Receptor->Downstream_Signaling Partial Agonism 5HT1A_Receptor 5-HT1A Receptor 5HT1A_Receptor->Downstream_Signaling Partial Agonism 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Receptor->Downstream_Signaling Antagonism Therapeutic_Effect Therapeutic Effect (Antipsychotic, Antidepressant) Downstream_Signaling->Therapeutic_Effect Cariprazine Cariprazine Cariprazine->D2_D3_Receptor Cariprazine->5HT1A_Receptor Cariprazine->5HT2A_Receptor

Caption: Simplified signaling pathway of cariprazine's action at key receptors.

Potential as a Gamma-Aminobutyric Acid (GABA) Analogue

The structural similarity of this compound to GABA, the primary inhibitory neurotransmitter in the central nervous system, suggests its potential as a scaffold for the development of novel GABA analogues. GABA analogues are a class of drugs with diverse therapeutic applications, including the treatment of epilepsy, neuropathic pain, and anxiety disorders.

Rationale for Cyclohexane-based GABA Analogues

The incorporation of a rigid cyclohexyl ring into a GABA-like structure can offer several advantages:

  • Conformational Restriction: The cyclohexane ring restricts the flexibility of the molecule, potentially leading to higher receptor selectivity and affinity.

  • Improved Pharmacokinetic Properties: The lipophilic nature of the cyclohexane ring can enhance blood-brain barrier penetration.

  • Novel Structure-Activity Relationships: The cyclohexane scaffold provides a unique template for exploring new interactions with GABA receptors and transporters.

Evidence from Related Cyclohexane-based GABA Analogues

While direct studies on the GABAergic activity of this compound are limited, research on related cyclohexane carboxamides has shown promising anticonvulsant activity. A study on a series of newly synthesized cyclohexane carboxamide derivatives demonstrated significant anticonvulsant effects in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) models of epilepsy.[13]

Anticonvulsant Activity of Cyclohexane Carboxamide Derivatives:

CompoundscPTZ ED50 (mg/kg)MES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)
6d 44.77> 300> 300
6e 11.31> 300> 300

Data from a study on novel cyclohexane carboxamides.[13] These results indicate that the cyclohexane scaffold can be effectively utilized to develop potent and safe anticonvulsant agents.

Proposed Workflow for Investigating this compound as a GABA Analogue

A systematic investigation is warranted to explore the potential of this compound as a lead compound for novel GABAergic drugs. The following workflow outlines a potential research plan.

G Start This compound Library_Synthesis Synthesis of a focused library of derivatives (e.g., amides, esters, N-alkylated analogues) Start->Library_Synthesis In_Vitro_Screening In Vitro Screening: - GABA Receptor Binding Assays (GABAA, GABAB) - GABA Transporter (GAT) Inhibition Assays - Electrophysiological studies on neuronal cultures Library_Synthesis->In_Vitro_Screening Hit_Identification Identification of 'Hit' Compounds with desired activity In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization: - Structure-Activity Relationship (SAR) studies - Improvement of potency, selectivity, and ADME properties Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing in Animal Models: - Anticonvulsant models (e.g., MES, scPTZ) - Neuropathic pain models - Anxiety models Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development of promising candidates In_Vivo_Testing->Preclinical_Development

Caption: A proposed workflow for the discovery and development of novel GABA analogues based on the this compound scaffold.

Experimental Protocols

General Synthesis of trans-4-Aminocyclohexyl Acetic Acid Ethyl Ester HCl

A common precursor for many applications is the ethyl ester hydrochloride of this compound. A representative synthesis involves the hydrogenation of 4-nitrophenylacetic acid.

Procedure:

  • First Hydrogenation (Nitro Group Reduction): 4-Nitrophenylacetic acid is hydrogenated in a protic solvent (e.g., water) in the presence of a palladium on carbon (Pd/C) catalyst at a temperature of 40-50°C and a hydrogen pressure of 0.1-0.6 bar. This selectively reduces the nitro group to an amine, yielding 4-aminophenylacetic acid.

  • Second Hydrogenation (Aromatic Ring Saturation): The temperature is then raised to 50-60°C and the hydrogen pressure is increased to 1-4 bar to facilitate the hydrogenation of the aromatic ring, yielding a mixture of cis- and trans-4-aminocyclohexylacetic acid.

  • Esterification and Isomer Separation: The resulting mixture is heated to reflux in ethanolic hydrochloric acid for 1-3 hours. After solvent removal, the residue is treated with acetonitrile, and the trans-isomer is selectively crystallized and isolated.

Synthesis of Cyclohexane Carboxamide GABA Analogues

A general procedure for the synthesis of cyclohexane carboxamide derivatives with potential GABAergic activity is outlined below.

Procedure:

  • Amide Coupling: A solution of a substituted aniline in a suitable solvent (e.g., dichloromethane) is treated with a cyclohexane-based acid chloride in the presence of a base (e.g., triethylamine) at 0°C.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired cyclohexane carboxamide derivative.

Conclusion and Future Directions

This compound is a molecule of significant, albeit indirect, therapeutic importance. Its primary value lies in its role as a rigid and stereochemically defined scaffold for the synthesis of complex and highly active pharmaceutical agents, exemplified by the antipsychotic drug cariprazine. The structural features of this compound are critical for the unique pharmacological profile of cariprazine, particularly its high affinity for dopamine D3 receptors.

Furthermore, the structural analogy to GABA opens up exciting avenues for the development of novel therapeutics for a range of neurological and psychiatric disorders. The promising anticonvulsant activity of related cyclohexane derivatives underscores the potential of this scaffold. Future research should focus on the systematic exploration of this compound and its derivatives as GABA modulators. The synthesis and screening of a focused library of compounds, as outlined in this guide, could lead to the discovery of new drug candidates with improved efficacy and safety profiles for conditions such as epilepsy, neuropathic pain, and anxiety.

References

The Elusive Role of 2-(4-Aminocyclohexyl)acetic Acid in Neuroscience: A Structural Analog Awaiting Direct Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 2-(4-Aminocyclohexyl)acetic acid, a molecule bearing a striking structural resemblance to the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), holds a curious and thus far indirect position in the landscape of neuroscience research. While its classification as a "neurochemical" and its structural similarity to GABA suggest a potential for direct interaction with neural signaling pathways, a comprehensive review of existing scientific literature reveals its primary role as a foundational element in the synthesis of complex neurologically active pharmaceuticals, rather than a direct subject of neuroscientific investigation.

This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its established applications and the conspicuous absence of direct research into its own neuropharmacological properties. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the full scope of this intriguing molecule.

Core Application: A Critical Intermediate in Pharmaceutical Synthesis

The most well-documented and significant role of this compound in the scientific domain is as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure provides a versatile scaffold for the construction of more complex molecules designed to interact with specific targets in the central nervous system.

A prime example of its application is in the multi-step synthesis of cariprazine , an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder. Cariprazine's mechanism of action involves partial agonism at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors. In the synthesis of cariprazine and other dopamine receptor ligands, this compound serves as a crucial building block, providing the core cyclohexylacetic acid moiety.[1]

The synthesis of such neurologically active drugs underscores the importance of this compound in the broader field of neuropharmacology, albeit in a supportive, rather than a primary, role.

The GABA Analogue Hypothesis: An Unexplored Frontier

The structural similarity between this compound and GABA is undeniable. Both molecules possess a carboxylic acid group and an amino group, which are key pharmacophoric features for interaction with GABA receptors. This structural analogy has led to its classification as a GABA analogue, a class of compounds that often exhibit modulatory effects on the GABAergic system.

GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its receptors are critical targets for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants. Therefore, the hypothesis that this compound could directly interact with GABA receptors is a compelling one.

However, despite this strong theoretical basis, a thorough search of the scientific literature reveals a notable absence of studies investigating the direct pharmacological effects of this compound on GABA receptors or any other neural target. There is a lack of published data on its:

  • Binding affinity for GABA receptor subtypes (e.g., GABA-A, GABA-B).

  • Functional activity as a GABA receptor agonist, antagonist, or allosteric modulator.

  • In vitro electrophysiological effects on neuronal activity.

  • In vivo behavioral effects in animal models of neurological or psychiatric disorders.

  • Blood-brain barrier permeability , a critical factor for any centrally acting compound.

This lack of direct evidence is a significant gap in our understanding of this molecule's potential neuroactivity.

Future Directions and Research Opportunities

The current state of knowledge presents a clear opportunity for novel research in neuroscience. The unexplored potential of this compound as a direct modulator of GABAergic neurotransmission warrants investigation. Key experimental avenues to explore include:

Experimental Protocols for Future Investigation:

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of this compound for various GABA receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates from brain tissue (e.g., rat cortex or cerebellum) or from cell lines expressing specific recombinant GABA receptor subtypes.

    • Incubate the membrane preparations with a radiolabeled ligand known to bind to the target receptor (e.g., [3H]GABA for the GABA binding site, [3H]muscimol for the GABA-A agonist site, or [3H]flunitrazepam for the benzodiazepine site on the GABA-A receptor).

    • Perform competition binding experiments by co-incubating with increasing concentrations of unlabeled this compound.

    • Measure the displacement of the radioligand to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

2. Electrophysiological Studies:

  • Objective: To characterize the functional effects of this compound on neuronal activity.

  • Methodology (Patch-Clamp Electrophysiology):

    • Prepare acute brain slices or primary neuronal cultures.

    • Record whole-cell currents from individual neurons using the patch-clamp technique.

    • Apply GABA to elicit a baseline current response mediated by GABA receptors.

    • Co-apply this compound with GABA to determine if it potentiates or inhibits the GABA-induced current (indicative of allosteric modulation).

    • Apply this compound alone to see if it directly activates GABA receptors (indicative of agonism).

3. In Vivo Behavioral Studies:

  • Objective: To assess the potential psychoactive effects of this compound in animal models.

  • Methodology:

    • Administer this compound to rodents (e.g., mice or rats) via various routes (e.g., intraperitoneal, oral).

    • Evaluate its effects on a battery of behavioral tests relevant to GABAergic function, such as:

      • Elevated Plus Maze and Open Field Test: To assess anxiolytic or anxiogenic effects.

      • Rotarod Test: To evaluate motor coordination and potential sedative effects.

      • Pentylenetetrazol (PTZ)-induced Seizure Model: To investigate anticonvulsant properties.

Logical Relationship Diagram

2-(4-aminocyclohexyl)acetic_acid_Role Intermediate This compound (Synthetic Intermediate) Cariprazine Cariprazine Synthesis Intermediate->Cariprazine is a key component for Dopamine_Ligands Other Dopamine Receptor Ligands Intermediate->Dopamine_Ligands is used in synthesis of GABA_Analogue Directly Neuroactive GABA Analogue Binding_Assays GABA Receptor Binding Assays GABA_Analogue->Binding_Assays requires investigation via Electrophysiology Electrophysiological Studies GABA_Analogue->Electrophysiology requires investigation via In_Vivo In Vivo Behavioral Studies GABA_Analogue->In_Vivo requires investigation via

Caption: Logical flow from established to hypothesized roles of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Aminocyclohexyl)acetic Acid from 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminocyclohexyl)acetic acid is a valuable building block in pharmaceutical synthesis, notably as a key intermediate in the production of drugs such as Cariprazine, an atypical antipsychotic.[1] This document outlines a detailed protocol for the synthesis of this compound from 4-nitrophenylacetic acid via a two-step catalytic hydrogenation process. The methodology is designed to be robust and scalable for research and development applications.

Synthesis Overview

The synthesis proceeds in two sequential hydrogenation steps performed in the same reaction vessel ("one-pot"). The first step involves the selective reduction of the nitro group on 4-nitrophenylacetic acid to form 4-aminophenylacetic acid. The second step is the hydrogenation of the aromatic ring to yield the target compound, this compound. This method primarily yields a mixture of trans and cis isomers.

Data Presentation

Table 1: Reactants and Products
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
4-Nitrophenylacetic acidO₂NC₆H₄CH₂CO₂HC₈H₇NO₄181.15[2]Starting Material
4-Aminophenylacetic acidH₂NC₆H₄CH₂CO₂HC₈H₉NO₂151.16Intermediate
This compoundH₂NC₆H₁₀CH₂CO₂HC₈H₁₅NO₂157.21Final Product
Table 2: Summary of Reaction Conditions
ParameterStep 1: Nitro Group ReductionStep 2: Aromatic Ring Hydrogenation
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid
Catalyst 5-10 wt% Palladium on Carbon (Pd/C)[1][3]5-10 wt% Palladium on Carbon (Pd/C) (can be reused)[1]
Solvent Protic Solvents (e.g., water, ethanol)[1][3]Protic Solvents (e.g., water, ethanol)
Temperature 40–50°C (optimized at 44–46°C)[1][3]50–60°C (optimized at 55–58°C)[1][3]
Hydrogen Pressure 0.1–0.6 bar (overpressure)[1][3]1–4 bar (overpressure)[1][3]
Outcome Selective reduction of the nitro group to an amine[1]Saturation of the benzene ring to form the cyclohexyl derivative[1]
Typical Isomer Ratio N/Atrans:cis ratio of 60–70%[1]

Experimental Workflow

SynthesisWorkflow Start 4-Nitrophenylacetic Acid Step1 Step 1: Nitro Group Reduction - Pd/C Catalyst - Protic Solvent - 40-50°C - 0.1-0.6 bar H₂ Start->Step1 Intermediate 4-Aminophenylacetic Acid Step1->Intermediate Step2 Step 2: Aromatic Ring Hydrogenation - Pd/C Catalyst - Protic Solvent - 50-60°C - 1-4 bar H₂ Intermediate->Step2 Product This compound (cis/trans mixture) Step2->Product Isolation Isolation & Purification (e.g., as HCl salt) Product->Isolation FinalProduct Purified this compound Isolation->FinalProduct

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Materials and Equipment
  • 4-Nitrophenylacetic acid

  • 5-10 wt% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Water (as protic solvent)

  • Hydrogen gas source

  • Pressurized reaction vessel (hydrogenator) with temperature and pressure control

  • Filtration apparatus (e.g., Buchner funnel or Celite pad)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure

Step 1: Synthesis of 4-Aminophenylacetic Acid (Nitro Group Reduction)

  • Charge the pressure-rated reaction vessel with 4-nitrophenylacetic acid and the chosen protic solvent (e.g., ethanol).

  • Carefully add the 5-10 wt% Pd/C catalyst to the mixture. The catalyst loading should be optimized based on the reaction scale.

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the reactor with hydrogen to an overpressure of 0.1–0.6 bar.[1][3]

  • Begin agitation and heat the reaction mixture to a temperature between 40–50°C.[1][3]

  • Monitor the reaction progress by hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Upon completion, the intermediate 4-aminophenylacetic acid is typically used in situ for the subsequent step without isolation.[3]

Step 2: Synthesis of this compound (Aromatic Ring Hydrogenation)

  • Using the reaction mixture from Step 1 containing 4-aminophenylacetic acid and the Pd/C catalyst, increase the hydrogen overpressure to 1–4 bar.[1][3]

  • Increase the reaction temperature to 50–60°C.[1][3]

  • Continue agitation and monitor the reaction by hydrogen uptake until consumption ceases, indicating the complete saturation of the aromatic ring.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be carefully handled for potential reuse.

  • The resulting filtrate contains the product, this compound, as a mixture of cis and trans isomers.

Work-up and Isolation

The product can be isolated from the filtrate by removing the solvent under reduced pressure using a rotary evaporator. Further purification can be achieved through recrystallization. For ease of handling and improved stability, the product is often converted to its hydrochloride salt. This can be accomplished by dissolving the crude product in a suitable solvent like ethanol and treating it with hydrochloric acid, followed by precipitation and filtration.[3][4]

Safety Considerations

  • Catalytic hydrogenation with hydrogen gas is a hazardous procedure and should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory.

  • Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle with care, preferably in a wetted state.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ensure the pressure reactor is properly rated and maintained for the intended operating conditions.

Alternative Methods

Older methods for this transformation have been reported, such as using a Raney-Ni catalyst at significantly higher temperatures (130°C) and pressures (150 atm).[3][4] However, the palladium-catalyzed method described here is generally preferred due to its milder reaction conditions, which are more amenable to standard laboratory settings. Other reducing agents for aromatic nitro compounds include iron in acidic media and tin(II) chloride, though these may not be suitable for the subsequent ring hydrogenation.[5][6]

References

Application Notes and Protocols for the Synthesis of 2-(4-aminocyclohexyl)acetic Acid Using a Pd/C Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-aminocyclohexyl)acetic acid is a valuable building block in medicinal chemistry and drug development, notably serving as a key intermediate in the synthesis of pharmaceuticals such as Cariprazine, an atypical antipsychotic.[1] The synthesis of this compound and its derivatives often involves the catalytic hydrogenation of an aromatic precursor. This application note details a robust and scalable method for the synthesis of this compound and its ethyl ester hydrochloride salt, starting from 4-nitrophenylacetic acid and utilizing a palladium on carbon (Pd/C) catalyst. The described method is a two-step hydrogenation process that allows for controlled reduction of both the nitro group and the aromatic ring.

Reaction Pathway

The synthesis proceeds through a sequential reduction. First, the nitro group of 4-nitrophenylacetic acid is selectively reduced to an amine, yielding 4-aminophenylacetic acid. Subsequently, the aromatic ring is saturated to form the desired this compound. The product is often converted to its ethyl ester hydrochloride salt for easier purification and handling.

Reaction_Pathway start 4-Nitrophenylacetic Acid intermediate 4-Aminophenylacetic Acid start->intermediate Step 1: Nitro Group Reduction Pd/C, H₂, 40-50°C, 0.1-0.6 bar Protic Solvent (e.g., Water) product This compound intermediate->product Step 2: Aromatic Ring Hydrogenation Pd/C, H₂, 50-60°C, 1-4 bar ester trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride product->ester Esterification Ethanol, HCl, Reflux Experimental_Workflow cluster_hydrogenation Hydrogenation cluster_workup Workup & Esterification cluster_isolation Isolation cluster_hydrolysis Optional Hydrolysis charge_reactor Charge Reactor with 4-Nitrophenylacetic Acid & Water add_catalyst Add Pd/C Catalyst charge_reactor->add_catalyst nitro_reduction Step 1: Nitro Reduction (44-46°C, <0.6 bar H₂) add_catalyst->nitro_reduction ring_hydrogenation Step 2: Ring Hydrogenation (55-58°C, <4.0 bar H₂) nitro_reduction->ring_hydrogenation cool_filter Cool and Filter Catalyst ring_hydrogenation->cool_filter solvent_exchange Solvent Exchange (Water to Ethanol) cool_filter->solvent_exchange esterification Esterification with Ethanolic HCl solvent_exchange->esterification crystallization Crystallization from Acetonitrile esterification->crystallization centrifuge_wash Centrifuge and Wash with Cold Acetonitrile crystallization->centrifuge_wash dry_product Dry Final Product centrifuge_wash->dry_product acid_hydrolysis Acid Hydrolysis of Ester dry_product->acid_hydrolysis

References

Application Notes and Protocols: Raney-Ni Catalyzed Synthesis of 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a generalized protocol for the synthesis of 2-(4-aminocyclohexyl)acetic acid via the catalytic hydrogenation of 4-aminophenylacetic acid using Raney Nickel (Raney-Ni). This transformation is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Raney-Ni is a versatile, cost-effective, and highly active catalyst for the hydrogenation of aromatic systems.[1] Its high surface area and adsorbed hydrogen make it suitable for reactions under a range of conditions.[1] These notes are intended to guide researchers in setting up and executing this synthesis, with a focus on safety, efficiency, and reproducibility.

Principle of the Reaction

The synthesis involves the heterogeneous catalytic hydrogenation of the aromatic ring of 4-aminophenylacetic acid to the corresponding cyclohexane ring. Raney-Ni, a porous nickel catalyst, facilitates the addition of hydrogen across the double bonds of the benzene ring. The reaction is typically carried out in a suitable solvent under hydrogen pressure and at elevated temperatures.

Chemical Equation:

Experimental Protocols

Due to the limited availability of a specific, published protocol for this exact transformation using Raney-Ni, the following procedure is a generalized method derived from established protocols for the hydrogenation of similar aniline and aromatic carboxylic acid derivatives.[2][3] Researchers should consider this a starting point and may need to optimize conditions for their specific setup and desired outcomes.

Materials and Equipment:

  • 4-aminophenylacetic acid

  • Raney Nickel (slurry in water or ethanol)

  • Solvent (e.g., water, ethanol, methanol, or a mixture)

  • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel, Celite®)

  • Standard laboratory glassware

  • Analytical equipment for reaction monitoring and product characterization (e.g., TLC, HPLC, NMR, MS)

Safety Precautions:

  • Raney Nickel is pyrophoric when dry and can ignite spontaneously in air. Always handle as a slurry under a solvent.[4]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area (fume hood).

  • Conduct a thorough risk assessment before starting the experiment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Generalized Hydrogenation Protocol:

  • Catalyst Preparation:

    • Carefully transfer the required amount of Raney-Ni slurry to a reaction vessel under an inert atmosphere.

    • Wash the catalyst multiple times with the chosen reaction solvent to remove the storage solvent. This is typically done by decanting the supernatant after allowing the catalyst to settle.[5]

  • Reaction Setup:

    • In a separate flask, dissolve the 4-aminophenylacetic acid in the reaction solvent.

    • Under an inert atmosphere, add the substrate solution to the reaction vessel containing the washed Raney-Ni catalyst.

    • Seal the hydrogenation apparatus securely.

  • Hydrogenation:

    • Purge the system several times with an inert gas (e.g., nitrogen) to remove any air.

    • Carefully introduce hydrogen gas to the desired pressure.

    • Begin agitation and heat the reaction mixture to the target temperature.

    • Monitor the reaction progress by observing the hydrogen uptake and/or by analyzing aliquots of the reaction mixture using a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up and Product Isolation:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the system with an inert gas.

    • Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney-Ni catalyst. Keep the catalyst wet with solvent at all times to prevent ignition.

    • Wash the catalyst on the filter with fresh solvent.

    • The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Data Presentation

The following tables provide a summary of plausible reaction parameters and expected outcomes based on analogous reactions. These should be used as a guide for optimization.

Table 1: Proposed Reaction Conditions for Optimization

ParameterRangeNotes
Catalyst Loading (wt%) 5 - 20% (w/w of substrate)Higher loading may increase reaction rate but also cost.
Solvent Water, Ethanol, MethanolChoice of solvent can influence reaction rate and product solubility.
Temperature (°C) 50 - 150 °CHigher temperatures generally increase the reaction rate but may lead to side reactions.
Hydrogen Pressure (psi) 500 - 1500 psiHigher pressure can increase the rate of hydrogenation.
Reaction Time (h) 4 - 24 hDependent on other reaction parameters; monitor for completion.

Table 2: Expected Outcomes and Analytical Data

ParameterExpected Value/ResultAnalytical Technique
Yield > 80% (optimized)Gravimetric analysis after purification
Purity > 95% (after purification)HPLC, NMR
Product Confirmation Consistent with structure¹H NMR, ¹³C NMR, Mass Spectrometry
Isomer Ratio (cis/trans) Varies with conditionsGC-MS, NMR

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Raney-Ni Catalyst Washing charging Charge Reactor catalyst_prep->charging substrate_prep Substrate Dissolution (4-aminophenylacetic acid) substrate_prep->charging purging Inert Gas Purge charging->purging hydrogenation Hydrogenation (H2 Pressure, Temp) purging->hydrogenation monitoring Reaction Monitoring (H2 uptake, TLC/HPLC) hydrogenation->monitoring monitoring->hydrogenation Incomplete cooling Cooling & Venting monitoring->cooling Complete filtration Catalyst Filtration (under inert atm) cooling->filtration evaporation Solvent Removal filtration->evaporation purification Recrystallization evaporation->purification product Final Product: This compound purification->product signaling_pathway start 4-aminophenylacetic acid product This compound start->product Hydrogenation catalyst Raney-Ni Catalyst catalyst->product hydrogen Hydrogen (H2) hydrogen->product conditions Temperature & Pressure conditions->product

References

Application Note and Protocol for the Esterification of 2-(4-aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The esterification of 2-(4-aminocyclohexyl)acetic acid is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting ester, such as ethyl 2-(4-aminocyclohexyl)acetate, serves as a versatile building block in drug discovery and development.[1] This protocol details a robust and efficient method for this transformation.

The primary challenge in the esterification of amino acids is the presence of both a nucleophilic amino group and an electrophilic carboxylic acid group, which can lead to undesirable side reactions such as self-polymerization. To circumvent this, the presented protocol utilizes a Fischer-Speier esterification under acidic conditions.[2] In this method, the amino group is protonated to form a non-nucleophilic ammonium salt, thus protecting it from participating in the reaction and allowing for the selective esterification of the carboxylic acid moiety.[3]

This approach is particularly advantageous as it is often possible to start directly from the hydrochloride salt of the amino acid, streamlining the synthetic process.[4] The reaction is typically carried out by refluxing the amino acid hydrochloride in an alcohol (which acts as both the solvent and the esterifying agent) saturated with a strong acid catalyst, such as hydrogen chloride gas.[4] This method is scalable and has been successfully applied in industrial settings.[4][5][6]

Alternative methods for esterification, such as the Steglich esterification using coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), offer milder reaction conditions.[7][8][9] However, these may require a separate protection step for the amino group to achieve high yields and avoid side reactions, adding to the overall number of synthetic steps.[10][11]

The protocol described below focuses on the direct esterification of this compound hydrochloride, a straightforward and high-yielding procedure.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of ethyl 2-(4-aminocyclohexyl)acetate hydrochloride from this compound hydrochloride.

Materials:

  • trans-2-(4-aminocyclohexyl)acetic acid hydrochloride

  • Anhydrous Ethanol (EtOH)

  • Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂)

  • Acetonitrile

  • Dichloromethane (for Steglich alternative)

  • Dicyclohexylcarbodiimide (DCC) (for Steglich alternative)

  • 4-Dimethylaminopyridine (DMAP) (for Steglich alternative)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Acidic Ethanol:

    • Prepare a saturated solution of HCl in anhydrous ethanol (approximately 10-12 M). This can be achieved by bubbling dry HCl gas through cold anhydrous ethanol.

    • Alternatively, carefully add thionyl chloride dropwise to cold anhydrous ethanol with stirring. This will generate HCl in situ.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-2-(4-aminocyclohexyl)acetic acid hydrochloride.

    • Add the prepared acidic ethanol to the flask. The concentration of the starting material should be in the range of 0.5-1.0 M.

  • Esterification Reaction:

    • Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with vigorous stirring.[4]

    • Maintain the reflux for 1-3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Crystallization and Purification:

    • To the resulting residue, add acetonitrile as an antisolvent to induce crystallization.[4][5][6]

    • Cool the mixture gradually to -5 to 0°C to facilitate the precipitation of the ethyl ester hydrochloride salt.[4][5][6]

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with cold acetonitrile to remove any residual impurities.[4]

    • Dry the purified trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride product under vacuum.

Quantitative Data Summary

ParameterValue/RangeReference
Starting Material trans-2-(4-aminocyclohexyl)acetic acid hydrochloride[4]
Reagent Ethanol saturated with HCl gas[4]
HCl Concentration 10–12 M[4]
Reaction Temperature 78–80°C (Reflux)[4]
Reaction Time 1–3 hours[4]
Antisolvent for Crystallization Acetonitrile[4][5][6]
Crystallization Temperature -5 to 0°C[4][5][6]
Expected Yield >85% after recrystallization[4]

Experimental Workflow Diagram

Esterification_Workflow start Start: this compound HCl reagents Add Ethanolic HCl start->reagents reflux Reflux (78-80°C, 1-3h) reagents->reflux evaporation Solvent Evaporation reflux->evaporation crystallization Crystallization with Acetonitrile (-5 to 0°C) evaporation->crystallization filtration Filtration & Washing crystallization->filtration product Final Product: Ethyl 2-(4-aminocyclohexyl)acetate HCl filtration->product

References

Application Notes and Protocols: Synthesis of Cariprazine via a 2-(4-aminocyclohexyl)acetic Acid Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Cariprazine, an atypical antipsychotic, utilizing a key intermediate, 2-(trans-4-aminocyclohexyl)acetic acid. The described synthetic route is based on methodologies reported in peer-reviewed literature and patent filings, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Cariprazine is a potent dopamine D3 and D2 receptor partial agonist with a preference for the D3 receptor. It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2B and 5-HT2A receptors.[1][2][3][4] This unique pharmacological profile is thought to contribute to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[1][2][3] The synthesis of Cariprazine can be achieved through various routes, with one notable pathway involving the key intermediate 2-(trans-4-aminocyclohexyl)acetic acid. This document outlines a step-by-step protocol for this synthetic approach.

Synthetic Strategy Overview

The overall synthetic strategy commences with the hydrolysis of (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride to yield the corresponding carboxylic acid. This intermediate is then reacted with dimethylcarbamoyl chloride to introduce the dimethylurea moiety. The resulting acid is subsequently coupled with 1-(2,3-dichlorophenyl)piperazine. Finally, a reduction of the amide linkage affords the target molecule, Cariprazine.

SynthesisWorkflow cluster_0 Synthesis of 2-(trans-4-aminocyclohexyl)acetic acid cluster_1 Formation of the Urea Intermediate cluster_2 Coupling and Reduction Start (trans-4-amino-cyclohexyl)acetic acid ethyl ester HCl Step1 Hydrolysis Start->Step1 NaOH, Methanol/Water Intermediate1 2-(trans-4-aminocyclohexyl)acetic acid Step1->Intermediate1 Step2 Urea Formation Intermediate1->Step2 Dimethylcarbamoyl chloride, NaHCO3 Intermediate2 trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 1-(2,3-dichlorophenyl)piperazine, Coupling agent Intermediate3 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl]urea Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Reducing agent (e.g., Borane complex) End Cariprazine Step4->End

Caption: Synthetic workflow for Cariprazine.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Cariprazine. It is important to note that yields can vary based on reaction scale, purity of reagents, and specific reaction conditions.

StepReactantProductReported Yield (%)
1. Hydrolysis(trans-4-amino-cyclohexyl)acetic acid ethyl ester hydrochloride2-(trans-4-aminocyclohexyl)acetic acid~32%
2. Urea Formation & 3. Amide Coupling & 4. Reduction (multi-step yields are often reported together)2-(trans-4-aminocyclohexyl)acetic acidCariprazineNot explicitly separated in the provided references. Overall yields from different starting points are reported in the range of 33-65%.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by appropriate analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).

Step 1: Synthesis of 2-(trans-4-aminocyclohexyl)acetic acid

This protocol is adapted from patent literature describing the hydrolysis of the corresponding ethyl ester.

  • Procedure:

    • To a suitable reaction vessel, add (trans-4-amino-cyclohexyl)acetic acid ethyl ester hydrochloride (1 equivalent).

    • Add methanol and a 6N aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for approximately 2 hours.

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution to 0-5 °C in an ice bath.

    • Slowly add a 6N aqueous solution of hydrochloric acid to adjust the pH to acidic, leading to the precipitation of the product.

    • Stir the resulting suspension at 0-5 °C for 30 minutes.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to a constant weight.

Step 2: Synthesis of (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid

This step involves the formation of the dimethylurea moiety.

  • Procedure:

    • Dissolve 2-(trans-4-aminocyclohexyl)acetic acid (1 equivalent) in an aqueous solution of sodium bicarbonate.

    • Cool the solution to 0-5 °C.

    • Add dimethylcarbamoyl chloride (1.0-2.0 equivalents, optimally 1.2 equivalents) dropwise while maintaining the temperature.[5][6]

    • Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction mixture again to 0-5 °C and acidify with a 6N aqueous solution of hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Synthesis of 1,1-dimethyl-3-[trans-4-(2-oxo-2-(4-(2,3-dichlorophenyl)piperazin-1-yl-ethyl)cyclohexyl]urea

This is a standard amide coupling reaction.

  • Procedure:

    • To a solution of (trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a carboxylic acid activating agent (e.g., DCC, EDC, or T3P).

    • Add 1-(2,3-dichlorophenyl)piperazine (1 equivalent) and a base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC.

    • Work up the reaction by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 4: Synthesis of Cariprazine (Reduction of the Amide)

The final step involves the reduction of the newly formed amide to an amine.

  • Procedure:

    • Dissolve the product from Step 3 (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

    • Add a reducing agent, such as a borane complex (e.g., borane-tetrahydrofuran complex).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

    • Upon completion, cool the reaction to room temperature and cautiously quench the excess reducing agent with methanol or water.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by forming a salt (e.g., hydrochloride) and recrystallizing, or by column chromatography to yield Cariprazine free base.

Cariprazine Signaling Pathway

Cariprazine's therapeutic effects are believed to be mediated through its interaction with central dopamine and serotonin receptors.[7][8] As a partial agonist, it can modulate dopaminergic activity, acting as an antagonist in a hyperdopaminergic state and as an agonist in a hypodopaminergic state.[1] Its high affinity for D3 receptors is a distinguishing feature among atypical antipsychotics.[7][9]

SignalingPathway cluster_D2 Dopamine D2 Receptor cluster_D3 Dopamine D3 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor D2_Receptor D2 Receptor D2_G_Protein Gi/o Protein D2_Receptor->D2_G_Protein Cariprazine (Partial Agonist) D2_AC Adenylyl Cyclase D2_G_Protein->D2_AC Inhibition D2_cAMP cAMP D2_AC->D2_cAMP Inhibition D2_PKA PKA D2_cAMP->D2_PKA Inhibition D2_Downstream Downstream Effects (e.g., Gene Expression) D2_PKA->D2_Downstream D3_Receptor D3 Receptor D3_G_Protein Gi/o Protein D3_Receptor->D3_G_Protein Cariprazine (Partial Agonist, High Affinity) D3_AC Adenylyl Cyclase D3_G_Protein->D3_AC Inhibition D3_cAMP cAMP D3_AC->D3_cAMP Inhibition D3_PKA PKA D3_cAMP->D3_PKA Inhibition D3_Downstream Downstream Effects (Cognition, Mood) D3_PKA->D3_Downstream S1A_Receptor 5-HT1A Receptor S1A_G_Protein Gi/o Protein S1A_Receptor->S1A_G_Protein Cariprazine (Partial Agonist) S1A_AC Adenylyl Cyclase S1A_G_Protein->S1A_AC Inhibition S1A_cAMP cAMP S1A_AC->S1A_cAMP Inhibition S1A_Downstream Downstream Effects (Anxiolytic, Antidepressant) S1A_cAMP->S1A_Downstream

Caption: Cariprazine's primary signaling pathways.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. The experimental protocols described herein are based on published literature and patents and may require optimization for specific laboratory conditions. All chemical manipulations should be performed by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment. The safety and toxicity of all reagents and products should be carefully evaluated before use.

References

Application Notes and Protocols for 2-(4-aminocyclohexyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-aminocyclohexyl)acetic acid is a conformationally constrained β-amino acid that serves as a valuable building block in the design of peptidomimetics. Its incorporation into peptide sequences can impart unique structural features, leading to enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic profiles. The cyclohexane ring restricts the torsional angles of the peptide backbone, influencing the secondary structure and providing a scaffold for diverse side-chain presentations. This can lead to peptides with novel receptor binding affinities and specificities.

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies are covered, offering flexibility for various synthetic schemes.

Data Presentation

The following tables provide illustrative examples of the type of quantitative data that should be recorded during the synthesis and evaluation of peptides containing this compound.

Table 1: Illustrative Coupling Efficiency of Fmoc-2-(4-aminocyclohexyl)acetic acid

Coupling CycleAmino AcidCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
1Fmoc-Gly-OHHBTU/DIPEA3099.8
2Fmoc-Ala-OHHBTU/DIPEA3099.7
3Fmoc-2-(4-aminocyclohexyl)acetic acid HATU/DIPEA 60 98.5
4Fmoc-Leu-OHHBTU/DIPEA3099.6

Note: The coupling of β-amino acids can sometimes be slower than α-amino acids, potentially requiring stronger coupling reagents like HATU and longer reaction times to achieve high efficiency.

Table 2: Illustrative Purity and Yield of a Tetrapeptide Containing this compound

Peptide SequenceProtection StrategyCrude Purity (HPLC %)Purified Purity (HPLC %)Overall Yield (%)
Ac-Gly-Ala-(2-(4-aminocyclohexyl)acetyl)-Leu-NH₂Fmoc7898.235
H-Gly-Ala-(2-(4-aminocyclohexyl)acetyl)-Leu-OHBoc7297.532

Table 3: Illustrative Biological Activity of a Hypothetical Peptide (Peptide-X) and its Analogue Containing this compound (Peptide-X-β)

PeptideTarget ReceptorAssay TypeIC₅₀ (nM)
Peptide-X (Ac-Gly-Ala-Phe-Leu-NH₂)Receptor YCompetitive Binding150
**Peptide-X-β (Ac-Gly-Ala-(2-(4-aminocyclohexyl)acetyl)-Leu-NH₂) **Receptor Y Competitive Binding 25

Note: The conformational constraint introduced by this compound can lead to a more favorable binding conformation, resulting in higher affinity (lower IC₅₀ value).

Experimental Protocols

Protocol 1: Incorporation of Fmoc-2-(4-aminocyclohexyl)acetic acid using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids

  • Fmoc-2-(4-aminocyclohexyl)acetic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% solution of piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the presence of free primary amines.

  • Amino Acid Coupling (for standard α-amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the coupling solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Coupling of Fmoc-2-(4-aminocyclohexyl)acetic acid (Difficult Coupling):

    • Dissolve Fmoc-2-(4-aminocyclohexyl)acetic acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. A longer coupling time may be necessary.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional but Recommended):

    • If the Kaiser test remains positive after the second coupling, cap the unreacted amines.

    • Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 30 minutes.

    • Wash the resin with DMF (3 x 5 mL).

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 (or 4 for subsequent difficult couplings) for each amino acid in the sequence.

  • Final Deprotection:

    • After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Protocol 2: Incorporation of Boc-2-(4-aminocyclohexyl)acetic acid using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound on a Merrifield resin using Boc chemistry.

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g substitution)

  • Boc-protected amino acids

  • Boc-2-(4-aminocyclohexyl)acetic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole

  • Diethyl ether

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DCM for 1 hour.

    • Attach the first Boc-amino acid to the resin via its cesium salt for racemization-free esterification.

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 5 mL).

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3 x 5 mL) and then with 5% DIPEA in DCM (3 x 5 mL) for neutralization.

    • Wash again with DCM (3 x 5 mL).

  • Amino Acid Coupling:

    • Dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF/DCM (1:1).

    • Add DCC (3 eq.) and stir for 10 minutes at 0°C.

    • Filter the precipitated dicyclohexylurea (DCU).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Perform a ninhydrin test to check for completion.

  • Coupling of Boc-2-(4-aminocyclohexyl)acetic acid:

    • Follow the same procedure as in step 3. Due to the β-amino acid structure, a double coupling may be required for optimal results.

  • Repeat Deprotection and Coupling Cycles:

    • Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.

  • Final Cleavage:

    • Caution: HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus within a fume hood by trained personnel.

    • Dry the peptide-resin thoroughly.

    • For HF cleavage, treat the resin with a mixture of HF and anisole (9:1) at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Precipitate the peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation.

  • Purification and Analysis:

    • Purify the crude peptide by RP-HPLC.

    • Characterize the purified peptide by mass spectrometry.

Visualizations

experimental_workflow start Start: Resin Swelling deprotection Fmoc/Boc Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 kaiser_test Completeness Check (e.g., Kaiser Test) wash2->kaiser_test repeat Repeat for next amino acid kaiser_test->repeat Incomplete final_deprotection Final Deprotection kaiser_test->final_deprotection Complete repeat->deprotection cleavage Cleavage from Resin final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spec) purification->analysis end End: Purified Peptide analysis->end

Caption: Experimental workflow for solid-phase peptide synthesis.

signaling_pathway ligand Peptide with This compound receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase A second_messenger->protein_kinase Activation cellular_response Cellular Response protein_kinase->cellular_response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway modulated by a peptide agonist.

Application Notes and Protocols: Boc-Protected 2-(4-aminocyclohexyl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected 2-(4-aminocyclohexyl)acetic acid is a versatile bifunctional building block increasingly utilized in the synthesis of complex therapeutic agents. Its rigid cyclohexyl scaffold and orthogonal protecting groups make it an invaluable component in the design of targeted therapies. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amine functionality, allowing for sequential chemical modifications. The carboxylic acid moiety offers a convenient point for amide bond formation, enabling its incorporation as a linker or a structural component in various drug modalities.

These application notes provide a comprehensive overview of the utility of Boc-protected this compound in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and signaling pathway diagrams are included to guide researchers in their drug discovery efforts.

Physicochemical Properties

A summary of the key physicochemical properties of cis- and trans-Boc-protected this compound is provided below. These properties are crucial for designing synthetic routes and for understanding the molecule's behavior in biological systems.

Propertycis-Isomertrans-Isomer
Molecular Formula C₁₃H₂₃NO₄C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol 257.33 g/mol
Appearance White crystalline powderWhite crystalline powder
Melting Point 159-168 °CNot specified
Purity ≥98.0% (TLC/HPLC)≥97%
CAS Number 327156-95-6189153-10-4
Solubility Slightly soluble in waterSlightly soluble in water (1.1 g/L at 25°C)

Application 1: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The this compound moiety is a key structural component in a number of potent and selective BTK inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. The cyclohexyl group often serves to orient the molecule within the BTK active site, contributing to binding affinity and selectivity.

Signaling Pathway of BTK Inhibition

BTK is a key kinase downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation. BTK inhibitors block the kinase activity of BTK, thereby interrupting this signaling cascade and preventing the downstream effects.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates BTKi BTK Inhibitor (e.g., containing 2-(4-aminocyclohexyl) -acetic acid moiety) BTKi->BTK inhibits IP3_DAG IP3 / DAG PLCG2->IP3_DAG generates NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Proliferation B-cell Proliferation, Survival, Differentiation NFkB_NFAT->Proliferation

Caption: BTK Signaling Pathway and Inhibition.

Experimental Protocol: Synthesis of a BTK Inhibitor Intermediate

This protocol describes a representative synthesis of a key intermediate for a BTK inhibitor, adapted from patent literature, showcasing the use of a Boc-protected aminocyclohexane derivative.

Step 1: Amide Coupling

This step involves the coupling of Boc-protected this compound with a substituted pyrazole amine, a common core in many kinase inhibitors.

  • Reaction Scheme:

    • Boc-2-(4-aminocyclohexyl)acetic acid + 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine → Intermediate Amide

  • Materials:

    • Boc-2-(4-aminocyclohexyl)acetic acid (1.0 eq)

    • 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • To a solution of Boc-2-(4-aminocyclohexyl)acetic acid in anhydrous DMF, add 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

    • Add DIPEA to the mixture and stir for 10 minutes at room temperature.

    • Add HATU portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 70-85%

Step 2: Boc Deprotection

The Boc protecting group is removed under acidic conditions to yield the free amine.

  • Reaction Scheme:

    • Intermediate Amide → Final Amine Intermediate

  • Materials:

    • Intermediate Amide (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the intermediate amide in DCM.

    • Add TFA dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM to remove residual TFA.

    • The resulting TFA salt can be used directly in the next step or neutralized with a mild base.

  • Expected Yield: >95%

This deprotected intermediate can then be further functionalized, for example, by acylation with an acryloyl chloride to introduce a Michael acceptor for covalent binding to the Cys481 residue of BTK.

Application 2: Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC. The rigid 1,4-disubstituted cyclohexane ring of this compound can be a privileged component in PROTAC linkers, providing conformational constraint that can favor the formation of a productive ternary complex between the target protein and the E3 ligase.

Mechanism of Action of PROTACs

A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with cyclohexyl linker) POI->PROTAC Proteasome Proteasome POI->Proteasome targeted to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Polyubiquitination E3_Ligase->Ubiquitination catalyzes Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ubiquitination->POI tags Degradation POI Degradation Proteasome->Degradation leads to

Caption: PROTAC Mechanism of Action.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using Boc-protected this compound as a linker component typically involves a convergent approach.

PROTAC_Synthesis_Workflow Start1 Boc-2-(4-aminocyclohexyl) -acetic acid Step1 Amide Coupling Start1->Step1 Start2 E3 Ligase Ligand (with amine handle) Start2->Step1 Start3 Target Protein Ligand (with carboxylic acid handle) Step3 Amide Coupling Start3->Step3 Intermediate1 Boc-Linker-E3 Ligand Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 Intermediate2 H2N-Linker-E3 Ligand Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: PROTAC Synthesis Workflow.

Application 3: Linker for Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a critical role in connecting the monoclonal antibody to the cytotoxic payload. The properties of the linker influence the stability, solubility, and pharmacokinetic profile of the ADC. The cyclohexane ring from this compound can be incorporated into non-cleavable linkers to provide steric hindrance, which can decrease the rate of hydrolysis of the resulting bond (e.g., a thioether bond), thereby enhancing the stability of the ADC in circulation.

Mechanism of Action of ADCs

An ADC binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the potent cytotoxic payload. The payload then exerts its cell-killing effect.

ADC_Mechanism cluster_cell Cancer Cell Antigen Tumor Antigen Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death ADC Antibody-Drug Conjugate (with cyclohexyl linker) ADC->Antigen binds to

Caption: Antibody-Drug Conjugate Mechanism.

Experimental Protocol: General Strategy for Linker-Payload Synthesis

This protocol outlines a general strategy for synthesizing a linker-payload conjugate using Boc-protected this compound.

Step 1: Activation of the Carboxylic Acid

  • Procedure:

    • Dissolve Boc-2-(4-aminocyclohexyl)acetic acid in an appropriate anhydrous solvent (e.g., DCM or DMF).

    • Add a coupling agent such as N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., DCC or EDC) to form the NHS ester.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Isolate the activated ester.

Step 2: Conjugation to the Payload

  • Procedure:

    • Dissolve the cytotoxic payload containing a nucleophilic handle (e.g., an amine) in an appropriate solvent.

    • Add the activated Boc-linker from Step 1.

    • Stir the reaction, often in the presence of a non-nucleophilic base like DIPEA, until the reaction is complete.

    • Purify the Boc-linker-payload conjugate.

Step 3: Boc Deprotection

  • Procedure:

    • Remove the Boc group from the linker-payload conjugate using standard acidic conditions (e.g., TFA in DCM) as described previously.

The resulting amine-functionalized linker-payload can then be conjugated to the monoclonal antibody through a suitable conjugation chemistry, such as reaction with a maleimide-functionalized antibody.

Conclusion

Boc-protected this compound is a valuable and versatile building block in modern drug discovery. Its unique structural features enable its application in the synthesis of highly targeted and potent therapeutic agents, including BTK inhibitors, PROTACs, and ADCs. The protocols and diagrams provided in these application notes are intended to serve as a guide for researchers to harness the full potential of this important chemical entity in their quest for novel therapeutics.

Application Note: NMR Spectroscopic Characterization of 2-(4-aminocyclohexyl)acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-aminocyclohexyl)acetic acid is a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of the substituted cyclohexane ring, specifically the cis and trans relationship between the amino and acetic acid groups, is critical for its biological activity and the properties of the resulting active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the stereochemistry of these isomers. This application note provides a detailed protocol and data interpretation guidelines for the NMR characterization of cis- and trans-2-(4-aminocyclohexyl)acetic acid.

Principle of Stereoisomer Differentiation by NMR

The differentiation between cis and trans isomers of 1,4-disubstituted cyclohexanes by ¹H NMR is primarily based on the analysis of the coupling constants (J-values) of the protons attached to the cyclohexane ring. The chair conformation of the cyclohexane ring leads to distinct spatial relationships between adjacent protons (axial-axial, axial-equatorial, and equatorial-equatorial), each giving rise to characteristic coupling constants.

  • trans Isomer: In its most stable diequatorial conformation, the protons on the carbons bearing the substituents (C1 and C4) will have axial and equatorial orientations. The coupling between the axial proton on C1 and the two adjacent axial protons on C2 and C6 will result in a large coupling constant (³Jax-ax), typically in the range of 10-13 Hz.

  • cis Isomer: This isomer exists in a conformational equilibrium between two chair forms where one substituent is axial and the other is equatorial. This results in time-averaged coupling constants that are smaller than the diaxial coupling observed in the trans isomer. The proton on the carbon with the equatorial substituent will exhibit smaller axial-equatorial (³Jax-eq, ~2-5 Hz) and equatorial-equatorial (³Jeq-eq, ~2-5 Hz) couplings to its neighbors.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. Generally, an axial substituent will shield the carbons at the γ-position (three bonds away) compared to an equatorial substituent.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the this compound isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). D₂O is often preferred for its ability to exchange with the labile amine and carboxylic acid protons, simplifying the spectrum. The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-carbon dual probe.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-12 ppm, 32-64 scans, relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C{¹H} NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of protons on the cyclohexane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, facilitating the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which can further confirm assignments.

Data Presentation

Note: The following data is illustrative and representative of typical values for cis- and trans-1,4-disubstituted cyclohexanes. Actual experimental values may vary.

Table 1: Illustrative ¹H NMR Data (400 MHz, D₂O)

Proton Assignment trans-2-(4-aminocyclohexyl)acetic acid cis-2-(4-aminocyclohexyl)acetic acid
δ (ppm) Multiplicity, J (Hz)
H-1 (CH-CH₂COOH)~1.85m
H-4 (CH-NH₂)~2.60tt, J ≈ 12.0, 3.5
CH₂ (ring, axial)~1.00-1.20m
CH₂ (ring, equatorial)~1.80-2.00m
CH₂COOH~2.25d, J ≈ 7.0

Table 2: Illustrative ¹³C NMR Data (100 MHz, D₂O)

Carbon Assignment trans-2-(4-aminocyclohexyl)acetic acid cis-2-(4-aminocyclohexyl)acetic acid
δ (ppm) δ (ppm)
C=O~180.0~180.5
C-1 (CH-CH₂COOH)~42.0~39.5
C-4 (CH-NH₂)~51.0~48.5
C-2, C-6~35.0~32.0
C-3, C-5~30.0~28.0
CH₂COOH~45.0~44.5

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation dissolve Dissolve Isomer in Deuterated Solvent standard Add Internal Standard dissolve->standard filter Filter into NMR Tube standard->filter nmr_1h 1D ¹H NMR filter->nmr_1h Prepared Sample nmr_13c 1D ¹³C{¹H} NMR nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC) nmr_13c->nmr_2d process Process Spectra (FT, Phasing, Baseline) nmr_2d->process Raw Data assign Assign Signals process->assign coupling Analyze Coupling Constants assign->coupling compare Compare Isomer Data coupling->compare structure Determine Stereochemistry compare->structure

Caption: Experimental workflow for NMR characterization.

isomer_differentiation cluster_trans trans-Isomer (Diequatorial) cluster_cis cis-Isomer (Axial-Equatorial) cluster_conclusion Conclusion trans_struct Diequatorial Conformation trans_coupling Large ³J_ax-ax Coupling (~10-13 Hz) trans_struct->trans_coupling leads to conclusion Unambiguous Stereochemical Assignment trans_coupling->conclusion cis_struct Axial-Equatorial Conformational Equilibrium cis_coupling Small ³J_ax-eq & ³J_eq-eq Couplings (~2-5 Hz) cis_struct->cis_coupling results in cis_coupling->conclusion

Caption: Logic for isomer differentiation by ¹H NMR.

Discussion of Results and Interpretation

The key to distinguishing the cis and trans isomers of this compound lies in the multiplicity and coupling constants of the proton at the C4 position (attached to the amino group).

  • For the trans isomer , the proton at C4 is axial in the diequatorial conformation. It is coupled to two adjacent axial protons (at C3 and C5) and two adjacent equatorial protons. This typically results in a triplet of triplets (tt) with one large diaxial coupling constant (J ≈ 10-13 Hz) and one smaller axial-equatorial coupling constant (J ≈ 3-4 Hz). The observation of this large coupling is a definitive indicator of the trans stereochemistry.

  • For the cis isomer , due to rapid conformational inversion, the proton at C4 will experience an averaged environment. This leads to a more complex multiplet with smaller, averaged coupling constants, and the characteristic large diaxial coupling will be absent.

The chemical shifts in ¹³C NMR will also differ. In the more stable diequatorial conformation of the trans isomer, the substituents have a smaller steric effect on the ring carbons compared to the axial substituent in the cis isomer. This can lead to differences in the chemical shifts of the ring carbons, particularly C2, C3, C5, and C6, due to the γ-gauche effect.

Conclusion

NMR spectroscopy is a robust and definitive method for the stereochemical characterization of cis and trans isomers of this compound. By carefully preparing the sample and acquiring high-resolution ¹H and ¹³C NMR spectra, a detailed analysis of chemical shifts and, most importantly, proton-proton coupling constants allows for an unambiguous assignment of the relative stereochemistry. This is crucial for ensuring the quality and consistency of this important building block in pharmaceutical development.

Application Notes and Protocols for 2-(4-aminocyclohexyl)acetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(4-aminocyclohexyl)acetic acid and its derivatives are valuable building blocks in medicinal chemistry, primarily serving as scaffolds for the synthesis of novel therapeutic agents. The cyclohexane ring provides a rigid, three-dimensional framework that can be functionalized to orient pharmacophoric groups in specific spatial arrangements, enhancing their interaction with biological targets. The trans isomer is often preferred in drug design as it offers a more stable and defined conformation.

A prominent application of this scaffold is in the development of central nervous system (CNS) drugs, particularly those targeting G protein-coupled receptors (GPCRs). The aminocyclohexyl moiety can be readily modified to introduce various functionalities, allowing for the fine-tuning of a compound's pharmacological profile, including its affinity, selectivity, and pharmacokinetic properties.

Case Study: Cariprazine

A notable example of the successful application of the this compound scaffold is in the synthesis of Cariprazine, an atypical antipsychotic drug.[1] Cariprazine is a potent dopamine D2 and D3 receptor partial agonist, with a higher affinity for the D3 receptor.[2][3][4] The trans-1,4-aminocyclohexyl core of Cariprazine is crucial for its activity, correctly positioning the side chains that interact with the dopamine receptors. The synthesis of Cariprazine highlights the utility of this compound derivatives as key intermediates in constructing complex, biologically active molecules.[5][6]

Data Presentation

The following table summarizes key derivatives of this compound and their primary roles in drug discovery.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features and Applications
This compoundC8H15NO2157.21The foundational scaffold. The carboxylic acid and amine groups serve as handles for further chemical modification.
trans-2-(4-Aminocyclohexyl)acetic acid hydrochlorideC8H16ClNO2193.67Hydrochloride salt of the parent compound, offering improved solubility in aqueous media, making it suitable for various reaction conditions.
Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochlorideC10H20ClNO2221.72An esterified derivative that serves as a key intermediate in the synthesis of Cariprazine and other dopamine receptor modulators. The ester group modifies the reactivity of the carboxylic acid.
trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acidC11H20N2O3228.29An intermediate in the synthesis of Cariprazine, where the primary amine has been converted to a dimethylurea moiety.[2]

Experimental Protocols

Synthesis of a Cariprazine Precursor: trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid

This protocol describes the synthesis of a key intermediate in the preparation of Cariprazine, starting from ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

Materials:

  • Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

  • Sodium hydroxide (NaOH)

  • Dimethylcarbamoyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Organic solvents (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Hydrolysis of the Ester:

    • Dissolve ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride in an aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature until the ester is completely hydrolyzed to the corresponding carboxylic acid, (trans-4-aminocyclohexyl)acetic acid.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Once the reaction is complete, neutralize the solution with hydrochloric acid to precipitate the amino acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.[2]

  • Urea Formation:

    • Suspend the (trans-4-aminocyclohexyl)acetic acid in a suitable solvent, such as dichloromethane.

    • Add a base, such as sodium bicarbonate, to the suspension.

    • Slowly add dimethylcarbamoyl chloride to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Upon completion, acidify the reaction mixture with hydrochloric acid.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid.[2]

Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • Radioligand (e.g., [3H]Spiperone)

  • Unlabeled competitor (e.g., Haloperidol for non-specific binding)

  • Test compounds (at various concentrations)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the test compound at various concentrations.

    • For total binding, add buffer instead of the test compound.

    • For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).

  • Incubation:

    • Add the cell membranes expressing the D2 receptor to each well.

    • Add the radioligand (e.g., [3H]Spiperone) at a concentration close to its Kd value.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]

Mandatory Visualization

Synthetic_Workflow A 2-(4-aminocyclohexyl)acetic acid ethyl ester B Hydrolysis (NaOH) A->B C (trans-4-aminocyclohexyl)acetic acid B->C D Urea Formation (Dimethylcarbamoyl chloride) C->D E trans-4-{[(dimethylamino)carbonyl] amino}cyclohexyl)acetic acid D->E F Coupling (1-(2,3-dichlorophenyl)piperazine) E->F G Cariprazine Precursor F->G H Reduction G->H I Cariprazine H->I

Caption: Synthetic workflow for Cariprazine from this compound ethyl ester.

Dopamine_Signaling cluster_membrane Cell Membrane Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, inhibition of neuronal activity) PKA->Cellular_Response phosphorylates targets

Caption: Simplified dopamine D2 receptor signaling pathway.

References

Application Note: Derivatization of 2-(4-aminocyclohexyl)acetic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biological research, such as 2-(4-aminocyclohexyl)acetic acid, are non-volatile due to their polar functional groups. This compound, an amino acid, contains both a primary amine (-NH₂) and a carboxylic acid (-COOH) group, which impart high polarity and lead to strong intermolecular hydrogen bonding.

To make such compounds amenable to GC-MS analysis, a chemical modification process known as derivatization is required.[1] Derivatization replaces the active hydrogens in polar functional groups with nonpolar moieties, thereby increasing the compound's volatility and thermal stability while improving chromatographic peak shape and sensitivity.[2][3]

This application note provides detailed protocols for two robust derivatization methods for this compound and similar analytes: alkylation via ethyl chloroformate (ECF) and silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The alkylation method is presented as the primary protocol due to its speed, stability of derivatives, and applicability in aqueous media, while the widely-used silylation method is offered as a reliable alternative.[4][5]

Recommended Method: Alkylation with Ethyl Chloroformate (ECF)

Alkylation using chloroformate reagents is a rapid, one-step reaction that derivatizes both amine and carboxylic acid functional groups simultaneously, even in aqueous solutions.[6][7] The reaction proceeds quickly at room temperature, and the resulting N-ethoxycarbonyl ethyl ester derivatives are stable and exhibit excellent chromatographic properties.[4][5] This method is particularly advantageous as it avoids the need for complete sample desiccation, which is a critical and time-consuming step in silylation.[4]

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound standard or sample

  • Ethyl Chloroformate (ECF), reagent grade

  • Pyridine, anhydrous

  • Ethanol, absolute

  • Chloroform, HPLC grade

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Sample vials (2 mL) with screw caps

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Prepare a stock solution of this compound in deionized water or a suitable buffer (e.g., 1 mg/mL).

  • Pipette 100 µL of the aqueous sample or standard into a 2 mL reaction vial.

3. Derivatization and Extraction Procedure:

  • Add 500 µL of a prepared reagent mixture (Ethanol:Pyridine:Water at 5:2:3 v/v/v) to the sample vial.

  • Add 50 µL of ethyl chloroformate (ECF). Caution: ECF is corrosive and lachrymatory. Handle in a fume hood.

  • Immediately cap the vial and vortex vigorously for 30 seconds to facilitate the reaction.

  • To extract the derivatized analyte, add 500 µL of chloroform to the vial.

  • Vortex again for 30 seconds to ensure thorough mixing and extraction.

  • Centrifuge the vial at 2,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the bottom organic (chloroform) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Suggested GC-MS Parameters
  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column

  • Injector: Splitless mode, 280 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes

  • MS Source Temp: 230 °C

  • MS Quad Temp: 150 °C

  • Scan Range: m/z 40-550

Alternative Method: Silylation with MTBSTFA

Silylation is a classical and highly effective derivatization technique.[4] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a preferred reagent as it forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and less sensitive to moisture compared to their trimethylsilyl (TMS) counterparts.[2]

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound standard or sample

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS catalyst

  • Acetonitrile, anhydrous

  • Nitrogen gas supply

  • Heating block or oven

  • Sample vials (2 mL) with screw caps

2. Sample Preparation (Anhydrous Conditions Required):

  • Pipette 100 µL of the aqueous sample or standard into a 2 mL reaction vial.

  • Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. A heating block set to 50-60 °C can be used to expedite this process. It is critical to remove all traces of water.[8]

3. Derivatization Procedure:

  • To the dried residue, add 100 µL of anhydrous acetonitrile to redissolve the analyte.

  • Add 100 µL of MTBSTFA (+1% TBDMCS).

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 90-100 °C for 2 hours to ensure complete derivatization.[2][9]

  • Cool the vial to room temperature.

  • The sample can be injected directly or diluted with an appropriate solvent (e.g., hexane) if necessary.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the derivatization and analysis of this compound using the recommended alkyl chloroformate method.

Derivatization_Workflow GC-MS Derivatization Workflow (Alkyl Chloroformate Method) Sample Aqueous Sample (containing analyte) Deriv One-Step Derivatization Sample->Deriv Add Reagents (Ethanol, Pyridine, ECF) Extract Liquid-Liquid Extraction Deriv->Extract Add Chloroform, Vortex & Centrifuge GCMS GC-MS Analysis Extract->GCMS Inject Organic Layer Data Data Processing & Quantification GCMS->Data Acquire Spectra & Chromatogram

References

Application Notes and Protocols for the Large-Scale Production of 2-(4-Aminocyclohexyl)acetic Acid Ethyl Ester HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the antipsychotic drug Cariprazine.[1][2] The protocols described herein are based on established methods involving the catalytic hydrogenation of 4-nitrophenylacetic acid.

Overview of Synthetic Approaches

The primary route for the large-scale production of this compound ethyl ester HCl involves the reduction of 4-nitrophenylacetic acid. This process typically occurs in two stages: the reduction of the nitro group to an amine, followed by the hydrogenation of the aromatic ring. Subsequent esterification and salt formation yield the final product. Historically, high-pressure and high-temperature conditions with catalysts like Raney-Ni were employed, leading to long reaction times and safety concerns.[1] More recent and optimized methods utilize palladium on carbon (Pd/C) as a catalyst, allowing for milder reaction conditions with improved safety and efficiency.[1][3][4]

Key advantages of the Pd/C-based process include:

  • Milder reaction conditions (lower temperature and pressure).

  • Improved safety profile for large-scale production.

  • Potential for high purity of the desired trans-isomer through controlled crystallization.[5]

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound ethyl ester HCl, providing a comparison of key reaction parameters and outcomes.

ParameterMethod 1 (Patent CN101778820A)Method 2 (Improved Pd/C Process)Method 3 (Large-Scale Batch)
Starting Material 4-Nitrophenylacetic acid4-Nitrophenylacetic acid210 kg of 4-Nitrophenylacetic acid
Catalyst Raney-NiPalladium on Carbon (Pd/C)21 kg of 10% Pd/C
Solvent Not specified in abstractProtic solvents (e.g., water, ethanol)1000 kg of deionized water
Temperature 130°C40-60°C44-46°C (nitro reduction), 55-58°C (ring hydrogenation)
Pressure 14 MPa0.1-4 barup to 0.6 bar (nitro reduction), max 4.0 bar (ring hydrogenation)
Reaction Time 5 daysNot specifiedNot specified (monitored by hydrogen uptake)
Yield ~30%>85% (after recrystallization)40% (90 kg of product)
Key Process Steps Catalytic hydrogenationTwo-step hydrogenation, esterification, crystallizationTwo-step hydrogenation, distillation, esterification, crystallization, and drying

Detailed Experimental Protocols

Protocol for Two-Step Catalytic Hydrogenation and Esterification (Based on an Improved Pd/C Process)

This protocol describes a robust and scalable method for the synthesis of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester HCl.

Step 1: Hydrogenation of 4-Nitrophenylacetic Acid

  • Vessel Preparation: Charge a suitable hydrogenation reactor (e.g., a 2500 L enamelled autoclave) with 1000 kg of deionized water and 210 kg of 4-nitrophenylacetic acid at room temperature under a nitrogen atmosphere.[6][7]

  • Catalyst Addition: After inerting the vessel with nitrogen, add a suspension of 21 kg of 10% Pd/C in 20 kg of deionized water. Rinse the catalyst container with an additional 20 kg of deionized water and add to the reactor.[6][7]

  • First Hydrogenation (Nitro Group Reduction): Purge the reactor with hydrogen gas. Heat the reaction mixture to 44-46°C and maintain a hydrogen overpressure of up to 0.6 bar. Continue until hydrogen uptake slows significantly.[6][8]

  • Second Hydrogenation (Aromatic Ring Reduction): Increase the temperature to 55-58°C and the hydrogen overpressure to a maximum of 4.0 bar. Continue the hydrogenation until the hydrogen uptake is complete.[6][7][8]

  • Catalyst Removal: Cool the reaction mixture to 25-30°C and purge the vessel with nitrogen. Filter the catalyst using a suitable filter (e.g., a Sparkler filter) under pressurized nitrogen. Wash the reactor, filter, and lines with an additional 200 g of deionized water.[6][7]

Step 2: Work-up and Esterification

  • Solvent Removal: Combine the filtrates and distill off approximately 1200 kg of water under vacuum at a temperature up to 80°C.[6][7]

  • Solvent Exchange: Cool the residue to below 30°C and add 430 kg of ethyl alcohol. Distill off approximately 500 L of solvent under vacuum at up to 80°C.[6][7]

  • Esterification: Cool the mixture to 25-30°C. Add 550 kg of ethyl alcohol followed by 170 kg of 30% hydrochloric ethyl alcohol. Heat the reaction mixture to reflux for approximately 2 hours.[6][7]

Step 3: Isolation and Purification of the Final Product

  • Solvent Removal: Distill off approximately 800 L of solvent under vacuum at up to 80°C. Add an additional 800 L of ethyl alcohol and distill off another 750-800 L of solvent.[6][7]

  • Crystallization: To the residue, add 700 kg of acetonitrile and distill off 140 L under vacuum at up to 80°C. Stop the vacuum with nitrogen and cool the solution to 0 to -5°C to induce crystallization.[6][7]

  • Isolation and Drying: Centrifuge the crystals and wash them with two portions of 50 kg of cold acetonitrile (0 to -5°C). Dry the solid product under vacuum at up to 60°C to a constant weight.[6][7] This process is expected to yield approximately 90 kg (40%) of the title product.[6][7][9]

Visualized Workflows and Pathways

Chemical Synthesis Pathway

G Synthesis of this compound ethyl ester HCl A 4-Nitrophenylacetic Acid B 4-Aminophenylacetic Acid A->B H2, Pd/C 44-46°C, <0.6 bar C 4-Aminocyclohexylacetic Acid B->C H2, Pd/C 55-58°C, <4.0 bar D This compound ethyl ester HCl C->D Ethanol, HCl Reflux

Caption: Chemical synthesis route from 4-nitrophenylacetic acid.

Experimental Workflow

Caption: Step-by-step workflow for large-scale production.

References

Application Notes & Protocols: Synthesis of 2-(4-Aminocyclohexyl)acetic Acid Intermediate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 2-(4-aminocyclohexyl)acetic acid, a key intermediate in the preparation of various pharmaceutical compounds, can be achieved through multiple synthetic routes. While hydrogenation of aromatic precursors is a common method, an alternative pathway involves the construction of the cyclohexylacetic acid framework from cyclic ketones. This document details an experimental protocol for a crucial step in such a pathway: the Wittig reaction of 1,4-cyclohexanedione with a stabilized phosphorus ylide to generate ethyl 2-(4-oxocyclohexylidene)acetate. This intermediate contains the necessary carbon skeleton which can be further functionalized to yield the target this compound. The Wittig reaction offers a reliable method for olefination, forming a carbon-carbon double bond at a specific position.[1][2][3]

The protocol described is based on a patented procedure, supplemented with standard laboratory techniques for Wittig reactions involving stabilized ylides and ketones.[4] Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, are generally stable and commercially available, though their reaction with less reactive carbonyls like ketones may require elevated temperatures.[5][6]

Experimental Workflow

The overall synthetic strategy begins with the olefination of one of the ketone groups of 1,4-cyclohexanedione. The resulting α,β-unsaturated ester can then undergo further transformations, such as reductive amination and hydrogenation, to introduce the amino group and saturate the ring, ultimately leading to this compound.

Wittig_Synthesis_Workflow cluster_0 Step 1: Wittig Reaction cluster_1 Subsequent Steps (Conceptual) A 1,4-Cyclohexanedione C Reaction Setup (Toluene, Reflux, 48h) A->C B (Carbethoxymethylene)triphenylphosphorane B->C D Workup & Purification (Distillation, Recrystallization) C->D Reaction Mixture E Ethyl 2-(4-oxocyclohexylidene)acetate D->E Isolated Product F Condensation / Reductive Amination E->F G Catalytic Hydrogenation F->G H Ester Hydrolysis G->H I This compound H->I

Caption: Workflow for the synthesis of this compound intermediate.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the Wittig reaction step. The data is based on a literature procedure.[4]

ParameterValueUnitNotes
Reactants
1,4-Cyclohexanedione1.34gMolecular Weight: 112.13 g/mol
12mmol1.0 equivalents
(Carbethoxymethylene)triphenylphosphorane6.26gMolecular Weight: 348.38 g/mol
18mmol1.5 equivalents
Solvent
Toluene40mLAnhydrous grade recommended.
Reaction Conditions
TemperatureReflux (~111)°CMaintained for the duration of the reaction.
Reaction Time48hoursMonitored by Thin Layer Chromatography (TLC).
Product & Yield
Ethyl 2-(4-oxocyclohexylidene)acetate (Theoretical Yield)2.21gBased on 1,4-cyclohexanedione as the limiting reagent.
Ethyl 2-(4-oxocyclohexylidene)acetate (Actual Yield)1.36gCorresponds to a 62.4% yield.[4]

Detailed Experimental Protocol: Wittig Reaction

Objective: To synthesize ethyl 2-(4-oxocyclohexylidene)acetate from 1,4-cyclohexanedione and (carbethoxymethylene)triphenylphosphorane.

Materials:

  • 1,4-Cyclohexanedione (1.34 g, 12 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (6.26 g, 18 mmol)

  • Anhydrous Toluene (40 mL)

  • n-Hexane (for recrystallization)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for recrystallization and filtration

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione (1.34 g, 12 mmol) and (carbethoxymethylene)triphenylphosphorane (6.26 g, 18 mmol).[4]

    • Add 40 mL of anhydrous toluene to the flask.

    • Attach a reflux condenser to the flask and place the apparatus in a heating mantle or oil bath on a magnetic stir plate.

  • Reaction Execution:

    • Begin stirring the mixture.

    • Heat the mixture to reflux (approximately 111 °C for toluene) and maintain this temperature for 48 hours.[4]

    • The reaction progress can be monitored by TLC (Thin Layer Chromatography), eluting with a hexane/ethyl acetate mixture. The disappearance of the 1,4-cyclohexanedione spot indicates reaction completion.

  • Workup and Isolation:

    • After 48 hours, allow the reaction mixture to cool to room temperature.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator. This will yield a crude solid or semi-solid residue containing the product and the triphenylphosphine oxide byproduct.

  • Purification:

    • To the crude residue, add a minimal amount of hot n-hexane and swirl to dissolve the product while leaving the triphenylphosphine oxide, which is less soluble, to precipitate.

    • Alternatively, triturate the crude solid with n-hexane to dissolve the desired product.

    • Filter the mixture to remove the insoluble triphenylphosphine oxide.

    • Collect the filtrate and cool it to induce crystallization of the ethyl 2-(4-oxocyclohexylidene)acetate.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to obtain the final product (1.36 g, 62.4% yield).[4]

Characterization: The product, ethyl 2-(4-oxocyclohexylidene)acetate, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

References

Application Notes and Protocols: 2-(4-aminocyclohexyl)acetic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-aminocyclohexyl)acetic acid and its derivatives as pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). The focus is on its application in the synthesis of the atypical antipsychotic cariprazine and its potential as a precursor for gabapentin analogues. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action are provided to support drug discovery and development efforts.

Overview of this compound in Pharmaceutical Synthesis

This compound, particularly its trans-isomer, is a valuable building block in medicinal chemistry. Its rigid cyclohexyl scaffold and the presence of both an amino and an acetic acid functional group allow for diverse chemical modifications, making it an ideal starting material for the synthesis of complex molecules. The hydrochloride salt of its ethyl ester, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, is a commonly used and commercially available precursor.[1]

The primary application of this intermediate is in the synthesis of cariprazine, a dopamine D3/D2 receptor partial agonist with high affinity for the D3 receptor.[2][3][4] Additionally, its structural similarity to gabapentin suggests its potential use in the synthesis of novel gabapentin analogues, which are widely used to treat epilepsy and neuropathic pain.

Synthesis of Cariprazine using this compound Derivatives

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[4] The synthesis of cariprazine heavily relies on intermediates derived from this compound.

Synthetic Workflow for Cariprazine

The general synthetic route to cariprazine from ethyl trans-4-aminocyclohexyl)acetate hydrochloride involves several key steps, including hydrolysis, urea formation, amide coupling, and reduction.

Cariprazine_Synthesis cluster_0 Intermediate Preparation cluster_1 Amide Coupling and Reduction Intermediate_1 Ethyl trans-2-(4-aminocyclohexyl) acetate hydrochloride Intermediate_2 trans-4-Aminocyclohexyl acetic acid Intermediate_1->Intermediate_2 Hydrolysis Intermediate_3 trans-4-{[(Dimethylamino)carbonyl] amino}cyclohexyl)acetic acid Intermediate_2->Intermediate_3 Urea Formation (Dimethylcarbamoyl chloride) Intermediate_4 1,1-Dimethyl-3-[trans-4-(2-oxo-2- (4-(2,3-dichlorophenyl)piperazin-1-yl) ethyl)cyclohexyl]urea Intermediate_3->Intermediate_4 Amide Coupling Reagent_1 1-(2,3-Dichlorophenyl)piperazine Reagent_1->Intermediate_4 Cariprazine Cariprazine Intermediate_4->Cariprazine Reduction

Caption: Synthetic workflow for Cariprazine.

Quantitative Data for Cariprazine Synthesis

The following table summarizes key quantitative data for the synthesis of cariprazine, with yields reported for various steps.

StepStarting MaterialReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
Urea Formation trans-4-Aminocyclohexyl)acetic acid derivativeDimethylcarbamoyl chloride, Inorganic Base (e.g., K2CO3, Na2CO3)Toluene, Dichloromethane, or 2-Methyltetrahydrofuran20-5085-92>99[5][6]
Crystallization Crude Cariprazinen-Heptane--87.5-92.1>99.5[5][6]
Experimental Protocol: Synthesis of Cariprazine from Intermediate I

This protocol outlines the acylation reaction to form cariprazine from its immediate precursor.

Materials:

  • Compound I (trans-N-{4-[2-(4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-amine)

  • Dimethylcarbamoyl chloride

  • Potassium carbonate (or other inorganic base)

  • Toluene (or other suitable solvent)

  • n-Heptane

Procedure:

  • To a reaction vessel, add Compound I (1.0 eq), toluene, and a 5 wt% aqueous solution of potassium carbonate.

  • Stir the mixture and add dimethylcarbamoyl chloride (1.5 eq) dropwise at a controlled temperature (20-45°C).

  • Continue stirring the reaction mixture for 15 hours at 20-45°C.

  • Monitor the reaction completion by HPLC.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with water and then concentrate under reduced pressure.

  • Add n-heptane to the residue to induce crystallization.

  • Filter the solid product and dry to obtain cariprazine.[5][6]

Potential Application in the Synthesis of Gabapentin Analogues

Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant and analgesic. While the standard synthesis of gabapentin starts from 1,1-cyclohexanediacetic acid, the structural similarity of this compound makes it a potential starting material for novel gabapentin analogues. The key synthetic transformations to introduce the aminomethyl group are the Hofmann, Curtius, or Lossen rearrangements.[2]

Synthetic Workflow for Gabapentin from a Related Intermediate

The established synthesis of gabapentin from 1,1-cyclohexanediacetic acid monoamide via a Hofmann rearrangement is presented below as a model for potential syntheses using this compound derivatives.

Gabapentin_Synthesis cluster_0 Intermediate Preparation cluster_1 Hofmann Rearrangement Intermediate_1 1,1-Cyclohexanediacetic acid Intermediate_2 1,1-Cyclohexanediacetic anhydride Intermediate_1->Intermediate_2 Dehydration Intermediate_3 1,1-Cyclohexanediacetic acid monoamide Intermediate_2->Intermediate_3 Ammonolysis Gabapentin Gabapentin Intermediate_3->Gabapentin 1. NaOH, Br2 2. Acidification Cariprazine_Signaling cluster_0 Cariprazine's Multifaceted Receptor Interaction cluster_Dopamine Dopamine Receptors cluster_Serotonin Serotonin Receptors cluster_1 Downstream Effects Cariprazine Cariprazine D2 D2 Receptor Cariprazine->D2 Partial Agonist D3 D3 Receptor Cariprazine->D3 Partial Agonist (High Affinity) HT1A 5-HT1A Receptor Cariprazine->HT1A Partial Agonist HT2A 5-HT2A Receptor Cariprazine->HT2A Antagonist Dopamine_Modulation Modulation of Dopaminergic Neurotransmission D2->Dopamine_Modulation D3->Dopamine_Modulation Serotonin_Modulation Modulation of Serotonergic Neurotransmission HT1A->Serotonin_Modulation HT2A->Serotonin_Modulation Therapeutic_Effects Antipsychotic and Mood-Stabilizing Effects Dopamine_Modulation->Therapeutic_Effects Serotonin_Modulation->Therapeutic_Effects

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-aminocyclohexyl)acetic acid, a key intermediate in the manufacturing of pharmaceuticals like Cariprazine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most prevalent starting material is 4-nitrophenylacetic acid, which undergoes a two-step hydrogenation process.[1][2][3][4] Another documented starting material is 1,4-cyclohexanedione, which is converted through a series of reactions including a Wittig reaction, condensation, and catalytic hydrogenation.[2]

Q2: Why is the trans-isomer of this compound particularly important?

A2: The trans-isomer is crucial for the efficacy of certain drugs. For instance, in the synthesis of the antipsychotic medication Cariprazine, the specific stereochemistry of the trans-isomer is essential for its biological activity.[1]

Q3: What are the key steps in the synthesis starting from 4-nitrophenylacetic acid?

A3: The synthesis involves three main stages:

  • Nitro Group Reduction: Selective hydrogenation of the nitro group on 4-nitrophenylacetic acid to form 4-aminophenylacetic acid.[1]

  • Aromatic Ring Saturation: Further hydrogenation of the benzene ring of 4-aminophenylacetic acid to yield a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid.[1]

  • Esterification and Purification: The resulting acid is often converted to its ethyl ester hydrochloride salt, which facilitates the purification and isolation of the desired trans-isomer.[1][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the hydrogenation of 4-nitrophenylacetic acid.

Low Yield or Incomplete Reaction

Q: My overall yield is significantly lower than the reported >85%. What are the potential causes?

A: Low yield can stem from several factors throughout the two-stage hydrogenation and subsequent purification. Here are some common areas to investigate:

  • Catalyst Activity:

    • Problem: The Palladium on carbon (Pd/C) catalyst may be old, poisoned, or improperly handled.

    • Solution: Use fresh, high-quality Pd/C catalyst (5-10 wt%).[1] Ensure it is handled under an inert atmosphere (e.g., nitrogen) to prevent deactivation before it's added to the reaction mixture.[4][5]

  • Hydrogen Pressure and Temperature:

    • Problem: Incorrect temperature or pressure can lead to incomplete reactions or the formation of side products.

    • Solution: Adhere strictly to the optimized two-stage temperature and pressure profile. The initial nitro reduction is typically performed at 40–50°C and 0.1–0.6 bar, while the subsequent ring saturation requires a higher temperature of 50–60°C and pressure of 1–4 bar.[1][3][4]

  • Solvent Purity:

    • Problem: Impurities in the solvent can interfere with the catalyst.

    • Solution: Use high-purity protic solvents like deionized water or ethanol. Water is often preferred as it can enhance reaction rates and temperature stability.[1]

  • Purification Losses:

    • Problem: Significant product loss can occur during the crystallization and isolation steps.

    • Solution: Optimize the crystallization process. After esterification, use acetonitrile as an anti-solvent and cool the mixture gradually to -5 to 0°C to maximize the precipitation of the trans-isomer hydrochloride salt.[1][4]

Poor trans:cis Isomer Ratio

Q: The final product contains a high percentage of the undesired cis-isomer. How can I improve the trans:cis ratio?

A: The ratio of trans to cis isomers is heavily influenced by the conditions of the second hydrogenation step (aromatic ring saturation).

  • Problem: Suboptimal reaction conditions during the ring saturation can favor the formation of the cis-isomer.

  • Solution: The conversion to a 60-70% trans isomer ratio is achieved by carefully controlling the temperature and pressure during the second stage of hydrogenation (50-60°C and 1-4 bar).[1][4] Following the specific two-step hydrogenation procedure is critical for maximizing the trans isomer yield.[1] The subsequent crystallization with acetonitrile is specifically designed to isolate the trans product with high purity.[4]

Impurity Profile Issues

Q: My final product shows unexpected peaks in HPLC/NMR analysis. What are the likely impurities and how can I avoid them?

A: Impurities can arise from incomplete reactions or side reactions.

  • Problem: Presence of starting material (4-nitrophenylacetic acid) or the intermediate (4-aminophenylacetic acid).

    • Solution: This indicates incomplete hydrogenation. Ensure sufficient reaction time, adequate hydrogen pressure, and active catalyst for both hydrogenation steps. Monitor the reaction progress by checking for the cessation of hydrogen uptake.[5]

  • Problem: Formation of byproducts from oxidation or other side reactions.[1]

    • Solution: Maintain an inert atmosphere (nitrogen) in the reactor before introducing hydrogen to prevent oxidation.[4][5] Ensure the purity of all reagents and solvents. The final washing of the crystallized product with cold acetonitrile is effective in removing residual impurities.[1]

Data Presentation

Table 1: Reaction Conditions for Two-Step Hydrogenation
ParameterStep 1: Nitro Group ReductionStep 2: Aromatic Ring Saturation
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid
Catalyst 5-10 wt% Palladium on carbon (Pd/C)5-10 wt% Palladium on carbon (Pd/C)
Solvent Protic solvents (e.g., water, ethanol)Protic solvents (e.g., water, ethanol)
Temperature 40–50°C (Optimized: 44–46°C)50–60°C (Optimized: 55–58°C)
H₂ Pressure 0.1–0.6 bar (overpressure)1–4 bar (overpressure)
Key Product 4-Aminophenylacetic acid4-Aminocyclohexyl acetic acid
Expected trans:cis Ratio N/A60–70% trans

Source:[1][3][4]

Table 2: Comparison of Synthesis Routes
FeatureRoute 1: Hydrogenation of 4-Nitrophenylacetic AcidRoute 2: From 1,4-Cyclohexanedione
Starting Material 4-Nitrophenylacetic acid1,4-Cyclohexanedione
Key Reactions Two-step catalytic hydrogenationWittig reaction, Condensation, Catalytic hydrogenation
Catalyst Pd/C or Raney-NiPd/C or Raney-Ni for hydrogenation step
Pressure High pressure can be required (up to 14MPa with Raney-Ni) but optimized Pd/C process uses lower pressure (1-4 bar).[1][2]5-10 bar for hydrogenation step.[2]
Temperature 40-60°C for Pd/C process.[1] Up to 130°C for Raney-Ni.[2]20-30°C for hydrogenation step.[2]
Reported Yield >85% after recrystallization.[1]80.9% for the hydrogenation step.[2]
Safety Concerns High pressure and temperature with Raney-Ni pose risks.[2]Standard handling of reagents and catalysts.

Experimental Protocols

Protocol 1: Synthesis of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride from 4-Nitrophenylacetic acid

This protocol is based on the optimized two-step hydrogenation process.

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on carbon (Pd/C)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (gas or concentrated solution)

  • Acetonitrile

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure autoclave reactor

Procedure:

Step 1: Initial Hydrogenation (Nitro Group Reduction)

  • Charge a high-pressure autoclave with deionized water and 4-nitrophenylacetic acid.

  • Inert the reactor by purging with nitrogen gas.

  • Add a slurry of 10% Pd/C in deionized water to the reactor.

  • Pressurize the reactor with hydrogen gas to an overpressure of 0.1-0.6 bar.

  • Heat the reaction mixture to 44-46°C and maintain with stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption slows significantly.

Step 2: Secondary Hydrogenation (Aromatic Ring Saturation)

  • Without isolating the intermediate, increase the reactor temperature to 55-58°C.

  • Increase the hydrogen overpressure to a maximum of 4.0 bar.

  • Continue the hydrogenation until hydrogen uptake ceases, indicating the completion of the ring saturation.

  • Cool the reaction mixture to 25-30°C and purge the reactor with nitrogen.

  • Filter the catalyst from the reaction mixture. Wash the catalyst and reactor with additional deionized water.

Step 3: Esterification and Isolation of trans-isomer

  • Combine the filtrates and distill off the water under vacuum at a temperature up to 80°C.

  • To the residue, add ethanol and distill again to remove residual water.

  • Add ethanol and a 10-30 mol% excess of hydrochloric acid (e.g., as a 30% solution in ethanol).

  • Heat the mixture to reflux (approx. 78-80°C) for 1-3 hours to form the ethyl ester hydrochloride.

  • Distill off the ethanol under vacuum.

  • Add acetonitrile to the residue and distill again to remove any remaining ethanol.

  • Add a final portion of acetonitrile to the residue to create a solution for crystallization.

  • Cool the solution slowly to between 0°C and -5°C to precipitate the product.

  • Isolate the crystals by centrifugation or filtration.

  • Wash the crystals with cold (0 to -5°C) acetonitrile.

  • Dry the solid product under vacuum at a temperature up to 60°C to a constant weight. The final product is trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Ring Saturation cluster_step3 Step 3: Esterification & Purification Start 4-Nitrophenylacetic Acid Intermediate 4-Aminophenylacetic Acid Start->Intermediate H₂, Pd/C 40-50°C, 0.1-0.6 bar Product_Mix cis/trans-4-Aminocyclohexyl acetic Acid Intermediate->Product_Mix H₂, Pd/C 50-60°C, 1-4 bar Ester trans-2-(4-aminocyclohexyl)acetic acid ethyl ester HCl Product_Mix->Ester HCl, Ethanol Acetonitrile Recrystallization

Caption: Workflow for the synthesis of the target compound.

Troubleshooting Start Low Yield or Reaction Failure CheckCatalyst Is the Pd/C catalyst fresh and handled properly? Start->CheckCatalyst CheckConditions Are temperature and pressure correct for both stages? CheckCatalyst->CheckConditions Yes Sol_Catalyst Replace catalyst. Use inert atmosphere. CheckCatalyst->Sol_Catalyst No CheckPurity Are solvents and reagents of high purity? CheckConditions->CheckPurity Yes Sol_Conditions Verify gauges and controls. Adhere to two-step profile. CheckConditions->Sol_Conditions No CheckCrystallization Was crystallization performed at -5 to 0°C with acetonitrile? CheckPurity->CheckCrystallization Yes Sol_Purity Use high-purity or deionized materials. CheckPurity->Sol_Purity No Sol_Crystallization Optimize cooling rate and final temperature. CheckCrystallization->Sol_Crystallization No End Yield Improved CheckCrystallization->End Yes Sol_Catalyst->End Sol_Conditions->End Sol_Purity->End Sol_Crystallization->End

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Challenges in Separating Cis/Trans Isomers of 2-(4-Aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans isomers of 2-(4-aminocyclohexyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the cis and trans isomers of this compound?

The main challenges stem from the subtle structural differences between the cis and trans isomers, leading to very similar physicochemical properties. This includes comparable polarity, boiling points, and solubility in many common solvents, making separation by standard techniques like distillation or simple crystallization difficult. Furthermore, their zwitterionic nature at certain pH values can complicate chromatographic separations.

Q2: What are the most common methods for separating these isomers?

The two most prevalent methods for separating cis/trans isomers of this compound are:

  • Fractional Crystallization: This is a widely used industrial method, often involving the formation of hydrochloride or ethyl ester hydrochloride salts to exploit differences in solubility between the cis and trans isomers.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This technique, particularly after derivatization of the amino group, can provide excellent separation of the isomers.[3]

Q3: Why is derivatization often necessary for HPLC separation of these isomers?

This compound lacks a strong chromophore, resulting in poor UV detection. Derivatization with reagents that introduce a chromophore or fluorophore significantly enhances detection sensitivity.[4] More importantly, the derivatization can accentuate the subtle stereochemical differences between the cis and trans isomers, leading to better chromatographic resolution on a reversed-phase column.[3]

Q4: How can I confirm the isomeric ratio of my sample?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the cis/trans isomer ratio.[5] The coupling constants (3J(H,H)) between vicinal protons on the cyclohexane ring are different for the cis and trans isomers, allowing for their distinction and quantification.[5][6] Additionally, after a successful separation, techniques like Gas Chromatography (GC) after derivatization or a validated HPLC method can be used for quantification.[7]

Q5: Is it possible to isomerize the unwanted cis isomer to the more desired trans isomer?

Direct chemical isomerization of the cis isomer to the trans isomer is challenging due to the non-acidic nature of the hydrogens on the cyclohexane ring.[7] However, enzymatic methods using transaminases have been explored to selectively deaminate the cis-isomer, allowing for a dynamic isomerization process that can enrich the trans-isomer.[7]

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomers via HPLC
Possible CauseSuggested Solution
Inappropriate Stationary Phase For non-derivatized samples, a standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a pentafluorophenyl (PFP) column to enhance π-π interactions, which can help differentiate the isomers.[8]
Mobile Phase Composition is Not Optimal Systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage. The addition of ion-pairing agents or adjusting the pH with additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.
Lack of Derivatization If not already doing so, derivatize the amino group. This is a highly effective strategy to improve separation.[3] Common derivatizing agents include Marfey's reagent (FDAA), dansyl chloride, or o-phthalaldehyde (OPA).[3][4][9]
Co-elution with Impurities Ensure the sample is clean. If necessary, perform a sample cleanup step (e.g., solid-phase extraction) before HPLC analysis.
Issue 2: Difficulty in Fractional Crystallization
Possible CauseSuggested Solution
Co-crystallization of Isomers The solubility difference between the cis and trans salts may not be large enough in the chosen solvent. Experiment with different solvent systems. For the hydrochloride salts, mixtures of alcohols (methanol, ethanol) and anti-solvents like acetonitrile or diethyl ether have been used.[1][2]
Slow or Incomplete Crystallization Ensure the solution is sufficiently concentrated. Seeding the solution with a small crystal of the desired pure isomer can help initiate crystallization. Slow cooling of the solution often yields purer crystals.
Incorrect Salt Form The free amino acid may not have a significant solubility difference. Convert the isomers to their hydrochloride or ethyl ester hydrochloride salts, as these often exhibit better differential solubility.[1]

Experimental Protocols

Protocol 1: HPLC Separation of Cis/Trans Isomers via Derivatization with Marfey's Reagent

This protocol is based on the principle of derivatizing the primary amine of this compound with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) to form diastereomers that can be separated on a standard reversed-phase HPLC column.[3]

1. Sample Preparation and Derivatization: a. Dissolve a known amount of the cis/trans isomer mixture in 100 µL of 1 M sodium bicarbonate. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Incubate the mixture at 40°C for 1 hour in a heating block or water bath. d. Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl. e. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 20% to 70% acetonitrile over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 340 nm.
  • Injection Volume: 20 µL.

3. Data Analysis:

  • The two diastereomeric derivatives will elute at different retention times.
  • Quantify the relative peak areas to determine the cis/trans isomer ratio.

Protocol 2: Fractional Crystallization of the Ethyl Ester Hydrochloride Salt

This protocol is designed to enrich the trans isomer, which is often less soluble as its ethyl ester hydrochloride salt.

1. Esterification and Salt Formation: a. Suspend the cis/trans mixture of this compound in ethanol. b. Bubble dry hydrogen chloride (HCl) gas through the stirred suspension, or add a solution of HCl in ethanol, until the mixture is acidic. c. Heat the mixture to reflux for 1-3 hours to facilitate the formation of the ethyl ester hydrochloride.[1]

2. Crystallization: a. After reflux, allow the solution to cool slowly to room temperature. b. Further cool the mixture in an ice bath or refrigerator (-5 to 0 °C) to promote crystallization.[1] c. If crystallization is slow, add a seed crystal of pure trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.

3. Isolation and Purification: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol or an anti-solvent like acetonitrile to remove the more soluble cis isomer and other impurities.[1] c. Dry the crystals under vacuum. d. Analyze the purity of the crystals and the mother liquor by NMR or a suitable HPLC method to determine the efficiency of the separation. Repeat the crystallization process if necessary to achieve the desired purity.

Data Presentation

Table 1: Comparison of Derivatization Reagents for HPLC Analysis of Amino Groups

Derivatization ReagentAbbreviationDetection MethodAdvantagesDisadvantages
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideMarfey's Reagent / FDAAUV (340 nm)Forms stable diastereomers, enabling separation of enantiomers and geometric isomers on standard columns.Reagent can be expensive.
Dansyl ChlorideFluorescence / UVSimple derivatization, strong fluorescence.[10]Slow reaction kinetics, poor reactivity with some amines.[10]
o-Phthalaldehyde (with a thiol)OPAFluorescenceFast reaction, good for automated pre-column derivatization.[4][9]Derivatives can be unstable, does not react with secondary amines.[9]
PhenylisothiocyanatePITCUV (254 nm)Reacts with both primary and secondary amines, stable derivatives.[10]Complex sample preparation, reagent is toxic.[10]
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCFluorescence / UVRapid reaction, stable derivatives, minimal interference from by-products.[10][11]Potential interference from hydrolysis by-products.[10]

Mandatory Visualizations

G General Workflow for Isomer Separation cluster_0 Synthesis cluster_1 Separation Strategy cluster_2 Chromatography Path cluster_3 Crystallization Path cluster_4 Analysis & Final Product Synthesis Synthesis of This compound (yields cis/trans mixture) Strategy Choose Separation Method Synthesis->Strategy Derivatization Derivatization (e.g., with Marfey's Reagent) Strategy->Derivatization HPLC Salt Salt Formation (e.g., Ethyl Ester HCl) Strategy->Salt Crystallization HPLC HPLC Analysis Derivatization->HPLC Collect_HPLC Collect Fractions HPLC->Collect_HPLC Analysis Purity Analysis (NMR, HPLC) Collect_HPLC->Analysis Crystallize Fractional Crystallization Salt->Crystallize Isolate Isolate Crystals Crystallize->Isolate Isolate->Analysis Pure_Trans Pure Trans Isomer Analysis->Pure_Trans Pure_Cis Enriched Cis Isomer (in mother liquor/later fractions) Analysis->Pure_Cis

Caption: General workflow for the separation of cis/trans isomers.

G Troubleshooting Logic for Poor HPLC Resolution Start Problem: Poor/No Isomer Separation Q1 Is the sample derivatized? Start->Q1 Sol1 Derivatize the sample with a suitable reagent (e.g., Marfey's, OPA) Q1->Sol1 No Q2 What column is being used? Q1->Q2 Yes End Resolution Improved Sol1->End Sol2 Try a phenyl-hexyl or PFP column to enhance selectivity for isomers. Q2->Sol2 Standard C18 Q3 Has the mobile phase been optimized? Q2->Q3 Specialized (e.g., Phenyl) Sol2->End Sol3 Vary organic modifier percentage. Adjust pH or add ion-pairing agents. Q3->Sol3 No Q3->End Yes, but still poor Sol3->End

Caption: Troubleshooting logic for poor HPLC resolution of isomers.

References

Technical Support Center: Optimizing Hydrogenation of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrogenation of 4-nitrophenylacetic acid to 4-aminophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of 4-nitrophenylacetic acid?

A1: The most common catalysts for the reduction of aromatic nitro compounds like 4-nitrophenylacetic acid are heterogeneous catalysts. These include noble metal catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), as well as non-noble metal catalysts like Raney nickel.[1][2] The choice of catalyst can influence the reaction's efficiency, selectivity, and susceptibility to poisoning.[1]

Q2: What solvents are suitable for this hydrogenation reaction?

A2: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol, methanol, and water are commonly used.[3][4] The solubility of the starting material and product, as well as the hydrogen solubility in the solvent, are important factors to consider.[3][4] In some cases, acidic solvents like acetic acid are used, particularly with reducing agents like iron powder.

Q3: What are the typical reaction conditions (temperature and pressure) for this hydrogenation?

A3: Reaction conditions can vary widely depending on the chosen catalyst and solvent. Catalytic hydrogenations using noble metal catalysts are often carried out at temperatures ranging from room temperature to around 100°C and hydrogen pressures from atmospheric pressure to several bars.[1] Reactions with Raney nickel might require higher temperatures and pressures.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the hydrogenation of 4-nitrophenylacetic acid can be monitored by several analytical techniques. High-performance liquid chromatography (HPLC) is a common method to track the disappearance of the starting material and the appearance of the product and any intermediates. Other techniques like thin-layer chromatography (TLC), UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can also be employed.

Q5: What are the potential side reactions and byproducts?

A5: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine compounds. These intermediates can sometimes react with each other to form dimeric species like azoxy and azo compounds.[5] Over-reduction of the aromatic ring is a possibility under harsh conditions, leading to the formation of 4-aminocyclohexylacetic acid.

Troubleshooting Guide

Problem 1: Incomplete or slow reaction conversion.

  • Possible Cause 1: Catalyst Inactivity or Deactivation.

    • Solution: Ensure the catalyst is fresh or has been properly stored to prevent oxidation or contamination. If catalyst deactivation is suspected, consider increasing the catalyst loading. Some catalysts can be regenerated, but the procedure depends on the specific catalyst and the nature of the deactivation. Poisoning by sulfur compounds or other impurities in the reactants or solvent can deactivate noble metal catalysts.[6] The reaction product itself can sometimes inhibit the catalyst by blocking active sites.[7]

  • Possible Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer.

    • Solution: Increase the hydrogen pressure to improve hydrogen availability at the catalyst surface. Ensure vigorous stirring to enhance the mass transfer of hydrogen from the gas phase to the liquid phase and to the catalyst surface.

  • Possible Cause 3: Inappropriate Solvent.

    • Solution: The solvent can affect the solubility of hydrogen and the reactants.[3][4][8] Ensure the chosen solvent is appropriate for the catalyst system and reaction conditions. In some cases, switching to a different solvent or using a co-solvent system can improve the reaction rate.

Problem 2: Low yield of the desired 4-aminophenylacetic acid.

  • Possible Cause 1: Formation of Byproducts.

    • Solution: Optimize the reaction conditions (temperature, pressure, reaction time) to minimize the formation of side products. A lower temperature and pressure may favor the desired product. The choice of catalyst and solvent can also significantly influence selectivity.

  • Possible Cause 2: Product Degradation.

    • Solution: The amino group in the product can be susceptible to oxidation, especially at elevated temperatures in the presence of air. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during workup and purification.

  • Possible Cause 3: Adsorption of Product onto the Catalyst.

    • Solution: The amine product can sometimes strongly adsorb onto the catalyst surface, leading to lower isolated yields.[7] After the reaction, washing the catalyst thoroughly with a suitable solvent can help recover the adsorbed product.

Problem 3: Poor selectivity and formation of multiple products.

  • Possible Cause 1: Over-reduction.

    • Solution: If the aromatic ring is being reduced, consider using a milder catalyst or less forcing reaction conditions (lower temperature and pressure). Adding a catalyst poison in a controlled manner can sometimes increase selectivity for the reduction of the nitro group over other functional groups.

  • Possible Cause 2: Presence of Other Reducible Functional Groups.

    • Solution: If the starting material contains other functional groups that can be reduced under the reaction conditions, a chemoselective catalyst system is required. For example, sulfided platinum catalysts can be used for the selective reduction of nitro groups in the presence of halides.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for Nitroarene Hydrogenation

CatalystTypical Solvent(s)Temperature (°C)Pressure (H₂)Key AdvantagesPotential Issues
Pd/C Ethanol, Methanol, Ethyl Acetate25 - 801 - 10 barHigh activity, good selectivity.[2]Susceptible to poisoning by sulfur and halogens.[10]
Pt/C Alcohols, Water, Acetic Acid25 - 1001 - 50 barHighly active, can be used in acidic media.Can promote ring hydrogenation at higher pressures.
Raney Ni Ethanol, Water50 - 15010 - 100 barCost-effective.[1]Requires higher temperatures and pressures, pyrophoric.
Iron/Acetic Acid Acetic Acid, Water80 - 100N/AInexpensive, good for substrates with sensitive functional groups.[2]Stoichiometric reagent, generates iron sludge waste.

Experimental Protocols

Detailed Methodology for Hydrogenation of 4-Nitrophenylacetic Acid using Pd/C

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on activated carbon (Pd/C) catalyst (typically 1-5 mol% Pd)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

  • Filter aid (e.g., Celite®)

Equipment:

  • Parr hydrogenator or a similar high-pressure reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

  • Glassware for reaction setup and workup.

  • Filtration apparatus (e.g., Büchner funnel).

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean and dry. Add a magnetic stir bar if using a glass reactor, or ensure the mechanical stirrer is functioning correctly.

  • Inerting: Purge the reactor with nitrogen gas to remove any air.

  • Charging Reactants: Under a nitrogen atmosphere, charge the reactor with 4-nitrophenylacetic acid and ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reactor. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere.

  • Sealing and Purging: Seal the reactor and purge it several times with low-pressure hydrogen gas to remove the nitrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 40-60°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. Alternatively, carefully take aliquots at different time points to analyze by HPLC or TLC.

  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Inerting: Purge the reactor with nitrogen gas.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the catalyst pad with additional ethanol to recover any adsorbed product. Safety Note: The filtered catalyst is highly pyrophoric and should be kept wet with water and disposed of appropriately.

  • Product Isolation: The filtrate contains the desired 4-aminophenylacetic acid. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Mandatory Visualization

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Charge Reactor with 4-Nitrophenylacetic Acid and Solvent B Add Pd/C Catalyst (under N2) A->B C Seal Reactor and Purge with H2 B->C D Pressurize with H2 and Heat C->D E Monitor H2 Uptake D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Isolate and Purify Product G->H

Caption: Experimental workflow for the hydrogenation of 4-nitrophenylacetic acid.

Reaction_Pathway Start 4-Nitrophenylacetic Acid Intermediate1 Nitroso Intermediate Start->Intermediate1 +H2 Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +H2 SideProduct Azo/Azoxy Byproducts Intermediate1->SideProduct Product 4-Aminophenylacetic Acid Intermediate2->Product +H2 Intermediate2->SideProduct

Caption: Simplified reaction pathway for the hydrogenation of 4-nitrophenylacetic acid.

References

Technical Support Center: Synthesis of 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 2-(4-aminocyclohexyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applied method is the catalytic hydrogenation of 4-nitrophenylacetic acid. This process is typically carried out in two stages: the selective reduction of the nitro group to an amine, followed by the saturation of the aromatic ring to yield the desired cyclohexyl ring.[1]

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The main challenges include controlling the stereochemistry to favor the desired trans-isomer, preventing incomplete reduction of the nitro group or incomplete saturation of the aromatic ring, and avoiding the formation of byproducts such as lactams, dimers, or other impurities during subsequent esterification or purification steps.

Q3: Why is the trans-isomer generally the desired product?

A3: For many pharmaceutical applications, including the synthesis of drugs like Cariprazine, the specific stereochemistry of the trans-isomer is crucial for its biological activity and efficacy.

Q4: What are the typical catalysts used for the hydrogenation process?

A4: Palladium on carbon (Pd/C) is a widely used catalyst for both the nitro group reduction and the aromatic ring saturation.[1] Raney Nickel (Raney-Ni) can also be employed, particularly for the ring saturation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired trans-Isomer

Question: My synthesis results in a high proportion of the cis-isomer. How can I increase the yield of the trans-isomer?

Answer: The ratio of trans to cis isomers is highly dependent on the hydrogenation conditions. Here are key parameters to control:

  • Two-Step Hydrogenation: Employ a two-step hydrogenation process. The first step focuses on the selective reduction of the nitro group at a lower temperature and pressure, while the second step, at a higher temperature and pressure, saturates the aromatic ring. This stepwise approach has been shown to favor the formation of the trans-isomer.[1]

  • Temperature Control: Carefully control the temperature during both hydrogenation steps. In the second step (ring saturation), temperatures between 50-60°C are optimal for maximizing the trans:cis ratio.[1]

  • Catalyst Selection: While Pd/C is effective, the choice of catalyst support and specific catalyst properties can influence stereoselectivity.

  • Enzymatic Resolution: For achieving very high diastereomeric purity, transaminases can be used to selectively convert the undesired cis-diastereomer to the corresponding ketone, which can then be separated, allowing for the isolation of the pure trans-amine.[2]

Summary of Hydrogenation Conditions for a Favorable trans:cis Ratio:

ParameterStep 1: Nitro Group ReductionStep 2: Aromatic Ring Saturation
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid
Catalyst 5-10 wt% Pd/C5-10 wt% Pd/C
Solvent Protic (e.g., water, ethanol)Protic (e.g., water, ethanol)
Temperature 40–50°C[1]50–60°C[1]
Pressure 0.1–0.6 bar H₂[1]1–4 bar H₂[1]
Outcome 4-Aminophenylacetic acidThis compound (trans:cis ratio ~60-70%)[1]
Issue 2: Incomplete Reaction - Presence of Starting Material or Intermediates

Question: My final product is contaminated with 4-nitrophenylacetic acid or 4-aminophenylacetic acid. What could be the cause?

Answer: Incomplete hydrogenation is a common issue. Consider the following troubleshooting steps:

  • Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh or properly activated catalyst. Catalyst poisoning can occur from impurities in the starting material or solvent.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Ensure your system is properly sealed and that the pressure is maintained within the recommended range for each step.

  • Reaction Time: The reaction time may be insufficient. Monitor the reaction progress by techniques like TLC or HPLC to ensure it goes to completion.

  • Temperature: Sub-optimal temperatures can slow down the reaction rate. For the ring saturation, temperatures below 50°C can lead to incomplete conversion.[1]

Troubleshooting Workflow for Incomplete Hydrogenation

G start Incomplete Hydrogenation Detected q1 Check Catalyst Activity start->q1 s1 Use fresh/reactivated catalyst. Consider catalyst poisoning. q1->s1 q2 Verify Hydrogen Pressure & Seal s2 Increase H₂ pressure to recommended range. Check for leaks. q2->s2 q3 Monitor Reaction Time s3 Extend reaction time. Monitor completion by TLC/HPLC. q3->s3 q4 Check Reaction Temperature s4 Adjust temperature to optimal range (e.g., 50-60°C for ring saturation). q4->s4 s1->q2 s2->q3 s3->q4 end Complete Hydrogenation Achieved s4->end

Caption: Troubleshooting workflow for incomplete hydrogenation.

Issue 3: Formation of Lactam Impurity

Question: I am observing an impurity with a mass corresponding to the lactam of this compound. How can I prevent its formation?

Answer: Intramolecular cyclization to form a lactam is a known side reaction for gamma- and delta-amino acids, especially at elevated temperatures or under certain pH conditions.[3]

  • Temperature Control: Avoid excessive heat during work-up and purification steps.

  • pH Management: The lactamization of the related compound gabapentin is pH-dependent.[3] Maintaining a controlled pH, particularly avoiding mildly acidic or basic conditions for prolonged periods at elevated temperatures, can minimize this side reaction.

  • Use of Protecting Groups: For multi-step syntheses where the free amino and carboxylic acid groups are exposed to harsh conditions, consider using protecting groups. The amino group can be protected with a Boc or Cbz group, and the carboxylic acid can be protected as an ester. These groups can be removed in the final steps under mild conditions.

Logical Relationship for Preventing Lactam Formation

G cluster_0 Conditions Promoting Lactam Formation cluster_1 Preventative Measures Elevated Temperature Elevated Temperature Control Temperature Control Temperature Elevated Temperature->Control Temperature Mitigate with Use Protecting Groups Use Protecting Groups Elevated Temperature->Use Protecting Groups Avoid with Mild pH Mild pH Manage pH Manage pH Mild pH->Manage pH Mitigate with Mild pH->Use Protecting Groups Avoid with

Caption: Strategies to prevent lactam formation.

Issue 4: Byproducts in the Esterification Step

Question: After esterification of the amino acid, I observe significant amounts of byproducts. What are they and how can I avoid them?

Answer: Esterification of amino acids can be challenging due to the presence of both a nucleophilic amino group and an electrophilic carboxylic acid.

  • Dimerization/Polymerization: Unprotected amino acids can react with each other to form peptide bonds, leading to dimers and oligomers. This is more likely if the reaction conditions activate the carboxylic acid in the presence of a free amine.

  • N-Alkylation: If using alkyl halides for esterification, the amino group can also be alkylated.

To prevent these side reactions:

  • Protect the Amino Group: Before esterification, protect the amino group using a suitable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy). This prevents the amine from acting as a nucleophile.

  • Fischer-Speier Esterification: A common method is to use an alcohol (e.g., ethanol) as the solvent and an acid catalyst (e.g., HCl or H₂SO₄).[4] The amino group is protonated and thus protected in situ.

Experimental Protocol: Fischer-Speier Esterification of this compound

  • Suspend this compound in absolute ethanol.

  • Cool the mixture in an ice bath.

  • Slowly bubble dry HCl gas through the solution or add a pre-made solution of HCl in ethanol until saturation.

  • Reflux the reaction mixture for 1-3 hours, monitoring the reaction by TLC.[1]

  • After completion, evaporate the solvent under reduced pressure.

  • The resulting product, the ethyl ester hydrochloride salt, can be purified by recrystallization, for example from acetonitrile.[5]

Esterification Workflow

G A This compound B Suspend in Ethanol A->B C Add Acid Catalyst (e.g., HCl) B->C D Reflux (1-3h) C->D E Evaporate Solvent D->E F Recrystallize Product E->F G Ethyl 2-(4-aminocyclohexyl)acetate HCl F->G

References

troubleshooting low purity of synthesized 2-(4-aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-(4-aminocyclohexyl)acetic Acid

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low purity in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of low purity in the synthesis of this compound?

Low purity typically stems from three main sources:

  • Incomplete Reaction: The presence of the starting material, 4-nitrophenylacetic acid, or the intermediate, 4-aminophenylacetic acid, indicates that one of the hydrogenation steps was not completed.

  • Isomeric Mixture: The catalytic hydrogenation of the aromatic ring naturally produces a mixture of cis and trans isomers of this compound. Often, a specific isomer (trans) is desired, and the presence of the other isomer (cis) is considered an impurity. The typical ratio achieved during synthesis is 60-70% of the trans isomer.[1]

  • Side-Product Formation: Unwanted side reactions can introduce impurities. For example, the amino group is susceptible to oxidation, which can form nitroso or nitro derivatives.[1] Other side reactions can occur depending on the specific reaction conditions and the purity of the starting materials.

Q2: My final product is a mix of cis and trans isomers. How can I improve the purity of the desired trans isomer?

While the hydrogenation step yields an isomeric mixture, the trans isomer can be effectively isolated in high purity during the purification stage.[2] The most common method involves converting the cis/trans mixture of the free base into its ethyl ester hydrochloride salt. Subsequent treatment with acetonitrile as an antisolvent, followed by controlled cooling, selectively precipitates the trans isomer, leaving the more soluble cis isomer in the solution.[1][2][3]

Q3: The analysis of my product shows significant amounts of 4-aminophenylacetic acid. What caused this incomplete ring saturation?

The hydrogenation of the aromatic ring is the more demanding step of the synthesis and requires more stringent conditions than the initial nitro group reduction. Common causes for incomplete ring saturation include:

  • Insufficient Hydrogen Pressure: This step requires a higher hydrogen overpressure (1–4 bar) compared to the nitro reduction (0.1–0.6 bar).[1]

  • Inadequate Temperature: The optimal temperature for ring saturation is typically higher, around 55–58°C.[1]

  • Catalyst Deactivation: The catalyst (e.g., Pd/C) may have lost activity. Ensure fresh or properly activated catalyst is used. Catalyst poisoning by contaminants like sulfur or certain amines can also inhibit the reaction.[4]

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed until hydrogen uptake ceases.

Q4: I am observing unexpected peaks in my analysis. What could these be?

Unexpected peaks could be due to several factors:

  • Oxidation Products: As mentioned, the amino group can oxidize. Ensure the reaction is maintained under an inert atmosphere (e.g., nitrogen) when not under hydrogen pressure.[1]

  • Solvent-Related Impurities: The choice of solvent is critical. While protic solvents like water and ethanol are recommended, impurities within the solvent could lead to side reactions.[1]

  • Byproducts from Amide Reduction: If your starting materials contain amide impurities, catalytic hydrogenation can sometimes lead to the formation of corresponding alcohols as a side reaction.[5]

Q5: What is the recommended method for purifying the final product to high purity (>95%)?

A robust method for purification is the formation of the ethyl ester hydrochloride salt followed by recrystallization.[1][2] After the hydrogenation is complete, the crude 4-aminocyclohexylacetic acid is heated in ethanol saturated with HCl gas. This converts the carboxylic acid to its ethyl ester and forms the hydrochloride salt. The solvent is then removed, and acetonitrile is added as an antisolvent. By carefully cooling the solution to between 0°C and -5°C, the desired trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride precipitates as high-purity crystals, which can be isolated by filtration.[1][3]

Visual Guides

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Start 4-Nitrophenylacetic Acid Step1 Step 1: Nitro Reduction (Pd/C, H2, 40-50°C) Start->Step1 Intermediate 4-Aminophenylacetic Acid Step1->Intermediate Step2 Step 2: Ring Saturation (Pd/C, H2, 50-60°C) Intermediate->Step2 Crude Crude Product (cis/trans mixture) Step2->Crude Ester Esterification (Ethanol, HCl) Crude->Ester Crystal Crystallization (Acetonitrile, -5 to 0°C) Ester->Crystal Final Pure trans-Isomer (>85% Yield) Crystal->Final

Caption: Workflow for the synthesis and purification of this compound.

TroubleshootingTree Start Low Purity Observed CheckNMR Analyze Product (e.g., NMR, LC-MS) Start->CheckNMR Incomplete Starting Material or Intermediate Detected? CheckNMR->Incomplete Check for incomplete reaction IsomerRatio Incorrect Isomer Ratio? Incomplete->IsomerRatio No Sol_Incomplete Verify Reaction Conditions: - Temp (50-60°C for ring) - H2 Pressure (1-4 bar for ring) - Catalyst Activity/Loading - Reaction Time Incomplete->Sol_Incomplete Yes UnknownPeaks Unknown Peaks Present? IsomerRatio->UnknownPeaks No Sol_Isomer Optimize Purification: - Control Cooling Rate - Check Antisolvent (Acetonitrile) - Ensure proper HCl salt formation IsomerRatio->Sol_Isomer Yes Sol_Unknown Investigate Side Reactions: - Check for Oxidation (use inert atm) - Analyze Starting Material Purity - Consider Solvent Impurities UnknownPeaks->Sol_Unknown Yes

Caption: Troubleshooting decision tree for low purity issues.

Data Presentation

Table 1: Comparative Reaction Conditions for Two-Step Hydrogenation [1]

ParameterStep 1 (Nitro Group Reduction)Step 2 (Aromatic Ring Saturation)
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid
Catalyst 5-10 wt% Palladium on Carbon (Pd/C)5-10 wt% Palladium on Carbon (Pd/C)
Solvent Protic (Water is preferred)Protic (Water is preferred)
Temperature 40–50°C (Optimized: 44–46°C)50–60°C (Optimized: 55–58°C)
H₂ Pressure 0.1–0.6 bar overpressure1–4 bar overpressure
Key Product 4-Aminophenylacetic acid4-Aminocyclohexylacetic acid
Trans:Cis Ratio N/A60–70% trans

Table 2: Key Parameters for Purification via Crystallization [1][3]

ParameterDescription
Esterification Reagent Ethanol saturated with HCl gas (10–12 M)
Esterification Conditions Reflux (78–80°C) for 1–3 hours
Antisolvent Acetonitrile
Crystallization Temp. Gradual cooling to -5°C to 0°C
Washing Cold acetonitrile rinses
Expected Yield >85% after recrystallization

Experimental Protocols

Protocol 1: Two-Step Catalytic Hydrogenation of 4-Nitrophenylacetic Acid [1][2]

  • Vessel Preparation: Charge a suitable hydrogenation reactor with 4-nitrophenylacetic acid and a protic solvent such as deionized water.

  • Inerting: Purge the reactor with nitrogen gas to remove oxygen.

  • Catalyst Addition: Add 5-10 wt% Pd/C catalyst as a slurry in the same solvent.

  • Step 1 (Nitro Reduction): Pressurize the reactor with hydrogen to 0.1–0.6 bar overpressure. Heat the mixture to 44–46°C and maintain until hydrogen uptake slows significantly.

  • Step 2 (Ring Saturation): Without isolating the intermediate, increase the reactor temperature to 55–58°C and increase the hydrogen pressure to a maximum of 4.0 bar overpressure.

  • Reaction Completion: Continue the reaction until hydrogen uptake ceases, indicating the completion of the ring saturation.

  • Catalyst Removal: Cool the reaction mixture to room temperature, purge with nitrogen, and filter the catalyst under an inert atmosphere. The resulting filtrate contains the crude this compound.

Protocol 2: Purification by Esterification and Crystallization [1][3]

  • Solvent Removal: Concentrate the aqueous filtrate from Protocol 1 under vacuum to remove most of the water.

  • Esterification: Add hydrochloric ethanol to the residue and heat the mixture to reflux for 1-3 hours to form the ethyl ester hydrochloride salt.

  • Solvent Exchange: Distill off the ethanol under vacuum. Add fresh ethanol and distill again to remove residual water.

  • Crystallization: To the resulting residue, add acetonitrile. A portion of the acetonitrile may be distilled off to aid in removing any final traces of other solvents.

  • Precipitation: Cool the acetonitrile solution slowly to a temperature between -5°C and 0°C to induce crystallization of the trans isomer.

  • Isolation and Washing: Collect the precipitated crystals by centrifugation or filtration. Wash the crystals with two portions of cold (0°C to -5°C) acetonitrile.

  • Drying: Dry the solid product under vacuum at a temperature up to 60°C until a constant weight is achieved.

References

Technical Support Center: Purification of 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of 2-(4-aminocyclohexyl)acetic acid, addressing common challenges and frequently asked questions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete hydrogenation of the aromatic ring.Ensure the second hydrogenation step is carried out at a temperature between 50-60°C and a hydrogen overpressure of 1-4 bar. Temperatures below 55°C may result in incomplete saturation[1].
Over-hydrogenation during the initial nitro reduction step.Maintain the temperature for the nitro group reduction between 40-50°C. Temperatures exceeding 50°C can lead to over-hydrogenation and a decrease in yield by 15-20%[1].
Loss of product during crystallization.Optimize the cooling process during crystallization. Gradual cooling to -5 to 0°C is recommended to maximize crystal precipitation[1][2]. Ensure the correct anti-solvent (e.g., acetonitrile) is used[1][2].
High cis-Isomer Content in Final Product Inefficient separation of cis and trans isomers.The separation of cis and trans isomers of the free acid is challenging[2]. Convert the mixture to the ethyl ester hydrochloride salt, as this form allows for more efficient separation by crystallization. Treating the cis/trans mixture of the ethyl ester HCl salt with acetonitrile can isolate the trans product with high purity[2].
Suboptimal hydrogenation conditions.The hydrogenation of 4-aminophenylacetic acid typically yields a trans:cis ratio of 60-70%[1]. While difficult to alter significantly, ensuring optimal catalyst (Pd/C) and solvent (protic, like water) are used is crucial[1][2].
Presence of Aromatic Impurities Incomplete saturation of the benzene ring during the second hydrogenation step.Increase the hydrogen pressure (within the 1-4 bar range) and/or the reaction temperature (to 55-58°C) to ensure complete ring saturation[1]. Temperatures below 55°C can leave 10-15% aromatic byproducts[1].
Poor Crystal Formation Incorrect solvent or anti-solvent system.For the ethyl ester hydrochloride salt, acetonitrile is an effective anti-solvent to induce crystallization from an ethanolic solution[1][2].
Supersaturation issues.After adding the anti-solvent, consider seeding with a small crystal of the pure product to initiate crystallization. Ensure a gradual cooling process[1].

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis and subsequent purification of this compound?

A1: The most frequently cited starting material is 4-nitrophenylacetic acid[1][2][3]. This compound undergoes a two-step hydrogenation process to yield the desired product[1].

Q2: Why is the product often converted to its ethyl ester hydrochloride salt for purification?

A2: The free acid form of this compound presents challenges in separating the cis and trans isomers with high efficiency[2][3]. Converting the mixture to the ethyl ester hydrochloride salt facilitates the separation, allowing for the isolation of the desired trans isomer in high purity through crystallization, particularly with the use of acetonitrile[2].

Q3: What are the key parameters to control during the hydrogenation process to maximize the yield of the trans isomer?

A3: The hydrogenation is a two-stage process. For the initial nitro group reduction, the temperature should be maintained between 40-50°C[1][3]. For the subsequent aromatic ring saturation, the temperature should be increased to 50-60°C (optimally 55-58°C) with a hydrogen overpressure of 1-4 bar[1][3]. Using a protic solvent like water is also critical for high reaction rates and stereochemical control[1].

Q4: What is a reliable method for crystallizing the purified product?

A4: After converting the 4-aminocyclohexyl acetic acid to its ethyl ester hydrochloride salt in an ethanolic solution, acetonitrile is added as an anti-solvent. The solution is then cooled to between -5°C and 0°C to precipitate the crystals. The resulting solid can be washed with cold acetonitrile to remove residual impurities[1][2][4][5].

Q5: Are there alternative purification methods besides crystallization?

A5: While crystallization of the ethyl ester hydrochloride is the most prominently described method for this specific compound, general amino acid purification techniques that could be adapted include ion-exchange chromatography and size-exclusion chromatography[6][7]. These methods separate amino acids based on their charge or size, respectively[6].

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Hydrogenation

Parameter Step 1: Nitro Group Reduction Step 2: Aromatic Ring Saturation
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid
Catalyst 5-10 wt% Palladium on Carbon (Pd/C)5-10 wt% Palladium on Carbon (Pd/C)
Solvent Protic (e.g., Water, Ethanol)Protic (e.g., Water, Ethanol)
Temperature 40–50°C (Optimized at 44–46°C)50–60°C (Optimized at 55–58°C)
H₂ Pressure 0.1–0.6 bar overpressure1–4 bar overpressure
Outcome 4-Aminophenylacetic acidThis compound
Data sourced from[1][2][3].

Table 2: Typical Purification Outcomes

Parameter Value
Typical trans:cis Isomer Ratio after Hydrogenation 60-70% trans[1]
Yield after Recrystallization of Ethyl Ester HCl Salt >85%[1]
Melting Point of trans-ethyl ester HCl salt 173-176 °C[2][3], 177 °C[5][8]
Data sourced from[1][2][3][5][8].

Experimental Protocol: Purification via Esterification and Crystallization

This protocol outlines the purification of a crude mixture of this compound isomers.

1. Esterification to Ethyl Ester Hydrochloride: a. Suspend the crude this compound in ethanol. b. Add ethanolic HCl (e.g., a 6.5N solution or ethanol saturated with HCl gas)[1][4]. c. Heat the mixture to reflux (approximately 78-80°C) for 1-3 hours to complete the esterification[1][2]. d. Monitor the reaction completion via a suitable analytical method (e.g., TLC or LC-MS).

2. Solvent Exchange and Concentration: a. Once the esterification is complete, distill off the ethanol under vacuum[4][5]. b. To remove residual water, add absolute ethanol and distill again under vacuum. The water content should be minimized (e.g., below 10%)[5].

3. Crystallization: a. To the concentrated residue, add acetonitrile, which acts as an anti-solvent[1][2]. b. A portion of the solvent may be distilled off to reach the optimal concentration for crystallization[2][4]. c. Gradually cool the solution to a temperature between -5°C and 0°C to induce the precipitation of the trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride crystals[1][2].

4. Isolation and Washing: a. Isolate the precipitated crystals by centrifugation or filtration[2][3]. b. Wash the crystals with cold acetonitrile (in one or more portions) to remove the more soluble cis-isomer and other impurities[1][2]. Maintain the low temperature during washing.

5. Drying: a. Dry the purified crystals under vacuum at a temperature up to 60°C until a constant weight is achieved[2][3]. The final product is the purified trans-isomer as its ethyl ester hydrochloride salt.

6. (Optional) Hydrolysis to Free Acid: a. If the free acid is required, the purified ethyl ester hydrochloride can be hydrolyzed under acidic conditions[1].

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 4-Nitrophenylacetic Acid Step1 Step 1: Nitro Reduction (H₂, Pd/C, 40-50°C) Start->Step1 Intermediate 4-Aminophenylacetic Acid Step1->Intermediate Step2 Step 2: Ring Saturation (H₂, Pd/C, 50-60°C) Intermediate->Step2 Crude Crude Product (cis/trans mixture) Step2->Crude Esterification Esterification (Ethanol, HCl) Crude->Esterification Ester Ethyl Ester HCl Salt (in Ethanol) Esterification->Ester Crystallization Crystallization (Add Acetonitrile, Cool to -5 to 0°C) Ester->Crystallization Filtration Filtration & Washing (Cold Acetonitrile) Crystallization->Filtration Purified Purified trans-Isomer (Ethyl Ester HCl Salt) Filtration->Purified Waste Filtrate (contains cis-isomer and impurities) Filtration->Waste

Caption: Purification workflow for this compound.

References

avoiding incomplete reaction in 2-(4-aminocyclohexyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(4-aminocyclohexyl)acetic acid, with a particular focus on avoiding incomplete reactions.

Troubleshooting Guides

Issue: Incomplete Reduction of the Nitro Group

If you are observing the presence of the starting material, 4-nitrophenylacetic acid, or the intermediate 4-aminophenylacetic acid after the second hydrogenation step, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Catalyst Inactivity Use fresh Palladium on carbon (Pd/C) catalyst (5-10 wt%). Ensure proper handling and storage of the catalyst to prevent deactivation. Consider using a different catalyst like Raney-Ni if Pd/C proves ineffective.
Insufficient Hydrogen Pressure For the initial nitro group reduction, maintain a hydrogen overpressure of 0.1–0.6 bar.[1][2] Ensure the reaction vessel is properly sealed and there are no leaks.
Suboptimal Temperature Maintain the reaction temperature between 40–50°C (optimally 44–46°C) for the nitro group reduction.[1][3] Temperatures below this range can lead to slow or incomplete reaction, while temperatures above 50°C may cause over-hydrogenation.[1]
Inadequate Reaction Time Monitor the reaction progress by techniques such as TLC or HPLC. Ensure sufficient reaction time for the complete disappearance of the starting material.
Improper Solvent Protic solvents like water or ethanol are recommended.[1] Water is often preferred as it can facilitate substrate-catalyst interactions.[1]

Issue: Incomplete Saturation of the Aromatic Ring

If your product mixture contains a significant amount of 4-aminophenylacetic acid after the second hydrogenation step, address the following parameters.

Potential Cause Recommended Solution
Insufficient Hydrogen Pressure Increase the hydrogen overpressure to 1–4 bar for the aromatic ring saturation step.[1][2] Pressures below 1 bar can significantly prolong the reaction time.[1]
Suboptimal Temperature Increase the reaction temperature to 50–60°C (optimally 55–58°C).[1][3] Temperatures below 55°C may result in incomplete ring saturation.[1]
Catalyst Deactivation The same catalyst from the first step can be used, but fresh catalyst may be required if deactivation is suspected. Catalyst deactivation can be accelerated by pressures exceeding 0.6 bar in the first step.[1]
Insufficient Reaction Time Allow for adequate reaction time and monitor the progress to ensure the complete conversion of the aromatic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that is prone to incomplete reactions?

A1: The most prevalent method is the catalytic hydrogenation of 4-nitrophenylacetic acid. This is typically a two-step process within a single reaction sequence. The first step is the reduction of the nitro group to an amine, forming 4-aminophenylacetic acid. The second step is the hydrogenation of the aromatic ring to yield 4-aminocyclohexylacetic acid. Incomplete reaction can occur at either of these stages.[1][2][4]

Q2: What are the main intermediates that can be observed in an incomplete reaction?

A2: The primary intermediate from an incomplete nitro reduction is 4-aminophenylacetic acid. If the subsequent ring saturation is incomplete, this same intermediate will be present in the final product mixture.

Q3: How can I monitor the progress of the reaction to ensure its completion?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, staining with a suitable agent like ninhydrin can help visualize the amino-containing compounds. HPLC analysis allows for the quantification of the starting material, intermediates, and the final product.

Q4: What is the typical cis/trans isomer ratio, and how can it be influenced?

A4: The hydrogenation of 4-aminophenylacetic acid typically yields a mixture of cis and trans isomers of 4-aminocyclohexylacetic acid. The trans isomer is often the desired product. The reaction conditions can influence the isomer ratio, with some reports indicating a trans:cis ratio of around 60-70%.[1] Higher trans selectivity has been observed in ethanol compared to water, though reaction times may be longer.[1]

Q5: Can the final product be purified to remove unreacted intermediates?

A5: Yes, purification can be achieved through crystallization. The final product is often converted to its hydrochloride salt, for example, by refluxing in ethanolic HCl, to facilitate crystallization and isolation of the desired trans isomer.[2][4]

Experimental Protocol: Two-Step Hydrogenation of 4-Nitrophenylacetic Acid

This protocol is a general guideline based on published procedures.[1][3][5] Optimization may be required for specific laboratory conditions.

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Deionized water (or Ethanol)

  • Hydrogen gas

  • Nitrogen gas

  • Ethanol

  • 30% Hydrochloric acid in ethanol

Equipment:

  • Hydrogenation reactor (autoclave)

  • Filtration apparatus

Procedure:

Step 1: Reduction of the Nitro Group

  • Charge the autoclave with 4-nitrophenylacetic acid and deionized water.

  • Inert the vessel with nitrogen gas.

  • Carefully add a slurry of 10% Pd/C in deionized water.

  • Pressurize the reactor with hydrogen to 0.1–0.6 bar overpressure.

  • Heat the reaction mixture to 44–46°C and maintain with stirring.

  • Monitor hydrogen uptake. The reaction is complete when hydrogen uptake ceases or slows significantly.

Step 2: Saturation of the Aromatic Ring

  • Without isolating the intermediate, increase the temperature of the reaction mixture to 55–58°C.

  • Increase the hydrogen pressure to a maximum of 4.0 bar overpressure.

  • Continue the hydrogenation until hydrogen uptake is complete.

  • Cool the mixture to 25–30°C and purge the reactor with nitrogen.

  • Filter the catalyst from the reaction mixture.

Step 3: Esterification and Isolation

  • The aqueous filtrate containing 4-aminocyclohexylacetic acid is concentrated under vacuum.

  • Add ethanol to the residue and distill again to remove water.

  • To the ethanolic solution, add 30% hydrochloric acid in ethanol and reflux for approximately 2 hours.[5]

  • Cool the solution to precipitate the ethyl 2-(4-aminocyclohexyl)acetate hydrochloride.

  • Isolate the product by filtration, wash with cold ethanol, and dry.

Quantitative Data Summary

Table 1: Reaction Parameters for Two-Step Hydrogenation

ParameterStep 1: Nitro ReductionStep 2: Ring Saturation
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid
Catalyst 5-10 wt% Pd/C5-10 wt% Pd/C
Solvent Water or EthanolWater or Ethanol
Temperature 40–50°C (Optimized: 44–46°C)[1][3]50–60°C (Optimized: 55–58°C)[1][3]
Pressure 0.1–0.6 bar overpressure[1][2]1–4 bar overpressure[1][2]
Key Product 4-Aminophenylacetic acid4-Aminocyclohexylacetic acid

Visualizations

G cluster_0 Synthesis Pathway A 4-Nitrophenylacetic Acid B 4-Aminophenylacetic Acid A->B Step 1: Nitro Reduction H₂, Pd/C 40-50°C, 0.1-0.6 bar C This compound B->C Step 2: Ring Saturation H₂, Pd/C 50-60°C, 1-4 bar

Caption: Synthetic pathway of this compound.

G cluster_1 Troubleshooting Workflow Start Incomplete Reaction Detected CheckStep Identify Incomplete Step (Nitro Reduction or Ring Saturation?) Start->CheckStep NitroParams Check Nitro Reduction Parameters: - Catalyst Activity - H₂ Pressure (0.1-0.6 bar) - Temperature (40-50°C) CheckStep->NitroParams Nitro Reduction RingParams Check Ring Saturation Parameters: - Catalyst Activity - H₂ Pressure (1-4 bar) - Temperature (50-60°C) CheckStep->RingParams Ring Saturation Optimize Optimize Reaction Conditions NitroParams->Optimize RingParams->Optimize End Reaction Complete Optimize->End

Caption: Troubleshooting workflow for incomplete reactions.

G cluster_2 Parameter Relationships Temp Temperature Time Reaction Time Temp->Time Yield Yield & Completion Temp->Yield Pressure Pressure Pressure->Time Pressure->Yield Catalyst Catalyst Activity Catalyst->Time Catalyst->Yield Time->Yield

Caption: Key parameter relationships affecting reaction outcome.

References

Technical Support Center: Catalyst Poisoning in the Synthesis of 2-(4-aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of 2-(4-aminocyclohexyl)acetic acid.

Troubleshooting Guides

This section addresses specific problems observed during the synthesis, their probable causes related to catalyst poisoning, and recommended solutions.

Problem 1: Slow or Incomplete Hydrogenation of 4-Nitrophenylacetic Acid to 4-Aminophenylacetic Acid

Observed Symptoms:

  • Hydrogen uptake is slow or stalls completely during the first hydrogenation step.

  • The reaction does not go to completion, leaving a significant amount of starting material.

  • The catalyst (e.g., Pd/C) appears black and aggregated.

Probable Cause: The Palladium on carbon (Pd/C) catalyst is likely poisoned by sulfur-containing impurities present in the 4-nitrophenylacetic acid starting material or the solvent. Sulfur compounds strongly adsorb onto the active sites of palladium, blocking them and preventing the catalytic reaction.

Recommended Solutions:

  • Feedstock Purification: Purify the 4-nitrophenylacetic acid starting material. Recrystallization from a suitable solvent like an ethanol/water mixture can help remove sulfur impurities.[1]

  • Use of a Guard Bed: Pass the reactant solution through a bed of a suitable adsorbent, such as activated carbon or a dedicated sulfur scavenger, before it enters the reactor.

  • Increase Catalyst Loading: While not ideal, a temporary solution is to increase the catalyst loading to compensate for the poisoned sites. This is not a cost-effective long-term solution.

  • Catalyst Regeneration: If the catalyst is confirmed to be poisoned by sulfur, it can be regenerated.

Troubleshooting Summary: Slow Nitro Group Reduction
Symptom Slow or incomplete reaction in the first hydrogenation step.
Probable Cause Sulfur poisoning of the Pd/C catalyst.
Immediate Action Increase catalyst loading (short-term solution).
Long-Term Solution Purify starting materials or use a guard bed.
Catalyst Action Regenerate the poisoned catalyst.
Problem 2: Low Conversion or Stalled Reaction During the Hydrogenation of 4-Aminophenylacetic Acid to this compound

Observed Symptoms:

  • The second hydrogenation step (aromatic ring saturation) is sluggish or does not proceed to completion.

  • Analysis of the reaction mixture shows a large amount of the intermediate, 4-aminophenylacetic acid.

  • This issue is more pronounced when using Raney Nickel as the catalyst.

Probable Cause: The catalyst, particularly Raney Nickel, is being inhibited or poisoned by the amine product, this compound, or the intermediate, 4-aminophenylacetic acid. Amines can strongly adsorb onto the catalyst's active sites, leading to self-inhibition and a decrease in catalytic activity.[2]

Recommended Solutions:

  • pH Control: The addition of a small amount of a weak acid, such as acetic acid, can protonate the amine groups, reducing their ability to coordinate with the catalyst surface and thereby mitigating catalyst inhibition.

  • Ammonia Addition: In some cases, the presence of ammonia can suppress the formation of secondary amines, which can be stronger catalyst poisons.[3]

  • Catalyst Choice: If product inhibition is severe with Raney Nickel, consider using a more robust catalyst like a rhodium-based catalyst, which can be less susceptible to amine poisoning.

  • Catalyst Regeneration: A poisoned Raney Nickel catalyst can be regenerated.

Troubleshooting Summary: Incomplete Aromatic Ring Saturation
Symptom Slow or incomplete reaction in the second hydrogenation step.
Probable Cause Amine-induced inhibition/poisoning of the catalyst (especially Raney Nickel).
Immediate Action Adjust the reaction pH by adding a small amount of weak acid.
Long-Term Solution Optimize reaction conditions (e.g., ammonia addition) or switch to a more resistant catalyst.
Catalyst Action Regenerate the poisoned catalyst.
Problem 3: Poor trans:cis Isomer Ratio in the Final Product

Observed Symptoms:

  • The final product, this compound, has a higher than desired proportion of the cis isomer. The typical desired trans:cis ratio is around 60-70%.[4]

Probable Cause: Partial poisoning of the catalyst can alter its surface properties, leading to a change in the stereoselectivity of the hydrogenation reaction. A partially deactivated catalyst may have a reduced ability to favor the formation of the thermodynamically more stable trans isomer.

Recommended Solutions:

  • Ensure High Catalyst Activity: Use a fresh, highly active catalyst. If reusing catalyst, ensure it is properly regenerated to restore its full activity and selectivity.

  • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the formation of the trans isomer. However, this may also decrease the reaction rate.

  • Catalyst Selection: Different catalysts can exhibit different stereoselectivities. If a poor isomer ratio persists with Pd/C, consider testing other hydrogenation catalysts like platinum-based catalysts.

  • Downstream Isomerization: If a satisfactory trans:cis ratio cannot be achieved directly, consider a post-synthesis isomerization step. For example, transaminases can be used to convert the cis-diastereomer to the desired trans-isomer.[5]

Troubleshooting Summary: Poor trans:cis Ratio
Symptom Higher than expected proportion of the cis isomer in the final product.
Probable Cause Altered catalyst surface and selectivity due to partial poisoning.
Immediate Action Use a fresh batch of catalyst.
Long-Term Solution Optimize reaction conditions (temperature, pressure) and ensure complete catalyst regeneration between runs.
Alternative Approach Employ a downstream enzymatic resolution/isomerization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the synthesis of this compound?

A1: The most common poisons depend on the catalyst used. For Palladium on carbon (Pd/C), sulfur compounds are a major concern and can originate from the starting materials. For Raney Nickel, both sulfur compounds and nitrogen-containing molecules, including the amine product itself, can act as inhibitors or poisons.

Q2: How can I detect if my catalyst is poisoned?

A2: A significant drop in reaction rate, incomplete conversion, or a change in product selectivity (e.g., a lower trans:cis ratio) are strong indicators of catalyst poisoning. Characterization techniques such as X-ray photoelectron spectroscopy (XPS) can be used to detect the presence of poisons like sulfur on the catalyst surface.

Q3: Is it possible to regenerate a poisoned catalyst?

A3: Yes, regeneration is often possible. For sulfur-poisoned Pd/C, a common method is controlled oxidation at elevated temperatures to burn off the sulfur, followed by reduction. For amine-inhibited Raney Nickel, washing with a dilute acid solution followed by a base wash can help remove the adsorbed amines.[6] In some cases, a simple solvent wash or treatment under a hydrogen atmosphere at elevated temperature can restore activity.

Q4: Can I reuse the catalyst for this synthesis?

A4: Yes, both Pd/C and Raney Nickel can be reused. However, it is crucial to either regenerate the catalyst between runs or to ensure that the feedstock is sufficiently pure to prevent cumulative poisoning. The number of times a catalyst can be recycled depends on the specific reaction conditions and the purity of the materials used.

Q5: How does catalyst poisoning affect the trans:cis isomer ratio?

A5: Catalyst poisoning can alter the surface structure and electronic properties of the catalyst's active sites. This can change the way the substrate adsorbs onto the catalyst surface during the hydrogenation of the aromatic ring, leading to a decrease in the stereoselectivity and a lower trans:cis ratio in the final product.

Experimental Protocols

Synthesis of this compound

This two-step hydrogenation process starts from 4-nitrophenylacetic acid.

Step 1: Hydrogenation of 4-Nitrophenylacetic Acid to 4-Aminophenylacetic Acid [4]

  • Materials:

    • 4-Nitrophenylacetic acid

    • 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w of the substrate)

    • Solvent: Deionized water or ethanol

    • Hydrogen gas

  • Procedure:

    • Charge a suitable hydrogenation reactor with 4-nitrophenylacetic acid and the solvent.

    • Purge the reactor with an inert gas (e.g., nitrogen) and then add the Pd/C catalyst as a slurry in the solvent.

    • Pressurize the reactor with hydrogen to 0.1–0.6 bar.

    • Heat the reaction mixture to 44–46 °C with vigorous stirring.

    • Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

    • The resulting mixture containing 4-aminophenylacetic acid is used directly in the next step.

Step 2: Hydrogenation of 4-Aminophenylacetic Acid to this compound [4]

  • Procedure:

    • Increase the temperature of the reaction mixture from Step 1 to 55–58 °C.

    • Increase the hydrogen pressure to 1–4 bar.

    • Continue the hydrogenation with vigorous stirring until hydrogen uptake ceases.

    • Cool the reactor to room temperature and purge with an inert gas.

    • Filter the catalyst from the reaction mixture. The resulting solution contains this compound.

Regeneration of Sulfur-Poisoned Pd/C Catalyst
  • Procedure:

    • Filter the poisoned catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., water, then ethanol) to remove any adsorbed organic material.

    • Dry the catalyst in an oven at a temperature below 100 °C.

    • Place the dried catalyst in a furnace and heat it in a controlled air or oxygen atmosphere. The temperature and duration of this oxidative treatment will depend on the extent of poisoning but can range from 200 to 400 °C.

    • After the oxidative treatment, the catalyst needs to be re-reduced. This is typically done under a hydrogen atmosphere at an elevated temperature.

Visualizations

CatalystPoisoningWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Catalyst Poisoning Start Start with 4-Nitrophenylacetic Acid Step1 Step 1: Nitro Group Hydrogenation (Pd/C or Raney Ni) Start->Step1 Intermediate 4-Aminophenylacetic Acid Step1->Intermediate Problem Low Yield / Slow Reaction? Step1->Problem Issue Detected Step2 Step 2: Aromatic Ring Hydrogenation (Pd/C or Raney Ni) Intermediate->Step2 Product This compound (trans/cis mixture) Step2->Product Step2->Problem Issue Detected CheckPurity Check Purity of Starting Materials Problem->CheckPurity CheckCatalyst Inspect Catalyst (Color, Aggregation) Problem->CheckCatalyst PoisoningSuspected Poisoning Suspected CheckPurity->PoisoningSuspected Impurities Found CheckCatalyst->PoisoningSuspected Signs of Deactivation Regenerate Regenerate Catalyst PoisoningSuspected->Regenerate Optimize Optimize Conditions (pH, Additives) PoisoningSuspected->Optimize Replace Replace Catalyst PoisoningSuspected->Replace Regenerate->Step1 Use Regenerated Catalyst Replace->Step1 Use Fresh Catalyst

Troubleshooting workflow for catalyst poisoning.

PoisoningMechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_poisons Poisons ActiveSite Active Site Product Desired Product ActiveSite->Product Catalytic Conversion BlockedSite Blocked Active Site Substrate Substrate (e.g., 4-Nitrophenylacetic acid) Substrate->ActiveSite Adsorption H2 Hydrogen (H2) H2->ActiveSite Adsorption Sulfur Sulfur Compounds Sulfur->ActiveSite Strong Adsorption (Poisoning) Amine Amine Products Amine->ActiveSite Adsorption (Inhibition)

Mechanism of catalyst poisoning and inhibition.

RegenerationLogic Start Deactivated Catalyst (e.g., Pd/C or Raney Ni) IdentifyPoison Identify the Type of Poison Start->IdentifyPoison SulfurPoison Sulfur Poisoning IdentifyPoison->SulfurPoison Sulfur Detected AminePoison Amine Inhibition IdentifyPoison->AminePoison Amine Adsorption OxidativeTreatment Oxidative Treatment (e.g., heating in air) SulfurPoison->OxidativeTreatment AcidBaseWash Acid/Base Washing AminePoison->AcidBaseWash SolventWash Solvent Wash / H2 Treatment AminePoison->SolventWash Reduction Reduction Step (H2 atmosphere) OxidativeTreatment->Reduction RegeneratedCatalyst Regenerated Catalyst AcidBaseWash->RegeneratedCatalyst SolventWash->RegeneratedCatalyst Reduction->RegeneratedCatalyst

Logical steps for catalyst regeneration.

References

Technical Support Center: Optimizing Stereochemical Control in 2-(4-Aminocyclohexyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-aminocyclohexyl)acetic acid, with a focus on achieving optimal stereochemical control.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly concerning the control of cis/trans diastereomers.

Issue Potential Cause(s) Recommended Solution(s)
Low trans:cis Isomer Ratio Single-step hydrogenation of 4-nitrophenylacetic acid.Implement a two-step hydrogenation process. First, reduce the nitro group at a lower temperature (40-50°C) and pressure (0.1-0.6 bar), then saturate the aromatic ring at a higher temperature (50-60°C) and pressure (1-4 bar)[1][2].
Inappropriate catalyst or solvent selection.Palladium on carbon (Pd/C) is a commonly used catalyst. Protic solvents like water or ethanol are recommended. Water is often preferred for its ability to facilitate substrate-catalyst interactions[1][3].
Difficult Separation of cis and trans Isomers Similar solubility of the free amino acid isomers.Convert the mixture of cis and trans 4-aminocyclohexylacetic acid to their ethyl ester hydrochloride salts. The trans isomer can then be selectively crystallized from acetonitrile[1][2].
Co-precipitation of isomers.Optimize crystallization conditions. Gradual cooling to -5 to 0°C can improve selective precipitation of the trans isomer[3].
Incomplete Hydrogenation Insufficient catalyst activity or deactivation.Ensure the catalyst is fresh or properly activated. Use a sufficient catalyst loading, typically 5-10 wt% of the starting material[4].
Inadequate hydrogen pressure or reaction time.Increase hydrogen pressure within the recommended range for the specific step. Monitor hydrogen uptake to ensure the reaction goes to completion.
Side Reactions (e.g., Oxidation) Presence of oxidizing agents or exposure to air.Conduct the reaction under an inert atmosphere (e.g., nitrogen). Ensure all reagents and solvents are free from oxidizing impurities[3].

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to increase the yield of the trans isomer in the synthesis of this compound?

A1: A two-step hydrogenation of 4-nitrophenylacetic acid is a highly effective method. This process involves the selective reduction of the nitro group to an amine at a lower temperature and pressure, followed by the hydrogenation of the aromatic ring at a higher temperature and pressure. This stepwise approach has been shown to significantly improve the trans:cis isomer ratio compared to a single-step hydrogenation[1][2].

Q2: How can I effectively separate the trans and cis isomers of this compound?

A2: Separation can be challenging due to the similar physical properties of the isomers. A practical approach is to convert the mixture to their ethyl ester hydrochloride salts. The trans isomer hydrochloride salt has lower solubility in acetonitrile, allowing for its selective crystallization and isolation in high purity[1][2].

Q3: What are the optimal reaction conditions for the two-step hydrogenation process?

A3: For the first step (nitro group reduction), typical conditions are 40-50°C and 0.1-0.6 bar of hydrogen pressure using a Pd/C catalyst in a protic solvent like water. For the second step (aromatic ring saturation), the temperature is raised to 50-60°C and the hydrogen pressure is increased to 1-4 bar[1][2].

Q4: Are there any biocatalytic methods to improve the stereochemical purity?

A4: Yes, transaminases have been successfully employed to convert the undesired cis-diastereomer into the desired trans-amine. This enzymatic approach can achieve a high diastereomeric excess (de > 99%) of the trans isomer.

Q5: How can I achieve enantiomerically pure this compound?

A5: While the primary focus of many syntheses is on controlling the cis/trans diastereomers, achieving enantiopurity requires different strategies. Two common methods are:

  • Asymmetric Synthesis: This involves using a chiral auxiliary or a chiral catalyst to introduce the desired stereochemistry during the synthesis[5][6][7].

  • Chiral Resolution: This method separates a racemic mixture of enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization[5][8].

Experimental Protocols

Two-Step Catalytic Hydrogenation for High trans-Selectivity

This protocol is adapted from patented procedures to maximize the yield of the trans isomer of this compound[1][2].

Step 1: Reduction of the Nitro Group

  • Charge a suitable autoclave reactor with 4-nitrophenylacetic acid and a protic solvent (e.g., deionized water).

  • Add 5-10% Palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen to 0.1-0.6 bar.

  • Heat the reaction mixture to 40-50°C and maintain with stirring until hydrogen uptake ceases, indicating the complete reduction of the nitro group to form 4-aminophenylacetic acid.

Step 2: Hydrogenation of the Aromatic Ring

  • Without isolating the intermediate, increase the reactor temperature to 50-60°C.

  • Increase the hydrogen pressure to 1-4 bar.

  • Continue the reaction with vigorous stirring until hydrogen uptake is complete.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • The resulting aqueous solution contains a mixture of cis- and trans-2-(4-aminocyclohexyl)acetic acid with an enhanced trans ratio.

Step 3: Isolation of the trans Isomer

  • The aqueous filtrate is concentrated under vacuum.

  • The residue is taken up in ethanol containing hydrochloric acid and heated to reflux to form the ethyl ester hydrochloride.

  • The solvent is removed, and the residue is treated with acetonitrile.

  • The mixture is cooled to -5 to 0°C to induce crystallization.

  • The precipitated solid, enriched in trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride, is collected by filtration and washed with cold acetonitrile.

Data Presentation

Table 1: Influence of Hydrogenation Method on trans:cis Isomer Ratio

Hydrogenation MethodCatalystStarting Materialtrans:cis RatioReference
Single-StepRaney-Ni4-nitrophenylacetic acid sodium salt~81:19[1][9]
Single-StepPd/C4-nitrophenylacetic acid~70% cis[1]
Two-StepPd/C4-nitrophenylacetic acid60-70% trans[1]

Note: The data indicates that the two-step hydrogenation with Pd/C significantly favors the formation of the trans isomer compared to a single-step process with the same catalyst.

Visualizations

two_step_hydrogenation start 4-Nitrophenylacetic Acid intermediate 4-Aminophenylacetic Acid start->intermediate Step 1: H2, Pd/C 40-50°C, 0.1-0.6 bar product cis/trans-2-(4-Aminocyclohexyl)acetic Acid (enriched in trans) intermediate->product Step 2: H2, Pd/C 50-60°C, 1-4 bar

Caption: Two-step hydrogenation pathway for enhanced trans selectivity.

chiral_resolution_workflow racemic Racemic Mixture (R- and S-enantiomers) add_cra Add Chiral Resolving Agent racemic->add_cra diastereomers Diastereomeric Salt Mixture add_cra->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 remove_cra1 Remove Resolving Agent diastereomer1->remove_cra1 remove_cra2 Remove Resolving Agent diastereomer2->remove_cra2 enantiomer1 Enantiomer 1 (Pure) remove_cra1->enantiomer1 enantiomer2 Enantiomer 2 (Pure) remove_cra2->enantiomer2

Caption: General workflow for chiral resolution of enantiomers.

References

Technical Support Center: High-Pressure Hydrogenation for 2-(4-aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-aminocyclohexyl)acetic acid via high-pressure hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the high-pressure hydrogenation of precursors like 4-aminophenylacetic acid to produce this compound.

Issue 1: Low or No Conversion of Starting Material

Q: My high-pressure hydrogenation of 4-aminophenylacetic acid shows low or no conversion to the desired product. What are the potential causes and how can I resolve this?

A: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Action: Ensure the catalyst (e.g., Palladium on Carbon - Pd/C, Ruthenium-based catalysts) is fresh and has been stored under appropriate conditions to prevent deactivation.[1][2] For Pd/C, it is often supplied as a water-wet paste to prevent ignition and maintain activity.

    • Action: If reusing catalyst, consider that it may be poisoned from previous reactions. Perform a catalyst regeneration step if applicable, or use fresh catalyst.[2]

    • Action: Increase catalyst loading. Typical loadings can range from 5-10 wt% relative to the starting material.[1]

  • Insufficient Hydrogen Pressure or Leakage:

    • Action: Verify the integrity of your high-pressure reactor seals to ensure there are no hydrogen leaks.

    • Action: While some hydrogenations can be performed at low pressures (1-4 bar), the hydrogenation of the aromatic ring of 4-aminophenylacetic acid can be challenging and may require higher pressures to achieve a reasonable reaction rate.[1] Some related aromatic amine hydrogenations are carried out at significantly higher pressures (e.g., up to 300 bar).[3]

  • Sub-optimal Temperature:

    • Action: The hydrogenation of the aromatic ring typically requires higher temperatures than, for example, the reduction of a nitro group. For the saturation of the benzene ring in 4-aminophenylacetic acid, temperatures in the range of 50-60°C are often optimal.[1] However, for other aromatic amines, temperatures as high as 140°C have been reported.[3]

  • Improper Solvent Choice:

    • Action: Protic solvents like water and ethanol are often effective for this type of hydrogenation.[1] Water's polarity can facilitate substrate-catalyst interactions.[1] In some cases, alcoholic solvents like ethanol or methanol are preferred.[4]

  • Substrate Purity:

    • Action: Impurities in the 4-aminophenylacetic acid starting material can act as catalyst poisons. Ensure the purity of your starting material.

Issue 2: Poor Cis/Trans Isomer Selectivity

Q: The hydrogenation is working, but I am getting an unfavorable mixture of cis and trans isomers of this compound. How can I improve the stereoselectivity?

A: Controlling the cis/trans ratio is a critical aspect of this synthesis, as often one isomer is the desired product for pharmaceutical applications. The formation of the cis isomer is generally favored in the hydrogenation of multisubstituted arenes.[5]

Factors Influencing Stereoselectivity and Potential Solutions:

  • Catalyst Choice:

    • Action: The choice of catalyst can significantly influence the isomer ratio. While Pd/C is commonly used, other catalysts like Ruthenium or Rhodium may offer different selectivity profiles.[2][3][6]

    • Action: Some processes utilize specific catalysts to enrich the trans isomer. For instance, enzymatic methods using transaminases are being explored to produce highly diastereopure trans-amines.[7][8]

  • Reaction Conditions:

    • Action: The temperature and pressure can affect the isomer ratio. A systematic optimization of these parameters is recommended. One patented process reports a trans:cis ratio of 60-70% using Pd/C at 50-60°C and 1-4 bar hydrogen pressure.[1] Another process using Raney-Ni at higher temperatures and pressures reports an 81% trans isomer content.[9]

  • Solvent System:

    • Action: The solvent can influence the approach of the substrate to the catalyst surface, thereby affecting the stereochemical outcome. Experiment with different protic solvents.

Issue 3: Catalyst Deactivation and Reusability

Q: My catalyst performance is degrading with each reuse. What causes catalyst deactivation and how can I mitigate it?

A: Catalyst deactivation in the hydrogenation of aromatic amines is a known issue, often caused by byproduct formation and strong adsorption of materials onto the catalyst surface.[2]

Causes of Deactivation and Mitigation Strategies:

  • Byproduct Formation:

    • Cause: Condensation reactions or hydrogenolysis can lead to the formation of byproducts that poison the catalyst.[10]

    • Action: The addition of ammonia has been used in some aromatic amine hydrogenations to suppress byproduct formation, though it can also poison the catalyst.[10] A careful balance is required. The use of water as a solvent has been shown to mitigate some of these issues.[2]

  • Strong Adsorption of Amines:

    • Cause: The amine functional group can strongly adsorb to the catalyst surface, potentially blocking active sites.[6]

    • Action: Performing the hydrogenation on the hydrochloride salt of the amine can prevent the free amine from poisoning the catalyst.[6]

  • Carbon Deposition:

    • Cause: At higher temperatures, carbonaceous deposits can form on the catalyst surface, a phenomenon known as coking.

    • Action: While generally a deactivating factor, controlled carbon deposition has been explored as a method to tune catalyst selectivity in some reforming reactions.[11] For this application, it is likely an undesirable side reaction. Running the reaction at the lowest effective temperature can help minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound via hydrogenation?

A1: The most common starting material is 4-aminophenylacetic acid.[1][12] Alternatively, a two-step, one-pot process can be employed starting from 4-nitrophenylacetic acid, where the nitro group is first reduced to an amine, followed by the hydrogenation of the aromatic ring.[1][9][13]

Q2: Which catalysts are most effective for this hydrogenation?

A2: Several catalysts can be used, with the choice impacting reaction conditions and selectivity:

  • Palladium on Carbon (Pd/C): Effective for both the nitro group reduction and the subsequent ring saturation.[1]

  • Ruthenium-based catalysts (e.g., Ruthenium dioxide, supported Ruthenium): Often used for the hydrogenation of aromatic amines and can be effective in water as a solvent.[2][3]

  • Raney Nickel (Raney-Ni): Has been used in processes aiming for a high trans isomer content, though often requiring high pressures and temperatures.[9]

  • Rhodium on Alumina: Has been shown to be effective for the hydrogenation of aromatic amines at atmospheric pressure in water.[6]

Q3: What are the key safety considerations for high-pressure hydrogenation?

A3: High-pressure hydrogenation involves significant safety risks that must be carefully managed:

  • Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.

  • High Pressure: The use of high-pressure equipment requires proper training and adherence to safety protocols. Regularly inspect the reactor for any signs of wear or damage.

  • Catalyst Handling: Some hydrogenation catalysts, particularly Pd/C, can be pyrophoric (ignite spontaneously in air) when dry. Handle them in a wet state or under an inert atmosphere.

  • Exothermic Reaction: Hydrogenation reactions are exothermic. Ensure adequate temperature control to prevent runaway reactions.

Q4: Can this reaction be performed in a continuous flow setup?

A4: Yes, continuous flow hydrogenation offers several advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for catalyst reuse in packed-bed reactors.[14][15] This technology is being increasingly adopted for hydrogenation reactions in the pharmaceutical industry.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Hydrogenation of 4-Aminophenylacetic Acid Precursors

ParameterMethod 1 (Two-Step, One-Pot)[1][9][13]Method 2 (Direct Hydrogenation)[3]Method 3 (High Trans Selectivity)[9]
Starting Material 4-Nitrophenylacetic acid4-[3-(3-methylphenyl)-propyl]aniline (example)4-Nitrophenylacetic acid sodium salt
Catalyst Pd/CRuthenium dioxideRaney-Ni
Solvent Water or other protic solventsDioxaneAqueous medium
Temperature Step 1: 40-50°C; Step 2: 50-60°C140°C130°C
Pressure Step 1: 0.1-0.6 bar; Step 2: 1-4 bar300 bar172 bar
Key Outcome trans:cis ratio of 60-70%71% yield~81% trans isomer

Experimental Protocols

Protocol 1: Two-Step, One-Pot Hydrogenation of 4-Nitrophenylacetic Acid using Pd/C

This protocol is based on a patented process for producing a mixture of cis and trans this compound.[1][9][13]

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of starting material)

  • Protic solvent (e.g., water, ethanol)

  • High-pressure autoclave with stirring and temperature control

  • Hydrogen gas source

Procedure:

  • Step 1: Nitro Group Reduction

    • Charge the autoclave with 4-nitrophenylacetic acid and the protic solvent.

    • Add the Pd/C catalyst slurry.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen.

    • Pressurize the reactor with hydrogen to 0.1-0.6 bar overpressure.

    • Heat the mixture to 40-50°C with vigorous stirring.

    • Monitor the reaction by hydrogen uptake until the theoretical amount for the reduction of the nitro group has been consumed. This in-situ forms 4-aminophenylacetic acid.

  • Step 2: Aromatic Ring Saturation

    • Without opening the reactor, increase the temperature to 50-60°C.

    • Increase the hydrogen pressure to 1-4 bar overpressure.

    • Continue stirring and monitor the reaction by hydrogen uptake until it ceases.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting solution contains this compound, which can be isolated and purified by standard methods such as crystallization, potentially after conversion to a salt.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactor Preparation cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Ring Hydrogenation cluster_workup Work-up charge_reactor Charge Autoclave with 4-Nitrophenylacetic Acid, Solvent, and Pd/C seal_purge Seal and Purge Reactor (Inert Gas then H2) charge_reactor->seal_purge set_cond1 Set Conditions: 40-50°C, 0.1-0.6 bar H2 seal_purge->set_cond1 monitor1 Monitor H2 Uptake set_cond1->monitor1 set_cond2 Set Conditions: 50-60°C, 1-4 bar H2 monitor1->set_cond2 monitor2 Monitor H2 Uptake set_cond2->monitor2 cooldown_vent Cool Down and Vent monitor2->cooldown_vent filter_catalyst Filter to Remove Catalyst cooldown_vent->filter_catalyst isolate_product Isolate and Purify Product filter_catalyst->isolate_product

Caption: Experimental workflow for the two-step hydrogenation.

Troubleshooting Logic

troubleshooting_logic decision decision action action start Experiment Start check_conversion Is Conversion > 95%? start->check_conversion low_conversion Low Conversion Issue check_conversion->low_conversion No check_selectivity Is Cis/Trans Ratio Acceptable? check_conversion->check_selectivity Yes check_catalyst Check Catalyst Activity (Fresh? Correct Loading?) low_conversion->check_catalyst check_conditions Verify Temp & Pressure Check for Leaks check_catalyst->check_conditions check_solvent Evaluate Solvent Choice check_conditions->check_solvent poor_selectivity Poor Selectivity Issue check_selectivity->poor_selectivity No success Successful Synthesis check_selectivity->success Yes optimize_conditions Optimize Temp & Pressure poor_selectivity->optimize_conditions change_catalyst Screen Different Catalysts (Ru, Rh, Raney-Ni) optimize_conditions->change_catalyst

Caption: Troubleshooting decision tree for hydrogenation issues.

References

improving the trans:cis ratio in 2-(4-aminocyclohexyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 2-(4-aminocyclohexyl)acetic acid, with a specific focus on improving the trans:cis isomer ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common method is the catalytic hydrogenation of 4-nitrophenylacetic acid. This is typically a two-step process performed in a single pot. First, the nitro group is reduced to an amine, forming 4-aminophenylacetic acid in situ. Second, the aromatic ring is saturated to yield the final cyclohexyl product.[1][2]

Q2: What is a typical trans:cis ratio for this synthesis, and why is it important?

A2: A typical synthesis via a two-step hydrogenation using a Palladium on carbon (Pd/C) catalyst yields a trans:cis ratio of approximately 60-70%.[1] For many pharmaceutical applications, such as the synthesis of the antipsychotic drug cariprazine, only the pure trans isomer is therapeutically active.[3][4] Therefore, achieving a high trans:cis ratio is crucial for maximizing the yield of the desired active pharmaceutical ingredient (API) and simplifying purification.

Q3: How can I increase the trans:cis ratio during the hydrogenation reaction?

A3: Several factors can be optimized to favor the formation of the trans isomer:

  • Catalyst Selection: While Pd/C is common, other catalysts can offer higher trans selectivity. Ruthenium (Ru) catalysts, in particular, have been shown to produce a higher proportion of the trans isomer, sometimes exceeding a 75% trans ratio.[5][6]

  • Reaction Conditions: Higher temperatures (150-200°C) and the use of an alkaline medium with ruthenium or nickel catalysts can significantly favor the trans isomer.[5]

  • Staged Hydrogenation: A two-stage temperature and pressure profile is critical. A lower temperature and pressure for the initial nitro group reduction, followed by a higher temperature and pressure for the ring saturation, has been shown to improve trans selectivity compared to a single-stage process.[2]

Q4: Are there non-catalytic or post-synthesis methods to improve the trans isomer ratio?

A4: Yes. If optimizing the hydrogenation is insufficient, several post-synthesis techniques can be employed:

  • Selective Crystallization: The trans and cis isomers often have different solubilities. The desired trans isomer can be selectively precipitated and isolated, often as a hydrochloride salt, from a solvent like ethanol or by using an anti-solvent like acetonitrile.[7][8]

  • Biocatalytic Isomerization: A highly effective modern approach involves using transaminase enzymes. These biocatalysts can selectively convert the undesired cis-isomer into the corresponding ketone intermediate. This process, known as dynamic kinetic resolution, allows the mixture to re-equilibrate to the more thermodynamically stable trans isomer, potentially achieving a diastereomeric excess (de) greater than 99%.[3][4]

  • Chemical Isomerization: It is possible to isomerize the cis-isomer to the trans-isomer by forming a derivative with a bulky substituent on the amine group and then treating it with a base. However, this method can be low-yielding (around 40%) and may not be suitable for industrial production.[6]

Troubleshooting Guide

Problem 1: My trans:cis ratio is consistently low (below 60%).

Potential CauseRecommended Solution(s)
Suboptimal Catalyst The standard Pd/C catalyst may not provide the highest trans selectivity. Consider screening other catalysts. Ruthenium on carbon (Ru/C) is a promising alternative for increasing the trans ratio.[6]
Incorrect Reaction Conditions Hydrogenation is highly sensitive to temperature and pressure. For the two-step Pd/C method, ensure the second step (ring saturation) is performed at a higher temperature (50-60°C) and pressure (1-4 bar) than the first step.[1][2] For Ru-based systems, much higher temperatures (160-200°C) may be required to favor the trans product.[5]
Solvent Choice The reaction solvent can influence stereoselectivity. Protic solvents, particularly water, are recommended as they facilitate substrate-catalyst interactions and help control the reaction temperature.[1]

Problem 2: The overall yield is poor, with significant byproducts.

Potential CauseRecommended Solution(s)
Over-hydrogenation During the first step (nitro reduction), temperatures above 50°C can lead to premature ring saturation and byproduct formation, potentially reducing yield by 15-20%. Maintain a strict temperature range of 40-50°C for this step.[1]
Incomplete Ring Saturation During the second step, temperatures below 55°C may result in incomplete hydrogenation of the aromatic ring, leaving 10-15% aromatic byproducts. Ensure the temperature is maintained between 55-60°C.[1]
Catalyst Deactivation Using excessive pressure (>0.6 bar) during the nitro reduction step can accelerate catalyst deactivation through palladium leaching. Adhere to the recommended pressure range of 0.1-0.6 bar for the first step.[1]

Problem 3: I am having difficulty separating the trans and cis isomers.

Potential CauseRecommended Solution(s)
Similar Physical Properties The free base forms of the trans and cis isomers can be difficult to separate via standard crystallization.
Inefficient Crystallization Convert the product mixture to the hydrochloride (HCl) salt by refluxing in ethanolic HCl. The trans-HCl salt has different solubility properties and can be more effectively crystallized. Cooling the solution to between -5°C and 0°C after adding an anti-solvent like acetonitrile can significantly improve the precipitation and yield of the pure trans isomer.[1][7]

Data Summary Tables

Table 1: Effect of Catalyst and Conditions on trans:cis Ratio

CatalystStarting MaterialConditionstrans:cis RatioReference
Pd/C4-Nitrophenylacetic acidTwo-step: 1) 44-46°C, <0.6 bar; 2) 55-58°C, >4 bar~70:30[2]
Raney-Ni4-Nitrophenylacetic acid sodium salt130°C, 150 atmNot specified, but cis-dominant[2]
Raney-Ni4-Nitrophenylacetic acid sodium saltTwo-step: 1) 49°C, 130 atm; 2) 130°C, 172 atm~81:19[7]
Ruthenium (Ru)p-Aminophenylacetic acid160-200°C, Aqueous/Alkaline MediaFavors trans isomer[5]
Ruthenium (Ru)p-Aminobenzoic acid100°C, 15 bar H₂, 10% NaOH (aq)>75% trans[6]

Table 2: Troubleshooting Reaction Parameters (Two-Step Pd/C Method)

ParameterStep 1: Nitro ReductionStep 2: Ring SaturationTroubleshooting Notes
Temperature 40–50°C50–60°C>50°C in Step 1: Leads to over-hydrogenation. <55°C in Step 2: Results in incomplete saturation.[1]
Pressure 0.1–0.6 bar1–4 bar>0.6 bar in Step 1: Causes catalyst deactivation. <1 bar in Step 2: Prolongs reaction time significantly.[1]
Substrate 4-Nitrophenylacetic acid4-Aminophenylacetic acid (in situ)N/A
Product 4-Aminophenylacetic acidThis compoundN/A

Experimental Protocols

Protocol: Two-Step Hydrogenation for Improved trans-Selectivity

This protocol is adapted from patent literature describing a method to increase the trans:cis ratio to approximately 70%.[2]

Step 1: Nitro Group Reduction

  • Charge a suitable autoclave reactor with deionized water.

  • Add 4-nitrophenylacetic acid to the reactor at room temperature under a nitrogen atmosphere.

  • Add a suspension of 10% Pd/C catalyst (typically 5-10 wt% relative to the substrate).

  • Seal the reactor and inert the atmosphere by purging with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 0.1-0.6 bar.

  • Heat the reaction mixture to 44-46°C and maintain until hydrogen uptake slows significantly, indicating the complete conversion of the nitro group.

Step 2: Aromatic Ring Saturation

  • Without isolating the intermediate, increase the reactor temperature to 55-58°C.

  • Increase the hydrogen pressure to 1-4 bar.

  • Continue the reaction until hydrogen uptake ceases, indicating the complete saturation of the phenyl ring. The typical product mixture at this stage contains a trans:cis ratio of 60-70%.[1]

Step 3: Isolation of trans-Isomer as Hydrochloride Salt

  • After the reaction is complete, cool the reactor and vent the hydrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the crude this compound mixture.

  • Add hydrochloric ethanol (ethanol saturated with HCl gas) to the residue and heat to reflux for 1-3 hours. This converts the acid to the ethyl ester hydrochloride.

  • Remove the solvent by vacuum distillation.

  • Add acetonitrile to the residue and distill it off.

  • Cool the resulting distillate to between -5°C and 0°C. The trans-isomer product will precipitate as crystals.

  • Wash the collected crystals with cold acetonitrile to remove impurities and the more soluble cis-isomer. The final yield of the purified trans-product is typically >85%.[1]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Isomer Enrichment start 4-Nitrophenylacetic Acid step1 Step 1: Nitro Reduction (Pd/C, 40-50°C, 0.1-0.6 bar) start->step1 intermediate In-situ 4-Aminophenylacetic Acid step1->intermediate step2 Step 2: Ring Saturation (Pd/C, 50-60°C, 1-4 bar) intermediate->step2 mixture Crude Mixture (trans:cis ≈ 70:30) step2->mixture ester Esterification & HCl Salt Formation mixture->ester crystallize Crystallization from Acetonitrile (-5 to 0°C) ester->crystallize product Pure trans-2-(4-aminocyclohexyl) -acetic acid HCl (>85% Yield) crystallize->product

Caption: Synthetic and purification workflow for high-trans this compound.

G problem Problem: Low trans:cis Ratio cause1 Cause: Suboptimal Catalyst? problem->cause1 Check cause2 Cause: Incorrect Conditions? problem->cause2 Check cause3 Cause: Inherent Process Limit? problem->cause3 Check solution1 Action: Screen Catalysts (e.g., Ru/C, Rh/C) cause1->solution1 solution2 Action: Optimize T & P (Higher T for Ru, Staged for Pd) cause2->solution2 solution3 Action: Implement Post-Synthesis Isomer Enrichment cause3->solution3 method1 Selective Crystallization (HCl Salt) solution3->method1 method2 Biocatalytic Isomerization (Transaminase) solution3->method2

References

stability issues of 2-(4-aminocyclohexyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(4-aminocyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in solution?

A1: this compound is an amino acid derivative. Like many amino acids, its stability in solution is influenced by several factors, including pH, temperature, and exposure to light and oxygen. The presence of both an amino group and a carboxylic acid group makes the molecule susceptible to various degradation pathways. The hydrochloride salt form of this compound generally exhibits enhanced aqueous solubility.[1]

Q2: How does pH affect the solubility and stability of this compound solutions?

A2: The solubility of amino acids is highly dependent on the pH of the solution. For this compound, which is a zwitterionic compound, its solubility is expected to be lowest at its isoelectric point and increase in acidic or alkaline conditions. The stability is also pH-dependent. In strongly acidic or basic solutions, degradation via hydrolysis may be accelerated. For similar compounds like gabapentin, the minimum rate of degradation in aqueous solutions is observed in the pH range of 5.5 to 6.5.[1]

Q3: What are the potential degradation pathways for this compound in solution?

A3: The primary potential degradation pathways for this compound in solution include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of corresponding nitroso or nitro derivatives.[1] The cyclohexylamine moiety can be oxidized to cyclohexanone oxime, cyclohexylidenecyclohexylamine, or cyclohexanone under certain conditions.[2][3]

  • Hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially promote hydrolysis, although specific data for this compound is limited.

  • Photodegradation: Exposure to light, particularly UV radiation, can be a source of degradation for many organic molecules. It is advisable to protect solutions from light.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage, refrigeration at 2-8°C is advisable to slow down potential degradation reactions. For long-term storage, freezing at -20°C or below is recommended.

  • Light: Solutions should be stored in amber vials or otherwise protected from light to prevent photolytic degradation.[4]

  • Atmosphere: For sensitive applications, it may be beneficial to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation or cloudiness in the solution. 1. The pH of the solution is near the isoelectric point of the compound, reducing its solubility. 2. The concentration of the compound exceeds its solubility limit under the current conditions (solvent, temperature). 3. The solution has degraded, forming less soluble byproducts.1. Adjust the pH of the solution away from the isoelectric point. For amino acids, solubility generally increases in acidic (pH < 4) or basic (pH > 8) conditions. 2. Gently warm the solution to aid dissolution. If precipitation persists, consider diluting the solution or using a different solvent system. 3. Prepare a fresh solution and ensure proper storage conditions are maintained.
Discoloration of the solution (e.g., yellowing). 1. Oxidation of the amino group. 2. Degradation due to exposure to light.1. Prepare fresh solutions and consider de-gassing the solvent or storing the solution under an inert atmosphere. 2. Always store solutions in light-protecting containers such as amber vials.[4]
Inconsistent or non-reproducible analytical results (e.g., HPLC). 1. Degradation of the compound in the prepared sample or stock solution. 2. Improper sample preparation leading to variability. 3. Issues with the analytical method itself (e.g., column degradation, mobile phase inconsistency).1. Prepare fresh samples for analysis and keep them in an autosampler at a controlled, cool temperature if possible. Evaluate the stability of stock solutions over time. 2. Ensure accurate and consistent pipetting, dilutions, and that the sample is fully dissolved before injection. 3. Use a validated, stability-indicating HPLC method. Regularly check system suitability parameters to ensure the analytical system is performing correctly.
Appearance of unexpected peaks in chromatograms. 1. Formation of degradation products. 2. Contamination of the sample, solvent, or analytical system.1. Conduct a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. 2. Use high-purity solvents and reagents. Clean the injection port and column to remove any contaminants.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to separate compounds with a range of polarities. A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) or, more effectively, Mass Spectrometry (MS) detection is recommended for higher sensitivity and specificity.[7]

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation and Degradant Identification hplc->data

Caption: Workflow for a forced degradation study.

gaba_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Synthesis gaba GABA gad->gaba vesicle Vesicle gaba->vesicle Packaging gaba_receptor GABA Receptor Binding Site vesicle->gaba_receptor:f1 Release & Binding (Analogues like This compound may interact here) ion_channel Ion Channel gaba_receptor->ion_channel Activation hyperpolarization Hyperpolarization (Inhibitory Effect) ion_channel->hyperpolarization Ion Influx

Caption: Simplified GABAergic signaling pathway.

References

Technical Support Center: Crystallization of 2-(4-aminocyclohexyl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refining crystallization methods for 2-(4-aminocyclohexyl)acetic acid HCl.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound HCl?

This compound hydrochloride is a cyclohexane derivative with a trans-configuration. It features an amino group and an acetic acid moiety.[1] The hydrochloride salt form enhances its aqueous solubility, making it suitable for various pharmaceutical and synthetic applications.[1]

Q2: What is a good starting point for selecting a recrystallization solvent?

A good starting solvent is one that dissolves the compound when hot but not when cold. For polar compounds like amino acid hydrochlorides, polar solvents are often a good choice. Protic solvents like water and ethanol have been used in the synthesis of related compounds.[1] A solvent system, such as a mixture of a solvent in which the compound is soluble (e.g., water, methanol, ethanol) and an anti-solvent in which it is poorly soluble (e.g., acetonitrile, isopropanol), can also be effective.

Q3: How can I improve the yield of my crystallization?

To improve the yield, you can try to optimize the solvent system and the cooling process. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. A slower cooling process can also lead to the formation of purer crystals and a better yield. If the yield is still low, concentrating the mother liquor and attempting a second crystallization may recover more product.

Q4: Can this compound exist in different crystalline forms?

Troubleshooting Guide

Issue 1: The compound "oils out" and does not form crystals.

Q: My compound is separating as an oil instead of crystals. What should I do?

A: "Oiling out" can occur if the solution is supersaturated at a temperature above the melting point of the solute. Here are a few things to try:

  • Increase the solvent volume: Add more of the primary solvent to the heated mixture to ensure the compound is fully dissolved and reduce the level of supersaturation upon cooling.[4]

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling can favor oil formation.

  • Use a different solvent system: The chosen solvent may be too good of a solvent. Try a solvent in which the compound is less soluble, or use a solvent/anti-solvent system. For example, if you are using water, try adding a miscible alcohol like ethanol or isopropanol as an anti-solvent.

Issue 2: No crystals are forming, even after cooling.

Q: I have a clear solution, but no crystals have formed after cooling. What steps can I take to induce crystallization?

A: If crystals do not form, the solution may not be sufficiently supersaturated. Try the following techniques:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the liquid. This can create nucleation sites for crystal growth.[4]

  • Add a seed crystal: If you have a small amount of the solid product, adding a tiny crystal to the solution can initiate crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then try cooling again.[4]

  • Introduce an anti-solvent: If you are using a single solvent, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then warm it until it is clear again and allow it to cool slowly. Acetonitrile has been used as an anti-solvent in the crystallization of the ethyl ester of this compound.[1][5][6]

Issue 3: The resulting crystals are very small or appear impure.

Q: My crystallization resulted in a fine powder or discolored crystals. How can I obtain larger, purer crystals?

A: The formation of small or impure crystals is often due to rapid crystallization.

  • Slow the rate of crystallization: As mentioned before, a slower cooling rate generally leads to larger and purer crystals.[4]

  • Hot filtration: If your hot, dissolved solution contains visible impurities, perform a hot gravity filtration to remove them before allowing the solution to cool and crystallize.

  • Redissolve and recrystallize: You can purify the crystals by performing a second recrystallization. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the cooling process.

Experimental Protocols

The following are suggested starting protocols for the recrystallization of this compound HCl. Optimization may be required based on the purity of the starting material.

Protocol 1: Recrystallization from a Water/Isopropanol Solvent System

  • Dissolve the crude this compound HCl in the minimum amount of hot deionized water.

  • While the solution is still hot, add isopropanol dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot water until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals under vacuum.

Protocol 2: Recrystallization using an Ethanol/Acetonitrile Solvent System

  • Gently warm the crude this compound HCl in ethanol to dissolve it. Use the minimum amount of ethanol required.

  • Once fully dissolved, slowly add acetonitrile as an anti-solvent until you observe persistent cloudiness.

  • Gently warm the mixture until it becomes a clear solution again.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath for at least one hour.

  • Isolate the crystals via vacuum filtration.

  • Wash the collected crystals with a small volume of cold acetonitrile.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Notes
WaterIsopropanol, Ethanol, AcetonitrileThe hydrochloride salt form suggests good solubility in water.[1]
MethanolDiethyl ether, Ethyl acetateMethanol is a polar protic solvent that can be a good starting point.
EthanolAcetonitrile, Ethyl acetateEthanol is a common solvent for the synthesis of related compounds.[1]

Table 2: Key Temperature Parameters in a Related Crystallization Process

Process StepTemperature RangeReference
Dissolution in Ethanolic HClReflux (approx. 78-80 °C)[1]
Cooling for Crystallization0 to -5 °C[5][6][7]

Note: This data is from the synthesis and crystallization of the ethyl ester of this compound and should be used as a guideline.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment issue Encounter an Issue? start->issue oiling_out Compound Oils Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals impure_crystals Impure/Small Crystals issue->impure_crystals success Successful Crystallization issue->success No solution1 Increase Solvent Slow Cooling oiling_out->solution1 solution2 Scratch Flask Add Seed Crystal Reduce Solvent no_crystals->solution2 solution3 Slow Cooling Rate Hot Filtration Recrystallize impure_crystals->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting workflow for common crystallization issues.

SolventSelection start Select Primary Solvent (e.g., Water, Ethanol) dissolves_cold Dissolves in Cold Solvent? start->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No try_another_primary Try a Different Primary Solvent dissolves_cold->try_another_primary Yes insoluble Insoluble when Hot dissolves_hot->insoluble No suitable_single Potentially Suitable Single Solvent dissolves_hot->suitable_single Yes insoluble->try_another_primary use_solvent_pair Use as Solvent for a Solvent-Pair System insoluble->use_solvent_pair try_another_primary->start

Caption: Logical flow for selecting a suitable crystallization solvent.

References

overcoming solubility problems in 2-(4-aminocyclohexyl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during reactions with 2-(4-aminocyclohexyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility often a challenge?

A1: this compound is a non-proteinogenic amino acid. Its structure contains both a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH). In a neutral state, it exists as a zwitterion, with a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This dual charge makes it highly polar and crystalline, leading to strong intermolecular interactions. Consequently, it exhibits good solubility in water but poor solubility in many common organic solvents.

Q2: What are the general strategies to overcome the poor organic solubility of this compound?

A2: The primary strategies to enhance the solubility of this compound in organic solvents involve modifying its zwitterionic character. The three main approaches are:

  • Salt Formation: Converting the free base into a salt, such as the hydrochloride salt, can improve its solubility in polar protic solvents.[1]

  • pH Adjustment: Modifying the pH of the reaction mixture can shift the equilibrium from the zwitterionic form to either a cationic (at low pH) or anionic (at high pH) form, which may have better solubility in certain solvent systems.

  • Derivatization/Use of Protecting Groups: Temporarily masking either the amino or the carboxylic acid group through chemical modification (e.g., esterification or N-protection) can significantly increase solubility in organic solvents by reducing the compound's polarity.[1]

Q3: In which common solvents has the solubility of this compound and its derivatives been reported?

Compound/DerivativeSolventReported Solubility
This compound (Free Base)WaterSoluble
Most Organic SolventsGenerally Insoluble
trans-2-(4-Aminocyclohexyl)acetic acid hydrochlorideWaterEnhanced Solubility[1]
EthanolSoluble (used in synthesis)[1]
Ethyl trans-2-(4-aminocyclohexyl)acetate HydrochlorideMethanolSlightly Soluble[1][2]
AcetonitrileUsed for crystallization/washing[2]

Troubleshooting Guide

My this compound is not dissolving in the reaction solvent. What are my options?

Poor solubility is a common issue with this zwitterionic compound. The appropriate solution depends on your specific reaction conditions and the compatibility of subsequent steps. Below is a step-by-step guide to troubleshoot and resolve this issue.

Troubleshooting Workflow

G start Start: Solubility Issue strategy Select a Solubilization Strategy start->strategy salt Strategy 1: Convert to a Salt strategy->salt Is an acidic medium compatible? ester Strategy 2: Form an Ester strategy->ester Is the carboxylic acid not needed for the reaction? protect Strategy 3: Protect the Amine strategy->protect Is the amine group not needed for the reaction? cosolvent Strategy 4: Use a Co-solvent System strategy->cosolvent Are minor solvent adjustments preferred? protocol_salt Follow Protocol 1: HCl Salt Formation salt->protocol_salt protocol_ester Follow Protocol 2: Esterification ester->protocol_ester protocol_protect Follow Protocol 3: N-Boc Protection protect->protocol_protect cosolvent_details Test polar aprotic solvents (e.g., DMSO, DMF) with your reaction solvent. cosolvent->cosolvent_details reaction Proceed with Reaction protocol_salt->reaction deprotection Deprotection Step Required? protocol_ester->deprotection protocol_protect->deprotection cosolvent_details->reaction reaction->deprotection Deprotection needed final_product Final Product reaction->final_product No deprotection needed deprotection->final_product Yes deprotection->final_product No G cluster_strategies Solubilization Strategies cluster_outcomes Outcomes compound This compound (Zwitterionic, Poor Organic Solubility) salt Salt Formation (e.g., HCl salt) compound->salt Protonate -COO⁻ ester Esterification (e.g., Ethyl Ester) compound->ester Modify -COOH protect N-Protection (e.g., Boc Group) compound->protect Modify -NH₂ sol_protic Increased solubility in polar protic solvents (e.g., H₂O, EtOH) salt->sol_protic sol_organic Increased solubility in broader range of organic solvents ester->sol_organic protect->sol_organic

References

Technical Support Center: Scaling Up 2-(4-aminocyclohexyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(4-aminocyclohexyl)acetic acid from a laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most frequently cited industrial-scale synthesis involves a two-step catalytic hydrogenation of 4-nitrophenylacetic acid.[1][2][3] This method is favored for its efficiency and the availability of starting materials. The process first reduces the nitro group to an amine, forming 4-aminophenylacetic acid, and subsequently saturates the benzene ring to yield the desired cyclohexyl ring.[1][2]

Q2: What are the key challenges when scaling this synthesis from lab to pilot plant?

A2: The primary challenges include:

  • Heat Management: The hydrogenation reaction is exothermic, and the heat generated increases significantly with scale.[4][5][6] Inadequate heat dissipation can lead to runaway reactions and the formation of side products.[5][6]

  • Stereochemical Control: Achieving a high ratio of the desired trans-isomer over the cis-isomer is crucial.[1] Reaction conditions such as temperature, pressure, and catalyst choice can influence the isomer ratio.[1][2]

  • Catalyst Handling and Recovery: The catalyst, typically Palladium on carbon (Pd/C), can constitute a significant portion of the raw material cost.[1] Efficient handling, filtration, and recovery/recycling of the catalyst are critical for process economics at a larger scale.

  • Purification: Isolating the pure product from the reaction mixture and catalyst at a large scale can be challenging. Crystallization is the preferred method over chromatography, which is generally not feasible for large quantities.[6]

Q3: How can I control the stereochemistry to favor the trans-isomer?

A3: A two-step hydrogenation process has been shown to improve the trans:cis isomer ratio.[1][2] By first reducing the nitro group at a lower temperature (40–50°C) and then saturating the aromatic ring at a slightly higher temperature (50–60°C), a trans:cis ratio of 60-70% can be achieved.[1][3] Further purification through crystallization, particularly using acetonitrile as an anti-solvent, can effectively isolate the trans-isomer with high purity.[1][7]

Q4: What analytical methods are recommended for in-process control and final product analysis?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing organic acids like this compound.[8][9] It can be used to monitor the progress of the reaction, identify impurities, and determine the isomeric ratio. For detection, UV detection at 200-210 nm is possible, though it may have interference.[8] More selective methods like post-column pH buffering with conductivity detection offer higher sensitivity and linearity.[8]

Troubleshooting Guide

Issue 1: Low overall yield after hydrogenation.

  • Question: My yield of this compound is significantly lower in the pilot reactor compared to the lab scale. What could be the cause?

  • Answer:

    • Catalyst Activity: The catalyst (e.g., Pd/C) may be deactivated. Ensure the catalyst is fresh or has been properly stored and handled. In a pilot plant, inefficient stirring can lead to poor catalyst suspension, reducing its effective surface area.

    • Incomplete Reaction: The reaction time may not be sufficient for the larger scale. Monitor the reaction progress by sampling and analyzing for the disappearance of starting material and intermediates. Hydrogen pressure might be too low; ensure the reactor can maintain the required pressure consistently.[1]

    • Product Isolation: Losses during work-up and isolation can be more significant at a larger scale. Optimize the crystallization and filtration steps. Ensure the final product is not lost in the mother liquor by adjusting the solvent/anti-solvent ratio and crystallization temperature.[1]

Issue 2: Poor trans:cis isomer ratio.

  • Question: The final product contains a high percentage of the undesired cis-isomer. How can I improve the stereoselectivity?

  • Answer:

    • Incorrect Hydrogenation Conditions: The trans:cis ratio is highly sensitive to temperature and pressure.[1][2] Strictly adhere to the two-step temperature profile: 40–50°C for the nitro reduction and 50–60°C for the ring saturation.[1][3] Deviations can alter the stereochemical outcome.

    • Catalyst Choice: While Pd/C is common, other catalysts like Raney-Ni have been used, though they may require more severe conditions.[7][10] The choice and quality of the catalyst can influence selectivity.

    • Purification Optimization: A robust crystallization process is key to isolating the trans-isomer. Experiment with different solvent systems and cooling profiles. The use of acetonitrile as an anti-solvent has been shown to be effective for precipitating the trans-isomer.[1][7]

Issue 3: The hydrogenation reaction is stalling or proceeding very slowly.

  • Question: The hydrogen uptake has stopped prematurely, or the reaction is taking much longer than anticipated. What should I check?

  • Answer:

    • Hydrogen Supply: Verify that the hydrogen supply to the reactor is adequate and that there are no leaks in the system.

    • Catalyst Poisoning: The catalyst may have been poisoned by impurities in the starting material or solvent. Use high-purity reagents and solvents.

    • Mass Transfer Limitations: In a large reactor, inefficient agitation can lead to poor mixing of the reactants, catalyst, and hydrogen. This "mass transfer limitation" can significantly slow down the reaction. Increase the agitation speed and ensure the catalyst is well-suspended.[11]

Issue 4: Difficulty in filtering the catalyst post-reaction.

  • Question: After the reaction, the catalyst is very fine and clogs the filter, making filtration extremely slow. What can be done?

  • Answer:

    • Filter Aid: Use a filter aid such as Celite to improve filtration rates. A small pad of the filter aid should be placed on the filter before starting the filtration.

    • Catalyst Quality: The physical properties of the catalyst, such as particle size, can affect filtration. Consult with the catalyst supplier for a grade that is better suited for pilot-scale filtration.

    • Filtration Technique: At scale, enclosed filter systems like a Sparkler filter are often used to handle pyrophoric catalysts safely and efficiently under an inert atmosphere.[12]

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Synthesis Parameters

ParameterLaboratory ScalePilot Plant ScaleReference(s)
Starting Material 4-Nitrophenylacetic acid4-Nitrophenylacetic acid[1][2]
Catalyst 5-10 wt% Pd/C5-10 wt% Pd/C[1][10]
Solvent Water, EthanolWater, Ethanol[1]
Step 1 Temp. 40-50°C44-46°C (Optimized)[1][3]
Step 1 Pressure 0.1–0.6 bar0.1–0.6 bar[1][3]
Step 2 Temp. 50-60°C55-58°C (Optimized)[1][3]
Step 2 Pressure 1–4 bar1–4 bar[1][3]
Typical Yield >85% (after recrystallization)60-70% (trans isomer)[1]
Purification Chromatography / RecrystallizationRecrystallization / Anti-solvent precipitation[1][6]

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

Objective: To synthesize this compound via a two-step hydrogenation of 4-nitrophenylacetic acid.

Materials:

  • 4-Nitrophenylacetic acid

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Deionized Water

  • Hydrogen Gas

  • Nitrogen Gas

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Acetonitrile

Equipment:

  • Pilot-scale hydrogenation reactor (autoclave) with temperature, pressure, and agitation control

  • Catalyst filtration system (e.g., Sparkler filter)

  • Glass-lined reactor for esterification and crystallization

  • Centrifuge

Procedure:

  • Reactor Charging: Charge the hydrogenation reactor with deionized water and 4-nitrophenylacetic acid. Add the Pd/C catalyst under a nitrogen atmosphere.

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen, followed by hydrogen purges.

  • Step 1: Nitro Group Reduction:

    • Pressurize the reactor with hydrogen to 0.1-0.6 bar.[1]

    • Begin agitation and heat the reactor to maintain an internal temperature of 44-46°C.[1]

    • Monitor hydrogen uptake. The reaction is complete when hydrogen consumption slows significantly. This step yields 4-aminophenylacetic acid in situ.[1]

  • Step 2: Aromatic Ring Saturation:

    • Increase the internal temperature to 55-58°C.[1]

    • Increase the hydrogen pressure to 1-4 bar.[1]

    • Continue the reaction until hydrogen uptake ceases.

  • Catalyst Filtration: Cool the reactor to 25-30°C and purge with nitrogen.[12] Filter the reaction mixture through the catalyst filtration system to remove the Pd/C catalyst. Wash the catalyst with deionized water.

  • Solvent Exchange & Esterification:

    • Transfer the aqueous filtrate to a glass-lined reactor.

    • Distill off the water under vacuum.[12]

    • Add ethanol and perform another distillation to remove residual water.[12]

    • Add ethanol saturated with HCl gas and reflux for 1-3 hours to form the ethyl ester hydrochloride.[1]

  • Crystallization and Isolation:

    • Distill off the majority of the ethanol under vacuum.[12]

    • Add acetonitrile to the residue as an anti-solvent.[1]

    • Cool the mixture to 0 to -5°C to induce crystallization of the trans-isomer.[1]

    • Isolate the crystals by centrifugation.

    • Wash the crystals with cold acetonitrile.[1]

    • Dry the product under vacuum. The final product is typically isolated as the ethyl ester hydrochloride salt, which can be hydrolyzed if the free acid is required.

Protocol 2: HPLC Analysis of Reaction Mixture

Objective: To determine the ratio of starting material, intermediate, and products (cis/trans isomers) in a sample from the reaction mixture.

Method: Reversed-Phase HPLC

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (for mobile phase pH adjustment)

  • Reference standards for 4-nitrophenylacetic acid, 4-aminophenylacetic acid, and cis/trans this compound.

Equipment:

  • HPLC system with UV or conductivity detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dilute a small, filtered sample of the reaction mixture with the mobile phase to an appropriate concentration.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%) to control the pH. A typical starting point could be 20:80 Acetonitrile:Water.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water/H₃PO₄.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample and reference standards. Identify the peaks based on the retention times of the standards. Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 4-Nitrophenylacetic Acid + Pd/C step1 Step 1: Nitro Reduction (44-46°C, 0.1-0.6 bar H₂) start->step1 intermediate In-situ Intermediate: 4-Aminophenylacetic Acid step1->intermediate step2 Step 2: Ring Saturation (55-58°C, 1-4 bar H₂) intermediate->step2 crude_product Crude Product: cis/trans Mixture step2->crude_product filtration Catalyst Filtration crude_product->filtration esterification Esterification (EtOH/HCl) filtration->esterification crystallization Crystallization (Acetonitrile anti-solvent) esterification->crystallization final_product Final Product: trans-2-(4-aminocyclohexyl) -acetic acid ethyl ester HCl crystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Troubleshooting decision tree for common scale-up issues.

References

Validation & Comparative

Comparative Guide to the Synthesis and Validation of 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two primary synthetic routes for 2-(4-aminocyclohexyl)acetic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of drugs like Cariprazine.[1][2] The validation of the final product by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) is detailed, offering researchers and drug development professionals a comprehensive overview of the methodologies and expected outcomes.

Comparison of Synthetic Routes

Two prevalent methods for synthesizing this compound are the hydrogenation of 4-nitrophenylacetic acid and a multi-step synthesis starting from 1,4-cyclohexanedione.

Route 1: Hydrogenation of 4-Nitrophenylacetic Acid

This is the most commonly cited method, involving a two-stage catalytic hydrogenation process.[1][3][4] The first stage reduces the nitro group to an amine, and the second stage saturates the aromatic ring to form the cyclohexane ring.[1][3]

Logical Workflow for Route 1

cluster_synthesis Synthesis Stage cluster_validation Validation Stage A 4-Nitrophenylacetic Acid B 4-Aminophenylacetic Acid (in situ) A->B Step 1: Nitro Reduction Pd/C, H₂, 40-50°C, 0.1-0.6 bar C This compound B->C Step 2: Ring Hydrogenation Pd/C, H₂, 50-60°C, 1-4 bar D Final Product C->D Purification E NMR Analysis (Structure & Isomerism) D->E Structural Verification F HPLC Analysis (Purity >98%) D->F Purity Assessment

Caption: Workflow for Synthesis Route 1.

Route 2: Synthesis from 1,4-Cyclohexanedione

This alternative route involves a Wittig reaction, followed by condensation and catalytic hydrogenation to yield the ethyl ester of the target compound, which is then hydrolyzed.[2]

Logical Workflow for Route 2

A 1,4-Cyclohexanedione B Ethyl 2-(4-carbonylcyclohexenyl)acetate A->B Wittig Reaction C Ethyl 2-(4-oximinylcyclohexenyl)acetate B->C Condensation (Hydroxylamine HCl) D Ethyl 2-(4-aminocyclohexyl)acetate C->D Catalytic Hydrogenation (Pd/C or Raney-Ni, H₂) E This compound D->E Ester Hydrolysis

Caption: Workflow for Synthesis Route 2.

Performance Comparison
ParameterRoute 1: Hydrogenation of 4-Nitrophenylacetic AcidRoute 2: Synthesis from 1,4-Cyclohexanedione
Starting Material 4-Nitrophenylacetic Acid1,4-Cyclohexanedione
Key Reagents Pd/C catalyst, Hydrogen gasTriphenylphosphine ylide, Hydroxylamine HCl, Pd/C or Raney-Ni
Reaction Conditions High pressure (up to 4 bar) and temperature (up to 60°C).[3][4]Milder conditions for hydrogenation (5-10 bar, 20-30°C).[2]
Reported Yield ~40% for the ethyl ester hydrochloride derivative.[3]80.9% for the intermediate ethyl 2-(4-aminocyclohexyl)acetate.[2]
Stereochemistry Produces a mixture of trans and cis isomers (approx. 60-81% trans).[1][5]Stereoselectivity depends on hydrogenation conditions.
Advantages Fewer synthetic steps.Milder reaction conditions, potentially higher yield for the ester intermediate.[2]
Disadvantages High-pressure equipment required, mixture of isomers requires purification.More synthetic steps, use of Wittig reagents.

Validation by NMR and HPLC

Validation of the synthesized this compound is crucial to confirm its structure, purity, and stereochemistry.

General Validation Workflow

Start Crude Synthetic Product Purification Purification (e.g., Crystallization) Start->Purification HPLC HPLC Analysis Purification->HPLC Sample Injection NMR NMR Spectroscopy Purification->NMR Sample Dissolution Purity Purity Check (>98%) HPLC->Purity Structure Structural Confirmation NMR->Structure Final Validated Product Purity->Final Pass Structure->Final Confirm

Caption: General workflow for product validation.

NMR Spectroscopy Data

NMR is used to confirm the molecular structure and, critically, the stereochemistry of the cyclohexane ring. The coupling constants between protons on the cyclohexane ring can differentiate between cis and trans isomers.

ParameterExpected ¹H NMR Data
Cyclohexane Protons δ 1.2–2.5 ppm.[1]
Stereochemistry The trans isomer is confirmed by diaxial proton coupling constants (J) of 10–12 Hz.[1]
Amine Proton Chemical shift confirms protonation state.[1]
HPLC Analysis Data

HPLC is employed to assess the purity of the final compound.

ParameterTypical HPLC Conditions & Results
Stationary Phase C18 column.[1]
Detection UV at 254 nm.[1]
Expected Purity >98%.[1]
Melting Point 274–278°C (for the trans isomer hydrochloride, with decomposition).[1]

Experimental Protocols

Synthesis Protocol (Route 1)

This protocol is a generalized procedure based on published patents.[3][4]

  • Nitro Group Reduction: 4-nitrophenylacetic acid is dissolved in a protic solvent (e.g., deionized water). 10% Palladium on carbon (Pd/C) catalyst is added. The mixture is hydrogenated at 44-46°C under a hydrogen overpressure of up to 0.6 bar until hydrogen uptake slows.[3][4]

  • Ring Hydrogenation: The temperature is increased to 55-58°C, and the hydrogen overpressure is raised to a maximum of 4.0 bar to saturate the aromatic ring.[3]

  • Work-up: After completion, the reaction mixture is cooled, and the catalyst is filtered off.

  • Esterification (Optional, for derivative synthesis): The resulting 4-aminocyclohexyl acetic acid is refluxed in ethanolic HCl.[6] The solvent is removed, and the product is crystallized from a solvent like acetonitrile, yielding the ethyl ester hydrochloride.[3][6]

NMR Protocol
  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR spectra on a spectrometer (e.g., 400 or 600 MHz).

  • Data Analysis: Integrate peaks to determine proton ratios. Analyze coupling constants, particularly in the aliphatic region (1.2-2.5 ppm), to confirm the trans configuration of the cyclohexane ring.

HPLC Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Mobile Phase: A suitable mixture of polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Chromatography: Inject the sample onto a C18 column. Elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the eluent using a UV detector at 254 nm.

  • Data Analysis: Calculate the purity of the sample by integrating the peak area of the main product and any impurities. The purity should typically exceed 98%.[1]

References

A Comparative Guide to the Biological Activity of cis- and trans-2-(4-aminocyclohexyl)acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Application Profile

The primary distinction between the two isomers lies in their stereochemistry, which significantly influences their thermodynamic stability and utility in pharmaceutical synthesis. The trans isomer is generally more stable due to reduced steric hindrance[1]. This stability, coupled with its specific spatial arrangement of functional groups, makes it a crucial intermediate in the synthesis of certain active pharmaceutical ingredients (APIs).

Featurecis-2-(4-aminocyclohexyl)acetic acidtrans-2-(4-aminocyclohexyl)acetic acid
Primary Role Synthetic intermediate, research chemicalKey intermediate in pharmaceutical synthesis
Known Applications Building block for complex molecules[2]Precursor to the antipsychotic drug cariprazine[1]
Thermodynamic Stability Less stableMore stable[1]
Biological Activity Focus Not well-documentedDerivatives studied for dopamine receptor interactions[3]

Biological Activity and Research Gaps

The biological activity of trans-2-(4-aminocyclohexyl)acetic acid and its derivatives has garnered more attention, primarily due to its role in the development of cariprazine, a dopamine D2/D3 receptor partial agonist. The mechanism of action of such compounds involves interaction with specific molecular targets, where the amino group can form hydrogen bonds and electrostatic interactions[1]. Derivatives of the trans isomer are subjects of research to study their binding affinities for dopamine receptors[3].

In contrast, there is a notable lack of published research on the specific biological activities of cis-2-(4-aminocyclohexyl)acetic acid. It is often considered a byproduct in the synthesis of the trans isomer[4]. The scientific community would benefit from direct comparative studies to elucidate the biological profile of the cis isomer and determine if it possesses any unique pharmacological properties.

Hypothetical Experimental Protocol for Comparative Analysis

To address the current knowledge gap, a hypothetical experimental workflow is proposed to directly compare the biological activities of the cis and trans isomers, with a focus on their potential interaction with G-protein coupled receptors (GPCRs), such as dopamine receptors.

Objective: To compare the binding affinity and functional activity of cis- and trans-2-(4-aminocyclohexyl)acetic acid at the human dopamine D2 receptor.

Materials:

  • cis-2-(4-aminocyclohexyl)acetic acid

  • trans-2-(4-aminocyclohexyl)acetic acid

  • Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]spiperone)

  • Cell culture reagents

  • Assay buffers

  • Scintillation counter

  • cAMP assay kit

Methods:

  • Receptor Binding Assay (Competitive Binding):

    • Prepare cell membranes from HEK293 cells expressing the D2 receptor.

    • Incubate the cell membranes with a fixed concentration of [³H]spiperone and varying concentrations of the cis or trans isomer.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Determine the IC50 value for each isomer, representing the concentration that inhibits 50% of specific radioligand binding.

  • Functional Assay (cAMP Measurement):

    • Plate the D2 receptor-expressing HEK293 cells in 96-well plates.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of the cis or trans isomer.

    • Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercial cAMP assay kit.

    • Determine the ability of each isomer to modulate the agonist-induced change in cAMP levels, which will indicate whether they act as agonists, antagonists, or allosteric modulators.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Functional Assay cluster_3 Analysis prep_isomers Prepare solutions of cis and trans isomers binding_assay Competitive radioligand binding assay prep_isomers->binding_assay functional_assay cAMP functional assay prep_isomers->functional_assay prep_cells Culture HEK293 cells expressing D2 receptor prep_cells->binding_assay prep_cells->functional_assay binding_data Determine IC50 values binding_assay->binding_data comparison Compare biological activity of isomers binding_data->comparison functional_data Determine agonist/antagonist activity functional_assay->functional_data functional_data->comparison

Caption: Hypothetical workflow for comparing isomer bioactivity.

This proposed experimental design would provide valuable quantitative data to directly compare the biological activities of cis- and trans-2-(4-aminocyclohexyl)acetic acid, thereby filling a significant gap in the current scientific literature. Such research could uncover novel pharmacological properties of the cis isomer and further refine our understanding of the structure-activity relationships of this class of compounds.

References

A Comparative Analysis of 2-(4-aminocyclohexyl)acetic Acid and Gabapentin in Neurological Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on 2-(4-aminocyclohexyl)acetic acid and the established therapeutic agent, gabapentin, reveals a significant disparity in the landscape of neurological research. While gabapentin is a well-characterized compound with extensive experimental data supporting its use in conditions such as neuropathic pain and epilepsy, this compound is primarily recognized as a chemical intermediate in pharmaceutical synthesis. Direct comparative studies evaluating the neurological effects of these two compounds are not publicly available, precluding a head-to-head analysis of their performance in neurological models.

This guide will provide a detailed overview of the existing experimental data for gabapentin, including its mechanism of action, binding affinities, and efficacy in preclinical models. In contrast, the available information for this compound is limited to its chemical properties and synthetic applications.

Gabapentin: A Profile in Neurological Therapeutics

Gabapentin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed medication for the management of neuropathic pain and as an adjunctive therapy for partial seizures.[1][2][3][4] Its mechanism of action is distinct from that of GABAergic drugs, as it does not directly act on GABA receptors.[1][3] Instead, its therapeutic effects are primarily attributed to its high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[2][5][6][7][8][9] This interaction is thought to reduce the release of excitatory neurotransmitters.[2][4][5]

Quantitative Data for Gabapentin
ParameterValueNeurological Model/SystemReference
Binding Affinity (Kd)
α2δ-1 subunit59 nMMouse tissue[8][9]
α2δ-2 subunit153 nMMouse tissue[8][9]
Efficacy in Neuropathic Pain Models
Spinal Nerve Ligation (Rat)Gabapentin induced robust responses in the hippocampal formation and other limbic and sensorimotor structures.phMRI and functional connectivity analysis[10]
Taxol-Induced Neuropathy (Rat)Significant increase in tail latency period (thermal hyperalgesia) and response in acetone drop test (cold allodynia).Radiant heat method, Tail immersion test, Acetone drop method[11]
Efficacy in Epilepsy Models
Drug-Resistant Partial Epilepsy (Human)Risk Ratio (RR) for ≥50% reduction in seizure frequency: 1.89 (vs. placebo).Meta-analysis of randomized controlled trials[12]
Experimental Protocols for Gabapentin

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats:

  • Objective: To assess the pharmacodynamic effects of gabapentin on brain activity in a neuropathic pain state.

  • Methodology:

    • Adult male Sprague-Dawley rats undergo surgery to ligate the L5 and L6 spinal nerves.

    • Following a post-operative recovery period to allow for the development of neuropathic pain behaviors (e.g., mechanical allodynia), animals are administered gabapentin or vehicle.

    • Pharmacological magnetic resonance imaging (phMRI) is used to measure changes in brain activity.

    • Functional connectivity analysis is performed to assess how gabapentin modulates neural networks.[10]

Taxol-Induced Neuropathic Pain Model in Rats:

  • Objective: To evaluate the efficacy of gabapentin in a chemotherapy-induced neuropathic pain model.

  • Methodology:

    • Wistar rats are administered paclitaxel (Taxol) to induce neuropathic pain.

    • Gabapentin (60mg/kg) or vehicle is administered orally.

    • Thermal hyperalgesia is assessed using the radiant heat method (measuring tail-flick latency).

    • Cold allodynia is evaluated using the acetone drop test and tail immersion test.

    • Measurements are taken at baseline and at various time points post-treatment.[11]

Drug-Resistant Partial Epilepsy Trials in Humans:

  • Objective: To determine the efficacy and tolerability of gabapentin as an add-on therapy.

  • Methodology:

    • Randomized, placebo-controlled, double-blind clinical trials are conducted in patients with drug-resistant partial epilepsy.

    • Patients receive either gabapentin (at varying doses, e.g., 1800 mg/day) or a placebo in addition to their existing antiepileptic drug regimen.

    • The primary outcome measured is the percentage of patients experiencing a 50% or greater reduction in seizure frequency.

    • Adverse effects are also systematically recorded and compared between the gabapentin and placebo groups.[12]

Signaling Pathways and Experimental Workflows

Gabapentin_Mechanism_of_Action GBP Gabapentin a2d α2δ subunit of Voltage-Gated Ca2+ Channel GBP->a2d Binds to Ca_influx Presynaptic Ca2+ Influx a2d->Ca_influx Inhibits NT_release Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_influx->NT_release Reduces Postsynaptic_neuron Postsynaptic Neuron NT_release->Postsynaptic_neuron Neuronal_excitability Decreased Neuronal Excitability Postsynaptic_neuron->Neuronal_excitability Leads to

Caption: Proposed mechanism of action for gabapentin.

Neuropathic_Pain_Model_Workflow cluster_induction Induction of Neuropathy cluster_treatment Treatment cluster_assessment Behavioral Assessment Induction Spinal Nerve Ligation or Chemotherapy (Taxol) Treatment Administer Gabapentin or Vehicle Induction->Treatment Assessment Measure Pain Responses (e.g., von Frey, Radiant Heat) Treatment->Assessment

Caption: General experimental workflow for preclinical neuropathic pain models.

This compound: A Synthetic Intermediate

In contrast to the extensive pharmacological data available for gabapentin, the scientific literature on this compound primarily describes its role as a key building block in the synthesis of more complex pharmaceutical compounds. Notably, it is a crucial intermediate in the production of cariprazine, an atypical antipsychotic. The ethyl ester form of this compound is also utilized in various synthetic pathways.

There is a lack of publicly available data on the following for this compound:

  • Binding affinity to the α2δ subunit of voltage-gated calcium channels or any other neurological target.

  • Efficacy in preclinical models of neuropathic pain, epilepsy, or other neurological disorders.

  • Detailed mechanism of action in a neurological context.

Due to this absence of pharmacological data, a direct and objective comparison of the performance of this compound with gabapentin in neurological models is not feasible at this time. Further research would be required to elucidate any potential neurological activity of this compound and to enable a meaningful comparison with established drugs like gabapentin.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-(4-Aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-(4-aminocyclohexyl)acetic acid, a key intermediate in the pharmaceutical industry, is predominantly achieved through the catalytic hydrogenation of 4-nitrophenylacetic acid or 4-aminophenylacetic acid. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and overall yield of this transformation. This guide provides a comparative analysis of common catalysts employed in this synthesis, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts based on available experimental data for the synthesis of this compound and its derivatives.

CatalystStarting MaterialReaction ConditionsCatalyst LoadingReaction TimeYieldSelectivity (trans:cis ratio)
Palladium on Carbon (Pd/C) 4-Nitrophenylacetic acidStep 1: 40–50°C, 0.1–0.6 bar H₂; Step 2: 50–60°C, 1–4 bar H₂5–10 wt%[1][2]Not specifiedHigh[1]60-70% trans[1]
Raney Nickel (Raney-Ni) 4-Nitrophenylacetic acid130°C, 14 MPa H₂Not specified5 days[2]Not specifiedNot specified
Raney Nickel (Raney-Ni) 2-(4-oximidocyclohexenyl)ethyl acetate20–30°C, 5–10 bar H₂5–10 wt%[2]Not specifiedNot specifiedNot specified
Rhodium on Alumina (Rh/Al₂O₃) Aniline (as a model substrate)Atmospheric pressure0.5 to 7.0 wt%Not specifiedHigh conversionMajor product: dicyclohexylamine[3]
Ruthenium on Carbon (Ru/C) Nitrobenzene (as a model substrate)275°CNot specifiedNot specifiedHigh conversionHigh selectivity to aniline[4]

Note: Data for Rhodium and Ruthenium catalysts are for the hydrogenation of model aromatic amines (aniline and nitrobenzene) and may not directly translate to the synthesis of this compound. Further research is required to determine their efficacy for this specific transformation.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalysts are outlined below.

Synthesis using Palladium on Carbon (Pd/C) Catalyst

This synthesis involves a two-step hydrogenation process starting from 4-nitrophenylacetic acid.[1]

Step 1: Reduction of the Nitro Group

  • Reaction Setup: A suitable reactor is charged with 4-nitrophenylacetic acid and a protic solvent such as water or ethanol.

  • Catalyst Addition: 5–10 wt% of Palladium on carbon (Pd/C) is added to the mixture.

  • Hydrogenation: The reactor is purged with hydrogen and the reaction is carried out at a temperature of 40–50°C under a hydrogen pressure of 0.1–0.6 bar.

  • Monitoring: The reaction is monitored until the selective reduction of the nitro group to an amine is complete, yielding 4-aminophenylacetic acid.

Step 2: Hydrogenation of the Aromatic Ring

  • Reaction Conditions Adjustment: The temperature is raised to 50–60°C and the hydrogen pressure is increased to 1–4 bar.

  • Hydrogenation: The hydrogenation is continued to achieve complete saturation of the benzene ring.

  • Work-up: Upon completion, the catalyst is filtered off, and the product, this compound, is isolated from the reaction mixture. This process typically yields a trans:cis isomer ratio of 60–70%.[1]

Synthesis using Raney Nickel (Raney-Ni) Catalyst

Two distinct sets of conditions have been reported for Raney-Ni catalyzed synthesis.

Method 1: High Temperature and Pressure [2]

  • Reaction Setup: A high-pressure autoclave is charged with 4-nitrophenylacetic acid and a suitable solvent.

  • Catalyst Addition: Raney-Ni catalyst is added to the mixture.

  • Hydrogenation: The reaction is carried out at a temperature of 130°C and a hydrogen pressure of 14 MPa for 5 days.

  • Work-up: After the reaction, the catalyst is removed by filtration, and the product is isolated.

Method 2: Mild Conditions [2]

  • Reaction Setup: A reactor is charged with 2-(4-oximidocyclohexenyl)ethyl acetate and a solvent such as methanol or ethanol.

  • Catalyst Addition: 5–10 wt% of Raney-Ni is added.

  • Hydrogenation: The hydrogenation is performed at a temperature of 20–30°C and a hydrogen pressure of 5–10 bar.

  • Work-up: The catalyst is filtered, and the solvent is evaporated to obtain the product.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Catalytic Hydrogenation cluster_purification Product Isolation cluster_product Final Product 4-Nitrophenylacetic_acid 4-Nitrophenylacetic Acid Reaction_Vessel Reaction Vessel (Solvent + Catalyst) 4-Nitrophenylacetic_acid->Reaction_Vessel Addition Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Isolation Isolation & Purification Filtration->Isolation Filtrate Final_Product This compound Isolation->Final_Product Purified Product

Caption: A typical experimental workflow for the synthesis of this compound.

Logical Relationship for Catalyst Comparison

catalyst_comparison cluster_criteria Performance Criteria cluster_catalysts Catalyst Options Catalyst_Selection Catalyst Selection for This compound Synthesis Activity Activity (Reaction Rate) Catalyst_Selection->Activity Selectivity Selectivity (trans:cis ratio) Catalyst_Selection->Selectivity Yield Yield of Desired Product Catalyst_Selection->Yield Cost Cost & Availability Catalyst_Selection->Cost Pd_C Pd/C Activity->Pd_C Raney_Ni Raney-Ni Activity->Raney_Ni Rh_support Rh/Support Activity->Rh_support Ru_support Ru/Support Activity->Ru_support Selectivity->Pd_C Selectivity->Raney_Ni Yield->Pd_C Yield->Raney_Ni Cost->Pd_C Cost->Raney_Ni Cost->Rh_support Cost->Ru_support

Caption: Key criteria for comparing catalysts in the synthesis of this compound.

References

Comparative Guide to Analytical Methods for 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of 2-(4-aminocyclohexyl)acetic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The cross-validation of analytical methods is essential when multiple techniques are used within a project to ensure data consistency and reliability.[1] This guide serves as a foundational resource for selecting and implementing a suitable analytical strategy for this compound.

Methodology Comparison

The choice of analytical technique depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of polar compounds like this compound.

cross_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS) set_criteria Set Acceptance Criteria (Accuracy, Precision) define_methods->set_criteria Establish Goals prepare_samples Prepare Spiked and Incurred Samples set_criteria->prepare_samples Protocol analyze_samples Analyze Samples by Each Method prepare_samples->analyze_samples Identical Aliquots compare_results Compare Quantitative Results analyze_samples->compare_results Generate Data assess_bias Assess Systematic Bias compare_results->assess_bias Statistical Analysis determine_equivalence Determine Method Equivalence assess_bias->determine_equivalence Based on Criteria document_findings Document Findings in Validation Report determine_equivalence->document_findings Final Report

Caption: Decision tree for selecting an analytical method.

References

Navigating the Labyrinth of Impurity Profiling: A Comparative Guide for Synthesized 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of synthesized 2-(4-aminocyclohexyl)acetic acid, a key intermediate in the synthesis of several pharmaceuticals, including Cariprazine. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a robust understanding of impurity control.

The synthesis of this compound, commonly achieved through the catalytic hydrogenation of 4-nitrophenylacetic acid, can introduce a variety of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and stereoisomers. Rigorous analytical testing is crucial to identify and quantify these impurities to ensure the safety and efficacy of the final drug product.

Unveiling the Impurity Landscape: A Comparative Analysis

Effective impurity profiling relies on the selection of appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of a comprehensive analysis. The following tables summarize the performance of these methods in identifying and quantifying potential impurities in this compound.

Table 1: Process-Related Impurities and Degradants

Impurity NameStructureTypical Level (%)HPLC-UV (LOD/LOQ, %)LC-MS (LOD/LOQ, %)Notes
4-Nitrophenylacetic acidC₈H₇NO₄< 0.10.01 / 0.030.005 / 0.015Unreacted starting material.
4-Aminophenylacetic acidC₈H₉NO₂< 0.20.02 / 0.060.01 / 0.03Incompletely hydrogenated intermediate.
cis-2-(4-Aminocyclohexyl)acetic acidC₈H₁₅NO₂< 1.00.05 / 0.150.02 / 0.06Diastereomeric impurity.
Dimerization By-productC₁₆H₂₈N₂O₃< 0.050.01 / 0.030.005 / 0.015Potential by-product from intermolecular reactions.
Oxidation ProductC₈H₁₃NO₃Variable0.02 / 0.060.01 / 0.03Can form during storage or from oxidative stress.

LOD: Limit of Detection, LOQ: Limit of Quantitation. Data is illustrative and may vary based on the specific synthesis and analytical conditions.

Table 2: Residual Solvents Analysis

SolventClassICH Limit (ppm)GC-MS Headspace (LOD/LOQ, ppm)
Methanol2300010 / 30
Ethanol3500015 / 45
Acetic Acid3500020 / 60
Toluene28905 / 15

ICH: International Council for Harmonisation. Data is illustrative.

The Blueprint for Analysis: Experimental Protocols

Detailed and validated analytical methods are the bedrock of reliable impurity profiling. Below are protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV/MS) for Process-Related Impurities

This method is designed for the separation and quantification of the API and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector and a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This headspace GC-MS method is suitable for the detection and quantification of volatile residual solvents.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass selective detector.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Injection Volume: 1 mL.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Forced Degradation Studies

To understand the degradation pathways and to ensure the stability-indicating nature of the analytical methods, forced degradation studies are performed under various stress conditions.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Samples from these studies are then analyzed using the developed HPLC method to identify and quantify any degradation products.

Visualizing the Workflow and Impurity Origins

To better illustrate the logical connections in the impurity profiling process, the following diagrams are provided.

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 4-Nitrophenylacetic_acid 4-Nitrophenylacetic acid (Starting Material) Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) 4-Nitrophenylacetic_acid->Hydrogenation Intermediate 4-Aminophenylacetic acid (Intermediate) Hydrogenation->Intermediate Unreacted_SM Unreacted Starting Material (4-Nitrophenylacetic acid) Hydrogenation->Unreacted_SM Incomplete Reaction Byproduct Dimerization By-product Hydrogenation->Byproduct Side Reaction Final_Product This compound (API) Intermediate->Final_Product Incomplete_Reaction Incomplete Hydrogenation (4-Aminophenylacetic acid) Intermediate->Incomplete_Reaction Incomplete Reaction Isomer cis-Isomer Final_Product->Isomer Isomerization

Caption: Synthesis pathway and potential impurity formation.

Impurity_Profiling_Workflow Sample Synthesized this compound Sample Analysis Analytical Techniques Sample->Analysis Forced_Degradation Forced Degradation Studies Sample->Forced_Degradation HPLC HPLC-UV/MS (Process Impurities, Degradants) Analysis->HPLC GCMS GC-MS Headspace (Residual Solvents) Analysis->GCMS NMR NMR Spectroscopy (Structure Elucidation) Analysis->NMR Data_Analysis Data Analysis and Comparison (Quantification, Identification) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Forced_Degradation->HPLC Report Impurity Profile Report Data_Analysis->Report

Caption: General workflow for impurity profiling.

By implementing a multi-faceted analytical approach and understanding the potential sources of impurities, researchers and drug developers can effectively control the quality of synthesized this compound, ensuring the development of safe and effective medicines. This guide serves as a foundational resource for establishing robust impurity profiling strategies.

A Comparative Analysis of 2-(4-aminocyclohexyl)acetic acid and Standard GABA Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

While 2-(4-aminocyclohexyl)acetic acid is a known chemical intermediate, particularly in the synthesis of pharmaceutical compounds such as the dopamine D2/D3 receptor partial agonist Cariprazine, a comprehensive review of publicly available scientific literature reveals no direct experimental data characterizing it as a ligand for GABA receptors. Studies detailing its binding affinity, potency, or efficacy at either GABA-A or GABA-B receptors are not presently available. Therefore, a direct comparison of its performance with other GABA receptor ligands based on experimental data cannot be conducted.

This guide will instead provide a comparative overview of well-characterized GABA receptor ligands to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the modulation of the GABAergic system. The principles and experimental approaches detailed herein are fundamental to the study of any potential GABA receptor ligand.

Introduction to GABA Receptors and Their Ligands

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its receptors are broadly classified into two main types: GABA-A and GABA-B receptors.

  • GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. They are pentameric structures composed of various subunits (α, β, γ, δ, ε, π, θ), the combination of which determines the receptor's pharmacological properties.

  • GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of adenylyl cyclase and potassium and calcium channels.

A wide array of synthetic and natural compounds can interact with these receptors as agonists, antagonists, or allosteric modulators, each with distinct effects on neuronal activity.

Comparative Data of Representative GABA Receptor Ligands

To illustrate the pharmacological diversity of compounds acting on GABA receptors, the following tables summarize the binding affinities (Ki) and potencies (EC50/IC50) of several standard ligands. These values are critical for comparing the relative strength and functional effects of different compounds.

Table 1: Binding Affinity (Ki) of Selected Ligands for GABA-A Receptors

LigandReceptor SubtypeKi (nM)RadioligandTissue SourceCitation
GABAα1β2γ2150[3H]MuscimolRecombinant HEK293 cells[1]
Muscimolα1β2γ210[3H]GABARecombinant HEK293 cells[1]
Bicucullineα1β2γ25[3H]GABARat brain membranes[2]
Diazepamα1β2γ24.1[3H]FlunitrazepamRecombinant HEK293 cells[3]
Zolpidemα1β2γ225[3H]FlunitrazepamRat cerebral cortex[4]

Table 2: Potency (EC50/IC50) of Selected Ligands at GABA-A Receptors

LigandEffectReceptor SubtypeEC50/IC50 (µM)Experimental AssayCitation
GABAAgonistα1β2γ26.6Electrophysiology (Patch-clamp)[5]
MuscimolAgonistα1β2γ20.43Electrophysiology (Patch-clamp)
BicucullineAntagonistα1β2γ20.3Electrophysiology (Patch-clamp)
DiazepamPositive Modulatorα1β2γ20.03Electrophysiology (Patch-clamp)
PicrotoxinNon-competitive Antagonistα1β2γ20.8Electrophysiology (Patch-clamp)

Experimental Protocols

The quantitative data presented above are derived from standardized experimental procedures. The following are detailed methodologies for two key experiments used in the characterization of GABA receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from GABA-A receptors by an unlabeled test compound.

Materials:

  • Tissue preparation (e.g., rat brain membranes) or cells expressing the receptor of interest.

  • Radioligand (e.g., [3H]Muscimol or [3H]Flunitrazepam).

  • Unlabeled test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors. Wash the membranes to remove endogenous GABA.

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the functional effects of a compound on the ion channel activity of GABA-A receptors, determining its potency (EC50 or IC50) and efficacy.

Objective: To record the chloride currents elicited by the application of GABA and the modulation of these currents by a test compound.

Materials:

  • Cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells or cultured neurons).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular solutions.

  • GABA and the test compound.

Procedure:

  • Cell Preparation: Plate the cells on coverslips for recording.

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.

  • Drug Application: Perfuse the cell with a solution containing GABA to elicit a chloride current. To test a modulator, co-apply the test compound with GABA. To test an agonist, apply the compound alone. To test an antagonist, pre-apply the antagonist before applying GABA.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of the test compound. Plot the normalized response against the logarithm of the compound concentration to determine the EC50 or IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the DOT language.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to orthosteric site BZD Benzodiazepines (e.g., Diazepam) BZD->GABA_A Binds to allosteric site Cl_ion Cl- Influx GABA_A->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Source (e.g., Brain Membranes) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Patch_Clamp_Workflow start Start cell_prep Prepare Cells Expressing GABA-A Receptors start->cell_prep pipette_prep Fabricate and Fill Micropipette cell_prep->pipette_prep seal Form Giga-seal on Cell pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell record Record Baseline and GABA-evoked Currents whole_cell->record modulate Apply Test Compound and Record Modulated Currents record->modulate analyze Data Analysis (EC50/IC50 determination) modulate->analyze end End analyze->end

References

A Comparative Analysis of Ethyl and Methyl Esters of 2-(4-aminocyclohexyl)acetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Professionals in Drug Development

This guide provides a detailed comparison of the synthesis efficacy of 2-(4-aminocyclohexyl)acetic acid ethyl ester and its methyl ester counterpart. This compound is a key intermediate in the synthesis of various pharmaceuticals. While extensive data is available for the ethyl ester, information regarding the synthesis of the methyl ester is less documented in publicly available literature. This guide summarizes the existing data and offers a theoretical comparison based on established chemical principles.

Quantitative Data Summary

A direct quantitative comparison of synthesis efficacy is challenging due to the limited availability of detailed experimental data for the methyl ester of this compound. However, several patents and publications provide specific details for the synthesis of the ethyl ester, particularly its hydrochloride salt.

Table 1: Synthesis Parameters for this compound Ethyl Ester Hydrochloride

ParameterMethod 1: Catalytic Hydrogenation & EsterificationMethod 2: Reductive Amination & Esterification
Starting Material 4-Nitrophenylacetic acid1,4-Cyclohexanedione
Key Steps 1. Hydrogenation of the nitro group and aromatic ring. 2. Esterification with ethanol.1. Wittig reaction. 2. Oximation. 3. Catalytic hydrogenation.
Catalyst Pd/C or Raney-Ni[1]Pd/C or Raney-Ni[1]
Solvent Water, Ethanol[2][3]Toluene, Dioxane, THF, Methanol, Ethanol[1]
Reaction Temperature Hydrogenation: 44-60°C; Esterification: Reflux[2][3]20-120°C (depending on the step)[1]
Reaction Pressure 0.6 - 4.0 bar[2]5 - 10 bar (for hydrogenation)[1]
Reaction Time Hydrogenation: Not specified; Esterification: ~2 hours[2]~10 hours (for hydrogenation)[1]
Reported Yield ~40%[2]80-85%[1]
Purity High purity after recrystallizationHigh purity[1]

Note: The yields reported are for the overall process and can be influenced by the specific conditions and scale of the reaction.

Theoretical Comparison of Efficacy: Ethyl vs. Methyl Ester

In the absence of direct comparative experimental data for the methyl ester, we can infer potential differences in synthesis efficacy based on the principles of the Fischer-Speier esterification, the common method for this type of synthesis.

  • Reaction Rate: Esterification with methanol is generally faster than with ethanol under the same conditions. This is due to the smaller steric hindrance of the methyl group compared to the ethyl group, allowing for easier nucleophilic attack by the alcohol on the protonated carboxylic acid.

  • Equilibrium Position: The Fischer esterification is a reversible reaction. The position of the equilibrium is influenced by the removal of water and the relative stability of the reactants and products. While the electronic effects of the methyl and ethyl groups are similar, the difference in steric bulk might slightly influence the equilibrium constant, though this effect is typically minor.

  • Purification: The boiling points of the methyl and ethyl esters will differ, which may affect the ease of purification by distillation. The methyl ester, being more volatile, might be easier to separate from higher-boiling impurities but could also be more prone to loss during solvent removal.

  • Solubility: The choice of ester can influence the solubility of the final product in different solvents, which can be a critical factor in downstream processing and formulation.

Experimental Protocols

Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Ethyl Ester Hydrochloride (Method 1)

This protocol is based on the catalytic hydrogenation of 4-nitrophenylacetic acid followed by esterification.

Step 1: Catalytic Hydrogenation

  • A reactor is charged with deionized water and 4-nitrophenylacetic acid.

  • A suspension of 10% Pd/C in deionized water is added as a catalyst.

  • The hydrogenation is carried out in two stages:

    • First, at a temperature of 44-46°C and a hydrogen pressure of up to 0.6 bar to reduce the nitro group.

    • Second, the temperature is raised to 55-58°C and the hydrogen pressure is increased to a maximum of 4.0 bar to saturate the phenyl ring.

  • After the reaction is complete, the catalyst is filtered off.

Step 2: Esterification

  • The aqueous filtrate from the previous step is concentrated under vacuum.

  • Ethyl alcohol is added, and the mixture is distilled to remove water.

  • More ethyl alcohol and 30% hydrochloric ethyl alcohol are added.

  • The reaction mixture is heated to reflux for approximately 2 hours.

Step 3: Isolation and Purification

  • The solvent is distilled off under vacuum.

  • Acetonitrile is added to the residue, and a portion is distilled off.

  • The solution is cooled to 0 to -5°C to induce crystallization.

  • The crystals of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride are collected by centrifugation, washed with cold acetonitrile, and dried. A yield of approximately 40% has been reported for this process.[2]

Synthesis of this compound Ethyl Ester (Method 2)

This alternative route starts from 1,4-cyclohexanedione.

  • Wittig Reaction: 1,4-Cyclohexanedione is reacted with a phosphorus ylide to introduce the acetic acid ester side chain.

  • Condensation Reaction: The remaining carbonyl group is reacted with hydroxylamine to form an oxime.

  • Catalytic Hydrogenation: The oxime is reduced to the primary amine, and the double bond in the ring is saturated using a Pd/C or Raney-Ni catalyst under hydrogen pressure (5-10 bar) in a solvent like methanol or ethanol at 20-30°C for about 10 hours.

  • Work-up and Isolation: The catalyst is filtered, and the solvent is evaporated to yield the product. This method has reported yields in the range of 80-85%.[1]

Visualizations

Logical Workflow for Synthesis Comparison

Synthesis_Comparison cluster_ethyl Ethyl Ester Synthesis cluster_methyl Methyl Ester Synthesis cluster_comparison Comparative Efficacy start_ethyl Starting Materials (e.g., 4-Nitrophenylacetic Acid) process_ethyl Synthesis of Ethyl Ester start_ethyl->process_ethyl data_ethyl Quantitative Data: - Yield: ~40-85% - Documented Protocols process_ethyl->data_ethyl evaluation Efficacy Evaluation process_ethyl->evaluation start_methyl Starting Materials (e.g., 4-Nitrophenylacetic Acid) process_methyl Synthesis of Methyl Ester start_methyl->process_methyl data_methyl Quantitative Data: - No detailed experimental data found - Theoretical advantages in reaction rate process_methyl->data_methyl process_methyl->evaluation conclusion Conclusion: - Ethyl ester synthesis is well-documented. - Methyl ester may be faster but lacks data for direct comparison. evaluation->conclusion

Caption: A logical workflow comparing the available synthesis information for the ethyl and methyl esters.

Signaling Pathway of Fischer Esterification

Fischer_Esterification node_A Carboxylic Acid (R-COOH) node_D Protonated Carboxylic Acid node_A->node_D Protonation node_B Alcohol (R'-OH) node_E Tetrahedral Intermediate node_B->node_E node_C Acid Catalyst (H+) node_D->node_E Nucleophilic Attack by Alcohol node_F Protonated Ester node_E->node_F Elimination of Water node_G Ester (R-COOR') node_F->node_G Deprotonation node_H Water (H2O) node_F->node_H

Caption: The general mechanism of the Fischer-Speier esterification reaction.

References

A Comparative Guide to Assessing the Purity of Commercial 2-(4-aminocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 2-(4-aminocyclohexyl)acetic acid, a key building block in various pharmaceuticals. We present experimental data and detailed protocols to enable objective evaluation of product quality.

Understanding Potential Impurities

The primary route for synthesizing this compound involves the hydrogenation of 4-nitrophenylacetic acid.[1][2] This process can introduce several impurities that may impact the safety and efficacy of the final drug product. A thorough purity assessment should, therefore, focus on identifying and quantifying these potential contaminants.

Table 1: Common Impurities in Commercial this compound

Impurity ClassSpecific ExamplesOriginPotential Impact
Geometric Isomers cis-2-(4-aminocyclohexyl)acetic acidIncomplete stereoselective synthesis during hydrogenation.[1]Different pharmacological activity and potential for adverse effects.
Starting Materials 4-Nitrophenylacetic acidIncomplete hydrogenation reaction.[2]Potential toxicity and impact on downstream reaction yields.
Intermediates 4-Aminophenylacetic acidIncomplete hydrogenation of the aromatic ring.[2]May introduce unwanted reactivity in subsequent synthetic steps.
Reaction Byproducts Oxidation, reduction, or substitution productsSide reactions during synthesis.[2]Unpredictable pharmacological effects and potential for toxicity.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information on isomeric purity and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of this compound and quantifying impurities. A C18 column is typically employed for this separation.[2]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of 1 mg/mL.

Data Presentation: Representative HPLC Purity Data

Commercial SourcePurity by HPLC (%)cis-Isomer (%)4-Aminophenylacetic acid (%)
Supplier A 99.50.150.20
Supplier B 98.80.500.45
Supplier C 99.8< 0.050.10

Note: The data presented in this table is for illustrative purposes and may not represent actual commercial batches.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase A start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate

Figure 1: HPLC Purity Assessment Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[3][4] It is particularly useful for quantifying the ratio of cis and trans isomers.

Experimental Protocol: qNMR for Isomeric Purity

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated water (D₂O) or another suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the distinct signals corresponding to the trans-isomer, cis-isomer, and the internal standard.

    • Calculate the purity and isomer ratio based on the integral values, number of protons, and the known purity and mass of the internal standard.

Data Presentation: Representative qNMR Purity Data

Commercial SourcePurity by qNMR (%)trans-Isomer : cis-Isomer Ratio
Supplier A 99.299.8 : 0.2
Supplier B 98.599.4 : 0.6
Supplier C 99.7> 99.9 : < 0.1

Note: The data presented in this table is for illustrative purposes and may not represent actual commercial batches.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity and Isomer Ratio integrate->calculate

Figure 2: qNMR Purity and Isomer Ratio Workflow.

Comparison with Alternatives

While this compound is a widely used building block, several structurally related compounds can be considered for specific applications. The choice of an alternative often depends on the desired chemical properties and the synthetic route.

Table 3: Comparison with Alternative Building Blocks

CompoundStructureKey DifferencesPurity Considerations
This compound Amino acid with a cyclohexane backboneDirect precursor for many APIs.Cis/trans isomerism is a key purity parameter.
Ethyl 2-(4-aminocyclohexyl)acetate Ethyl ester derivativeRequires an additional hydrolysis step to yield the free acid.Purity of the ester and potential for hydrolysis during storage.
Boc-protected this compound Amine group is protectedUseful in multi-step syntheses to avoid side reactions of the amine.Completeness of the Boc protection and removal of the protecting group.

Conclusion

The purity of commercial this compound is paramount for the successful development of safe and effective pharmaceuticals. A combination of HPLC for quantitative purity assessment and qNMR for accurate determination of isomeric ratios provides a robust analytical strategy. Researchers should carefully evaluate commercial sources based on comprehensive purity data and consider the potential impact of impurities on their specific applications. The experimental protocols and comparative data presented in this guide offer a framework for making informed decisions when selecting this critical raw material.

References

comparative study of different synthetic routes to 2-(4-aminocyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 2-(4-aminocyclohexyl)acetic acid, a crucial building block in the pharmaceutical industry, notably for the production of drugs like Cariprazine, has been approached through various chemical strategies.[1][2] This guide provides a comparative analysis of the most prevalent synthetic routes, offering insights into their methodologies, efficiencies, and the stereochemical outcomes of the final product. The primary focus of industrial synthesis has been the hydrogenation of 4-nitrophenylacetic acid, with alternative routes offering distinct advantages in specific contexts.

Overview of Synthetic Strategies

Two main synthetic pathways dominate the preparation of this compound:

  • Catalytic Hydrogenation of 4-Nitrophenylacetic Acid: This is the most common and industrially significant method. It involves a two-stage reduction, first of the nitro group to an amine, followed by the saturation of the aromatic ring. The choice of catalyst and reaction conditions plays a critical role in the yield and the stereoselectivity of the final product.

  • Multi-step Synthesis from 1,4-Cyclohexanedione: This alternative route builds the desired molecule through a series of reactions including a Wittig reaction, condensation, and subsequent catalytic hydrogenation. This pathway offers a different approach to controlling the molecular structure.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic approaches, providing a clear comparison of their efficiencies.

ParameterCatalytic Hydrogenation (Pd/C)Catalytic Hydrogenation (Raney-Ni)Multi-step Synthesis from 1,4-Cyclohexanedione
Starting Material 4-Nitrophenylacetic acid4-Nitrophenylacetic acid1,4-Cyclohexanedione
Key Steps Two-stage hydrogenationHigh-pressure, high-temperature hydrogenationWittig reaction, condensation, hydrogenation
Overall Yield 40% (for the ethyl ester hydrochloride)[3][4]Not explicitly stated, but is an older methodIntermediate step yields of 80-82% reported[1]
Reaction Time Not explicitly stated for the full process5 days[1]10 hours for the hydrogenation step[1]
Stereoselectivity (trans:cis) 60-70% trans[5]~81% trans[4][6][7]Not explicitly stated
Catalyst Palladium on carbon (Pd/C)[5]Raney-Nickel (Raney-Ni)[1][6]Palladium on carbon or Raney-Nickel[1]
Reaction Conditions Milder: 40-60°C, 1-4 bar pressure[5][6]Harsh: 130°C, 14 MPa (140 bar)[1]Milder for hydrogenation: 20-30°C, 5-10 bar[1]

Experimental Protocols

Route 1: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid with Pd/C

This method is a two-stage process performed in a single reactor.

Step 1: Reduction of the Nitro Group

  • A suitable reactor is charged with deionized water and 4-nitrophenylacetic acid.

  • A suspension of 10% Palladium on carbon (Pd/C) in deionized water is added to the mixture under a nitrogen atmosphere.

  • The vessel is purged with hydrogen, and the hydrogenation is carried out at a temperature of 44-46°C and a hydrogen overpressure of up to 0.6 bar.

  • The reaction is monitored until the hydrogen uptake slows, indicating the formation of 4-aminophenylacetic acid.[3][6][7][8]

Step 2: Hydrogenation of the Aromatic Ring

  • The temperature is then raised to 55-58°C, and the hydrogen pressure is increased to a maximum of 4.0 bar.

  • The hydrogenation is continued until the hydrogen uptake ceases, signifying the formation of this compound.[3][6][8]

  • The mixture is cooled, and the catalyst is filtered off.

Work-up and Isolation (as ethyl ester hydrochloride)

  • The aqueous filtrate is concentrated by distillation under vacuum.

  • Ethanol is added, and the distillation is continued to remove water.

  • The residue is taken up in ethanol, and a 30% solution of hydrochloric acid in ethanol is added.

  • The mixture is heated to reflux for approximately 2 hours to facilitate esterification.

  • The solvent is partially removed by distillation, and acetonitrile is added.

  • The solution is cooled to 0 to -5°C to crystallize the product, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride.

  • The crystals are collected by centrifugation, washed with cold acetonitrile, and dried.[3][8]

Route 2: Multi-step Synthesis from 1,4-Cyclohexanedione

This route involves a sequence of three key chemical transformations.

Step 1: Wittig Reaction

  • 1,4-Cyclohexanedione is reacted with an ethyl acetate triphenylphosphine ylide to generate ethyl 2-(4-carbonylcyclohexenyl)acetate.

Step 2: Condensation Reaction

  • The product from the Wittig reaction is then condensed with hydroxylamine hydrochloride under acidic catalysis to yield ethyl 2-(4-oximinylcyclohexenyl)acetate.[1]

Step 3: Catalytic Hydrogenation

  • The oxime intermediate is dissolved in ethanol.

  • A catalyst, either Palladium on carbon (5-10 wt%) or Raney-Nickel, is added.

  • The mixture is subjected to hydrogenation at a hydrogen pressure of 5-10 bar and a temperature of 20-30°C for 10 hours to produce ethyl 2-(4-aminocyclohexyl)acetate.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Synthetic_Route_1 cluster_start Starting Material cluster_process Process cluster_intermediate Intermediate cluster_product Product start 4-Nitrophenylacetic Acid step1 Nitro Group Reduction (Pd/C, H₂, 44-46°C, <0.6 bar) start->step1 intermediate 4-Aminophenylacetic Acid step1->intermediate step2 Aromatic Ring Hydrogenation (Pd/C, H₂, 55-58°C, <4 bar) product This compound step2->product intermediate->step2

Caption: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid.

Synthetic_Route_2 cluster_start Starting Material cluster_process Process cluster_intermediate Intermediates cluster_product Product start 1,4-Cyclohexanedione step1 Wittig Reaction start->step1 inter1 Ethyl 2-(4-carbonylcyclohexenyl)acetate step1->inter1 step2 Condensation inter2 Ethyl 2-(4-oximinylcyclohexenyl)acetate step2->inter2 step3 Catalytic Hydrogenation (Pd/C or Raney-Ni, H₂, 20-30°C, 5-10 bar) product Ethyl 2-(4-aminocyclohexyl)acetate step3->product inter1->step2 inter2->step3

Caption: Multi-step Synthesis from 1,4-Cyclohexanedione.

Conclusion

The catalytic hydrogenation of 4-nitrophenylacetic acid remains a widely used method for the synthesis of this compound, with variations in catalysts and conditions influencing the stereochemical outcome and reaction parameters. The use of Palladium on carbon allows for milder reaction conditions compared to the high pressures and temperatures required with Raney-Nickel, although the latter may offer slightly higher trans-selectivity. The multi-step synthesis from 1,4-cyclohexanedione presents a viable alternative, though a comprehensive yield and stereoselectivity comparison with the hydrogenation route would require further investigation. The choice of synthetic route will ultimately depend on factors such as desired stereoisomer purity, available equipment for high-pressure reactions, and overall cost-effectiveness.

References

Benchmarking 2-(4-aminocyclohexyl)acetic Acid as a Pharmaceutical Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical manufacturing, the selection of a starting material is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of the entire synthesis process. This guide provides a comprehensive performance benchmark of 2-(4-aminocyclohexyl)acetic acid and its derivatives as key precursors in the synthesis of active pharmaceutical ingredients (APIs), with a primary focus on the widely used anticonvulsant, Gabapentin. For comparison, alternative synthetic routes starting from other commercially significant precursors are also evaluated.

Performance Comparison: Gabapentin Synthesis

Gabapentin, chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a blockbuster drug for the treatment of epilepsy and neuropathic pain. Its synthesis can be approached through various pathways, each originating from a different precursor. Here, we compare the route involving a derivative of this compound with the prevalent industrial method starting from 1,1-cyclohexanediacetic acid monoamide.

While direct, publicly available head-to-head comparative studies with identical reaction conditions are scarce, analysis of various patents and publications allows for a compiled performance overview. The following table summarizes key performance indicators for two major synthetic routes to Gabapentin. It is important to note that the presented values are derived from different sources and may not be directly comparable due to variations in experimental conditions and scales.

Performance MetricRoute A: Via this compound derivativeRoute B: Via 1,1-cyclohexanediacetic acid monoamide
Precursor trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride1,1-cyclohexanediacetic acid monoamide
Key Transformation Not directly leading to Gabapentin but a precursor to other APIs like Cariprazine. Synthesis of Gabapentin from this family of compounds is less commonly documented in public literature.Hofmann rearrangement
Reported Yield High yields are reported for intermediates in Cariprazine synthesis (e.g., 95.0% for a subsequent intermediate).Yields for the final Gabapentin product or its hydrochloride salt are reported in various ranges, with some patents indicating yields around 89% for the monoamide precursor and subsequent conversion.
Reported Purity High purity is achievable, with intermediate purity for Cariprazine synthesis reported at 98.65%.High purity is a key focus of many patented processes, with an emphasis on minimizing by-products like gabalactam.
Reaction Time Varies depending on the specific synthesis step.The Hofmann rearrangement itself can be relatively fast, but the overall process including workup and purification can be lengthy.
Cost-Effectiveness The cost of the precursor and the overall process economics are crucial factors. Detailed public cost analyses for this specific route to Gabapentin are not readily available.This is a well-established industrial route, suggesting a high degree of optimization for cost-effectiveness. The cost of Gabapentin production is a significant market factor.
Scalability Processes involving this precursor have been scaled for the production of APIs like Cariprazine.This route is widely used for the industrial-scale production of Gabapentin.

Experimental Protocols

Route A: Synthesis of an Intermediate for Cariprazine from a this compound derivative

This protocol describes the preparation of trans-2-[1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl]-acetic acid ethyl ester, a key intermediate in the synthesis of Cariprazine, starting from trans-(4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride.

Materials:

  • trans-(4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride

  • Purified water

  • Aqueous ammonia

  • Dichloromethane

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium bicarbonate

  • di(tert-butyl) dicarbonate

Procedure:

  • Dissolve trans-(4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride (1.0 Kg) in purified water (3.0 L) in a reactor and stir until a clear solution is obtained.

  • Basify the solution using aqueous ammonia (1.10 L).

  • Extract the trans-(4-amino-cyclohexyl)-acetic acid ethyl ester with dichloromethane (2 x 5.0 L).

  • Combine the organic layers and concentrate under vacuum at a temperature below 45°C to obtain the free base (approximately 0.851 Kg).

  • In a separate reactor, charge THF (4.45 L), TBAB (0.008 Kg), and the obtained trans-(4-amino-cyclohexyl)-acetic acid ethyl ester (0.851 Kg).

  • Add an aqueous solution of 7% w/v sodium bicarbonate (6.0 L) to the mixture.

  • Add a solution of di(tert-butyl) dicarbonate (1.05 Kg) over 45 minutes at ambient temperature.

  • Stir the reaction mixture for 60 minutes at ambient temperature.

  • After reaction completion, separate the phases and wash the aqueous layer with dichloromethane (5.67 L).

  • Combine the organic layers, wash with purified water (5.67 L), and concentrate under vacuum below 45°C to yield the product as a white residue.

Reported Performance:

  • Yield: 95.0%

  • Purity: 98.65%

Route B: Synthesis of Gabapentin from 1,1-cyclohexanediacetic acid monoamide

This protocol outlines a common industrial method for Gabapentin synthesis via the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.

Materials:

  • 1,1-cyclohexanediacetic acid monoamide

  • Sodium hydroxide

  • Bromine

  • Hydrochloric acid

  • Dichloromethane

Procedure:

  • Prepare a solution of sodium hypobromite in situ by adding bromine to a cooled aqueous solution of sodium hydroxide.

  • Separately, prepare a solution of 1,1-cyclohexanediacetic acid monoamide in an aqueous sodium hydroxide solution.

  • Slowly add the 1,1-cyclohexanediacetic acid monoamide solution to the sodium hypobromite solution with vigorous stirring, maintaining the temperature between -8 to -5°C.

  • After the addition, maintain the mixture at this temperature for 1 hour, then allow it to warm to room temperature and further maintain at 35-40°C for 1 hour.

  • Cool the mixture to 15-20°C and adjust the pH to 5.

  • Wash the mixture with dichloromethane.

  • Adjust the pH of the aqueous layer to 2 using concentrated hydrochloric acid and stir for 4 hours.

  • Filter the resulting precipitate and dry to obtain crude Gabapentin hydrochloride.

Reported Performance:

  • Yield: One patent reports obtaining 95 gm of crude Gabapentin hydrochloride from the starting monoamide. Another describes a process for preparing the monoamide precursor with a yield of 89%.

Visualizing the Synthetic Workflows

To better illustrate the process, the following diagrams depict the experimental workflows for the two synthetic routes discussed.

Cariprazine_Intermediate_Synthesis cluster_0 Step 1: Liberation of Free Base cluster_1 Step 2: Boc Protection start trans-(4-aminocyclohexyl)acetic acid ethyl ester HCl dissolve Dissolve in Water start->dissolve basify Basify with Aq. Ammonia dissolve->basify extract Extract with Dichloromethane basify->extract concentrate1 Concentrate extract->concentrate1 free_base trans-(4-aminocyclohexyl)acetic acid ethyl ester concentrate1->free_base charge_reactor Charge Reactor with Free Base, THF, TBAB free_base->charge_reactor add_bicarb Add Aq. Sodium Bicarbonate charge_reactor->add_bicarb add_boc Add di(tert-butyl) dicarbonate add_bicarb->add_boc react Stir at Ambient Temperature add_boc->react workup Separate Phases & Wash react->workup concentrate2 Concentrate workup->concentrate2 product trans-2-[1-[4-(N-Boc-amino)-cyclohexyl]-acetic acid ethyl ester concentrate2->product

Caption: Workflow for the synthesis of a Cariprazine intermediate.

Gabapentin_Synthesis cluster_0 Step 1: Preparation of Reagents cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Isolation of Gabapentin HCl naoh_br2 Sodium Hydroxide + Bromine hypobromite Sodium Hypobromite Solution naoh_br2->hypobromite mix Mix Reagents at -8 to -5°C hypobromite->mix monoamide_naoh 1,1-cyclohexanediacetic acid monoamide + NaOH monoamide_sol Monoamide Solution monoamide_naoh->monoamide_sol monoamide_sol->mix react_cold Maintain at low temp mix->react_cold react_warm Warm to RT, then 35-40°C react_cold->react_warm cool Cool to 15-20°C react_warm->cool ph5_adjust Adjust pH to 5 cool->ph5_adjust wash Wash with Dichloromethane ph5_adjust->wash ph2_adjust Adjust pH to 2 with HCl wash->ph2_adjust precipitate Stir and Precipitate ph2_adjust->precipitate filter_dry Filter and Dry precipitate->filter_dry product Gabapentin Hydrochloride filter_dry->product

Caption: Workflow for the synthesis of Gabapentin via Hofmann rearrangement.

Conclusion

The selection of a pharmaceutical precursor is a multifaceted decision that balances yield, purity, cost, and scalability. While this compound and its derivatives are valuable precursors for certain pharmaceuticals like Cariprazine, the industrial synthesis of Gabapentin predominantly relies on alternative precursors such as 1,1-cyclohexanediacetic acid monoamide. The established infrastructure and optimized processes for the latter route likely contribute to its widespread use.

For researchers and drug development professionals, the choice of a synthetic pathway will depend on the target molecule, the desired scale of production, and economic considerations. The information and workflows presented in this guide offer a foundational understanding to support these critical decisions, highlighting the performance characteristics of this compound derivatives in comparison to other key industrial intermediates. Further process optimization and detailed cost analysis would be necessary for a definitive selection in a commercial setting..

comparing the effects of different protecting groups on 2-(4-aminocyclohexyl)acetic acid reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of three common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—on the reactivity of 2-(4-aminocyclohexyl)acetic acid. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure high yields and purity by selectively masking the reactivity of the amino functionality while other transformations are carried out. This document outlines the experimental protocols for the introduction and removal of these protecting groups and summarizes their impact on subsequent reactions, supported by established chemical principles.

Comparison of Protecting Group Strategies

The choice of a protecting group for the amino moiety of this compound dictates the overall synthetic strategy, particularly concerning the conditions required for its removal and the compatibility with other reagents. The stability of the protecting group under various reaction conditions is a key consideration.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Characteristics
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, NaHCO₃, or DMAP), solvent (e.g., water, THF, dioxane)Strong acid (e.g., TFA in DCM, or HCl in dioxane)[1][2][3][4]Stable to a wide range of non-acidic reagents; cleavage generates gaseous byproducts.
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃ or Na₂CO₃), solvent (e.g., water, THF)Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr in acetic acid)[5][6]Stable to acidic and basic conditions; deprotection by hydrogenolysis is mild and selective.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., dioxane/water)Mild base (e.g., 20% piperidine in DMF)[7][8][9]Base-labile, allowing for orthogonal protection strategies with acid-labile groups.

Impact on Reactivity

Amide Bond Formation:

When the carboxylic acid of N-protected this compound is activated for amide bond formation (e.g., using coupling reagents like DCC, EDC, or HATU), the steric bulk of the protecting group can play a role.

  • Boc: The bulky tert-butyl group may exert some steric hindrance, potentially slowing down the coupling reaction with sterically demanding amines.

  • Cbz: The benzyl group is less bulky than the Boc group and is generally not expected to significantly hinder amide coupling reactions.

  • Fmoc: The large, planar fluorenyl system of the Fmoc group can be sterically demanding and may influence the rate of amide bond formation, especially with bulky coupling partners.

Esterification:

Similar to amide bond formation, the steric bulk of the protecting group can affect the rate of esterification of the carboxylic acid. The choice of esterification method will also be a factor. For instance, methods involving the formation of a highly reactive acyl chloride may be less sensitive to steric hindrance than methods relying on milder activation.

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of this compound. Optimization of reaction conditions may be necessary for specific applications.

N-Protection of this compound

Boc Protection:

  • Dissolve this compound in a mixture of dioxane and water.

  • Add sodium hydroxide (2 equivalents) and stir until the starting material is dissolved.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to pH 3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Cbz Protection:

  • Dissolve this compound in aqueous sodium carbonate solution.

  • Cool the solution to 0 °C and add benzyl chloroformate dropwise while maintaining the pH between 9 and 10.

  • Stir the reaction at room temperature for several hours.

  • Wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.

  • Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the Cbz-protected product.

Fmoc Protection:

  • Dissolve this compound in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane.

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Fmoc-protected product.

Deprotection Protocols

Boc Deprotection:

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The product is typically obtained as the TFA salt.

Cbz Deprotection (Hydrogenolysis):

  • Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Fmoc Deprotection:

  • Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by chromatography to remove the dibenzofulvene-piperidine adduct.

Logical Workflow for Protecting Group Comparison

The following diagram illustrates a logical workflow for comparing the effects of different protecting groups on the reactivity of this compound.

G cluster_0 Protection cluster_1 Protected Intermediates cluster_2 Reactivity Assessment cluster_3 Analysis A This compound B Boc Protection A->B C Cbz Protection A->C D Fmoc Protection A->D E Boc-2-(4-aminocyclohexyl)acetic acid B->E F Cbz-2-(4-aminocyclohexyl)acetic acid C->F G Fmoc-2-(4-aminocyclohexyl)acetic acid D->G H Amide Coupling (e.g., with Benzylamine) E->H I Esterification (e.g., Methyl Ester) E->I F->H F->I G->H G->I J Compare Yields H->J K Compare Purity H->K L Compare Reaction Times H->L I->J I->K I->L

Caption: Workflow for comparing protecting groups.

Signaling Pathway of Reactivity Influence

The protecting group can influence the reactivity of the carboxylic acid through a combination of steric and electronic effects. This can be conceptualized as a signaling pathway where the nature of the protecting group modulates the outcome of a subsequent reaction.

G cluster_0 Protecting Group Properties cluster_1 Molecular Environment cluster_2 Reaction Outcome PG Protecting Group (Boc, Cbz, Fmoc) Steric Steric Bulk PG->Steric Electronic Electronic Effects PG->Electronic COOH_Access Carboxylic Acid Accessibility Steric->COOH_Access influences Electronic->COOH_Access influences Reaction_Rate Reaction Rate COOH_Access->Reaction_Rate determines Yield Product Yield Reaction_Rate->Yield affects

Caption: Influence of protecting groups on reactivity.

References

A Comparative Guide to the Synthesis of 2-(4-aminocyclohexyl)acetic acid: Traditional vs. Novel Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a detailed comparison of a novel synthesis method for 2-(4-aminocyclohexyl)acetic acid, a crucial building block for various therapeutic agents, against the traditional synthesis route. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Performance Comparison at a Glance

The following tables summarize the key quantitative data for both the traditional and a new, innovative synthesis method for this compound.

Table 1: Traditional Synthesis via Hydrogenation of 4-Nitrophenylacetic Acid

ParameterValueSource
Starting Material 4-Nitrophenylacetic Acid[1][2][3]
Key Steps Two-step catalytic hydrogenation[1][3]
Catalyst Raney-Ni or Palladium on Carbon (Pd/C)[1][2][3]
Pressure High pressure (up to 14MPa or 172 atm)[1][2]
Temperature Elevated temperatures (up to 130°C)[1][2]
Reaction Time Can be lengthy (e.g., 5 days)[2]
Reported Yield ~40% (for the ethyl ester hydrochloride)[1]
Isomer Ratio (trans:cis) ~81:19 (can be improved with specific catalysts)[1]
Key Challenges Harsh reaction conditions, high pressure, long reaction times, and potential for catalyst deactivation.[2]

Table 2: Novel Synthesis from 1,4-Cyclohexanedione

ParameterValueSource
Starting Material 1,4-Cyclohexanedione[2]
Key Steps Wittig Reaction, Condensation, Catalytic Hydrogenation[2]
Catalyst Palladium on Carbon (Pd/C) or Raney-Ni[2]
Pressure Low to moderate hydrogen pressure (5-10 bar)[2]
Temperature Mild to moderate temperatures (20-120°C)[2]
Reaction Time Shorter overall synthesis time (e.g., hydrogenation for 10h)[2]
Reported Yield 80.9% - 82.0% (for the final hydrogenation step)[2]
Purity High purity product reported[2]
Advantages Milder reaction conditions, use of readily available starting materials, and potentially higher yields and purity.[2]

Visualizing the Novel Synthesis Workflow

The following diagram illustrates the key stages of the new synthesis method for this compound, starting from 1,4-cyclohexanedione.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Catalytic Hydrogenation A 1,4-Cyclohexanedione C Ethyl 2-(4-oxocyclohex-1-en-1-yl)acetate A->C Toluene, 60-120°C B Ethyl (triphenylphosphoranylidene)acetate B->C E Ethyl 2-(4-(hydroxyimino)cyclohex-1-en-1-yl)acetate C->E Acid catalyst, 50-100°C D Hydroxylamine Hydrochloride D->E G This compound E->G Pd/C or Raney-Ni, 20-30°C, 5-10 bar F Hydrogen Gas (H2) F->G

Caption: Workflow of the novel synthesis method.

Detailed Experimental Protocols

Traditional Method: Hydrogenation of 4-Nitrophenylacetic Acid

This method involves the reduction of the nitro group and the saturation of the aromatic ring in a two-step hydrogenation process.

Materials:

  • 4-Nitrophenylacetic acid

  • Palladium on Carbon (Pd/C, 5-10 wt%) or Raney-Ni

  • Protic solvent (e.g., water, ethanol)

  • Hydrogen gas

  • Hydrochloric acid in ethanol

Procedure:

  • Initial Hydrogenation (Nitro Group Reduction):

    • Charge a high-pressure autoclave with 4-nitrophenylacetic acid and a protic solvent.

    • Add the Pd/C or Raney-Ni catalyst.

    • Pressurize the reactor with hydrogen gas to a low pressure (e.g., up to 0.6 bar overpressure).

    • Heat the mixture to 40-50°C and maintain until the hydrogen uptake slows down, indicating the reduction of the nitro group to an amine.[3]

  • Secondary Hydrogenation (Aromatic Ring Saturation):

    • Increase the reaction temperature to 50-60°C.

    • Increase the hydrogen pressure to a higher level (e.g., 1-4 bar overpressure or significantly higher depending on the specific literature, up to 172 atm)[1][3].

    • Continue the hydrogenation until the aromatic ring is fully saturated to form 4-aminocyclohexylacetic acid.

  • Esterification and Isolation:

    • After cooling and depressurizing the reactor, filter off the catalyst.

    • The resulting 4-aminocyclohexylacetic acid is then heated to reflux in ethanolic hydrochloric acid to form the ethyl ester hydrochloride salt.[1]

    • The product is typically isolated by crystallization.

Novel Method: Synthesis from 1,4-Cyclohexanedione

This innovative route offers a milder and potentially more efficient alternative to the traditional method.

Materials:

  • 1,4-Cyclohexanedione

  • Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • Toluene

  • Hydroxylamine hydrochloride

  • Acid catalyst (e.g., oxalic acid, fumaric acid)

  • Solvent for condensation (e.g., acetonitrile, methanol, ethanol)

  • Palladium on Carbon (Pd/C) or Raney-Ni

  • Ethanol or Methanol for hydrogenation

  • Hydrogen gas

Procedure:

  • Step 1: Wittig Reaction

    • In a reaction vessel, dissolve 1,4-cyclohexanedione in toluene.

    • Add the Wittig reagent, ethyl (triphenylphosphoranylidene)acetate, with a molar ratio of cyclohexanedione to ylide of approximately 1.2:1 to 1.5:1.[2]

    • Heat the reaction mixture to a temperature between 60-120°C and stir until the reaction is complete, yielding ethyl 2-(4-oxocyclohex-1-en-1-yl)acetate.[2]

  • Step 2: Condensation Reaction

    • To the product from Step 1, add a suitable solvent such as ethanol or acetonitrile.

    • Add hydroxylamine hydrochloride and an acid catalyst.

    • Heat the mixture to a temperature between 50-100°C to facilitate the condensation reaction, forming ethyl 2-(4-(hydroxyimino)cyclohex-1-en-1-yl)acetate.[2]

  • Step 3: Catalytic Hydrogenation

    • Transfer the product from Step 2 to a hydrogenation reactor.

    • Add a catalyst, either Pd/C (5-10% by weight of the starting material) or Raney-Ni.[2]

    • Add ethanol or methanol as the solvent.

    • Pressurize the reactor with hydrogen gas to 5-10 bar.[2]

    • Maintain the reaction at a temperature of 20-30°C for approximately 10 hours.[2]

    • Upon completion, filter the catalyst and evaporate the solvent to obtain the final product, this compound ethyl ester. The free acid can be obtained by subsequent hydrolysis.

Conclusion

The novel synthesis method for this compound starting from 1,4-cyclohexanedione presents a compelling alternative to the traditional high-pressure hydrogenation of 4-nitrophenylacetic acid. The milder reaction conditions, coupled with high reported yields for the final step and the use of readily available starting materials, make it an attractive option for researchers and drug development professionals seeking a more efficient and scalable synthesis route. This guide provides the necessary data and protocols to evaluate and potentially implement this improved methodology.

References

Safety Operating Guide

Proper Disposal of 2-(4-aminocyclohexyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-(4-aminocyclohexyl)acetic acid, ensuring the safety of personnel and the protection of the environment. The following information is synthesized from safety data sheets (SDS) and should be implemented in accordance with all applicable local, regional, and national regulations.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment.

  • Hand Protection : Wear chemically resistant gloves, such as neoprene or nitrile rubber. Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[1]

  • Eye and Face Protection : Use safety glasses with side shields or a face shield.[2]

  • Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[1][3]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1][2]

Always handle the chemical in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1][2][3]

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

  • Waste Identification and Collection :

    • Clearly label a dedicated waste container for this compound waste.

    • Collect waste material, including any contaminated items such as absorbent pads from a spill, in this container.

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Engage a Licensed Waste Disposal Company :

    • Contact a certified chemical waste disposal company to arrange for the collection and disposal of the waste.[1][2]

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

  • Disposal Method :

    • The most common and recommended disposal method is controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing to neutralize harmful combustion byproducts.[3]

    • Do not discharge this compound or its containers into sewers, drains, or any body of water.[1][3]

III. Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Secure the Area :

    • Immediately evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

  • Contain the Spill :

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust, and place it into a suitable, closed container for disposal.[1][2]

    • For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate the Area :

    • Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.

    • Collect all cleanup materials in the designated waste container.

  • Personal Decontamination :

    • If skin contact occurs, wash the affected area thoroughly with soap and water.[1][3]

    • In case of eye contact, rinse cautiously with water for several minutes.[3]

IV. Disposal of Contaminated Packaging

Proper disposal of the chemical's packaging is also essential:

  • Rinsing : Containers should be triple-rinsed with an appropriate solvent.[3] The rinsate should be collected and treated as chemical waste.

  • Disposal : After thorough rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning, in accordance with local regulations.[3]

V. Summary of Disposal and Safety Information

ParameterRecommendationSource
Primary Disposal Method Licensed professional waste disposal service; Controlled incineration.[1][2][3]
Environmental Precautions Do not discharge to sewers or waterways. Avoid environmental release.[1][3]
Personal Protective Equipment Chemical-resistant gloves, safety glasses/face shield, lab coat. Respirator if dust is generated.[1][2][3]
Spill Cleanup Avoid dust formation. Collect with inert absorbent material. Place in a closed container for disposal.[1][2]
Contaminated Packaging Triple-rinse, then offer for recycling/reconditioning or dispose of in a sanitary landfill as per regulations.[3]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_contingency Contingency start Identify 2-(4-aminocyclohexyl)acetic Acid Waste for Disposal ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Labeled, Closed Container ppe->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal incineration Controlled Incineration at a Licensed Facility contact_disposal->incineration spill->ppe No cleanup Follow Spill Cleanup Procedure spill->cleanup Yes cleanup->collect_waste

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.